Sufugolix
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-[5-[[benzyl(methyl)amino]methyl]-1-[(2,6-difluorophenyl)methyl]-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H31F2N5O4S/c1-41(20-23-10-5-3-6-11-23)21-28-31-33(44)43(26-12-7-4-8-13-26)36(46)42(22-27-29(37)14-9-15-30(27)38)34(31)48-32(28)24-16-18-25(19-17-24)39-35(45)40-47-2/h3-19H,20-22H2,1-2H3,(H2,39,40,45) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQSBGOFELXYIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=C(SC3=C2C(=O)N(C(=O)N3CC4=C(C=CC=C4F)F)C5=CC=CC=C5)C6=CC=C(C=C6)NC(=O)NOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H31F2N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184893 | |
| Record name | Sufugolix | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308831-61-0 | |
| Record name | N-[4-[1-[(2,6-Difluorophenyl)methyl]-1,2,3,4-tetrahydro-5-[[methyl(phenylmethyl)amino]methyl]-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidin-6-yl]phenyl]-N′-methoxyurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=308831-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sufugolix [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0308831610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sufugolix | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06494 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sufugolix | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SUFUGOLIX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56S17Z6X9M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sufugolix's Mechanism of Action on Gonadotropin-Releasing Hormone (GnRH) Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sufugolix (TAK-013) is a potent, orally bioavailable, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its interaction with the GnRH receptor and the subsequent impact on downstream signaling pathways. This compound exhibits a unique insurmountable antagonism, differentiating it from conventional competitive antagonists.[1] This guide synthesizes key quantitative data, details experimental methodologies for its characterization, and provides visual representations of its molecular interactions and experimental workflows.
Introduction to this compound and the GnRH Receptor
The GnRH receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a pivotal regulator of the hypothalamic-pituitary-gonadal axis.[2] Upon activation by its endogenous ligand, GnRH, the receptor initiates a signaling cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] These gonadotropins, in turn, regulate steroidogenesis and gametogenesis in the gonads.
This compound was developed as a selective antagonist of the GnRH receptor for potential therapeutic applications in hormone-dependent diseases such as endometriosis and uterine fibroids.[1] Its non-peptide nature allows for oral administration, offering a significant advantage over peptide-based GnRH analogues.
Binding Characteristics and Affinity
This compound demonstrates high-affinity binding to the human GnRH receptor. The inhibitory potency of this compound has been quantified through various in vitro assays, with key data summarized in the table below.
| Parameter | Species | Cell Line | Value | Reference |
| IC₅₀ (Binding Affinity) | Human | CHO | 0.1 nM | |
| IC₅₀ (In Vitro Inhibition) | Human | CHO | 0.06 nM |
Table 1: Quantitative Binding and Inhibition Data for this compound
Insurmountable Antagonism: The "Trapping" Mechanism
A distinguishing feature of this compound is its non-competitive or insurmountable antagonism of the GnRH receptor. This is in contrast to competitive antagonists, which can be overcome by increasing concentrations of the agonist. The insurmountable nature of this compound is attributed to a "trapping" mechanism, where the antagonist's dissociation from the receptor is significantly retarded. This prolonged receptor occupancy leads to a sustained and potent blockade of GnRH signaling.
The proposed mechanism involves the interaction of this compound with specific amino acid residues within the N-terminus and extracellular loop 2 of the human GnRH receptor, which are hypothesized to form a "trap door" that hinders the dissociation of the bound ligand.
Diagram of the "trapping" mechanism of this compound at the GnRH receptor.
Impact on Downstream Signaling Pathways
The GnRH receptor primarily couples to the Gq/11 family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
This compound, as a potent antagonist, effectively blocks these GnRH-induced downstream signaling events.
This compound blocks the GnRH receptor signaling cascade.
Experimental Protocols
GnRH Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of this compound for the GnRH receptor by measuring its ability to displace a radiolabeled ligand.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human GnRH receptor.
-
Radioligand: [¹²⁵I]-labeled GnRH agonist (e.g., Buserelin).
-
Protocol:
-
Prepare cell membranes from the CHO-hGnRHR cell line.
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in a suitable binding buffer.
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
References
The Rise and Fall of a GnRH Antagonist: A Technical Guide to the Discovery and Synthesis of Sufugolix (TAK-013)
For Researchers, Scientists, and Drug Development Professionals
- A comprehensive overview of the discovery, synthesis, and preclinical development of Sufugolix (TAK-013), a potent, orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist. This document details the scientific journey of a promising therapeutic agent, from its rational design and chemical synthesis to its biological evaluation and the ultimate strategic decision to cease its development.
Introduction
This compound (TAK-013) is a non-peptide, orally-active, and selective antagonist of the gonadotropin-releasing hormone receptor (GnRHR).[1] Developed by Takeda Pharmaceutical Company, it was investigated for the treatment of hormone-dependent conditions such as endometriosis and uterine leiomyoma.[1] As a GnRH antagonist, this compound competitively binds to the GnRH receptors in the pituitary gland, inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, suppresses the production of gonadal steroids like estrogen and testosterone. Unlike GnRH agonists which cause an initial surge in hormone levels, antagonists like this compound provide rapid suppression, a desirable characteristic for managing symptoms of these disorders.[2] Despite reaching Phase II clinical trials, the development of this compound was discontinued.[1] It was ultimately supplanted by Relugolix (TAK-385), another GnRH antagonist from Takeda with a more favorable clinical profile, particularly concerning cytochrome P450 (CYP) inhibition.[1] This guide provides an in-depth look at the discovery, synthesis, and biological evaluation of this compound.
Discovery and Rationale
The quest for potent, orally bioavailable, non-peptide GnRH antagonists was driven by the need to overcome the limitations of peptide-based GnRH analogs, which require administration by injection. Takeda's drug discovery program focused on identifying small molecules that could mimic the bioactivity of the endogenous GnRH decapeptide. This led to the exploration of various heterocyclic scaffolds, culminating in the identification of the thieno[2,3-d]pyrimidine-2,4-dione core as a promising starting point.
The discovery of this compound was the result of a systematic structure-activity relationship (SAR) study aimed at optimizing the potency and pharmacokinetic properties of this chemical series. The design of this compound incorporated key structural features intended to enhance its binding affinity to the human GnRH receptor and improve its oral bioavailability.
Chemical Synthesis of this compound (TAK-013)
The synthesis of this compound is a multi-step process starting from commercially available materials. The following is a detailed experimental protocol for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-amino-4-methyl-5-(4-nitrophenyl)-thiophene-3-carboxylic acid ethyl ester (III)
To a mixture of 1-(4-nitrophenyl)acetone (I), ethyl 2-cyanoacetate (II), and elemental sulfur in ethanol, a catalytic amount of a base such as diethylamine is added. The reaction mixture is heated under reflux for several hours. After cooling, the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the thiophene derivative (III).
Step 2: Synthesis of the thieno[2,3-d]pyrimidinedione derivative (V)
The 2-aminothiophene derivative (III) is dissolved in a high-boiling point solvent like pyridine, and phenyl isocyanate (IV) is added. The mixture is heated at reflux for an extended period to facilitate the cyclization reaction. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization to yield the thieno[2,3-d]pyrimidinedione core structure (V).
Step 3: Alkylation with 2,6-difluorobenzyl chloride (VII)
The thieno[2,3-d]pyrimidinedione (V) is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF). To this solution, potassium carbonate (K₂CO₃) and a catalytic amount of potassium iodide (KI) are added, followed by the addition of 2,6-difluorobenzyl chloride (VI). The reaction mixture is stirred at an elevated temperature until the starting material is consumed. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product (VII) is purified by column chromatography.
Step 4: Bromination of the methyl group (VIII)
Compound (VII) is dissolved in a nonpolar solvent like chlorobenzene. N-Bromosuccinimide (NBS) and a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) are added. The mixture is heated under reflux with irradiation from a light source to initiate the bromination of the methyl group. After the reaction is complete, the mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is concentrated, and the resulting bromomethyl derivative (VIII) is used in the next step without further purification.
Step 5: Reaction with N-benzyl-N-methylamine (X)
The crude bromomethyl derivative (VIII) is dissolved in DMF, and N,N-diisopropylethylamine (DIEA) is added, followed by N-benzyl-N-methylamine (IX). The reaction is stirred at room temperature until completion. The mixture is then diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to give the tertiary amine (X), which is purified by column chromatography.
Step 6: Reduction of the nitro group (XI)
The nitro compound (X) is dissolved in a mixture of ethyl acetate and formic acid. Palladium on carbon (Pd/C) is added as a catalyst, and the mixture is stirred under a hydrogen atmosphere (or treated with a hydrogen source like ammonium formate) at room temperature. Upon completion of the reduction, the catalyst is removed by filtration, and the filtrate is concentrated. The residue is neutralized with a base and extracted to afford the primary amine (XI).
Step 7: Final urea formation to yield this compound
The amine (XI) is dissolved in a chlorinated solvent like dichloromethane. To this solution, 1,1'-carbonyldiimidazole (CDI) is added, and the mixture is stirred at room temperature. After activation of the amine, O-methylhydroxylamine hydrochloride (XII) and a base such as triethylamine (TEA) are added. The reaction is stirred until the formation of the final product, this compound, is complete. The reaction mixture is then washed with water, dried over a drying agent, and the solvent is evaporated. The crude this compound is purified by column chromatography or recrystallization to yield the final product.
Biological Activity and Pharmacological Profile
This compound is a highly potent antagonist of the human GnRH receptor. Its biological activity has been characterized through a series of in vitro and in vivo studies.
In Vitro Activity
This compound demonstrates high binding affinity for the human GnRH receptor and effectively inhibits GnRH-stimulated signaling in vitro.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| GnRHR Binding Affinity (IC₅₀) | 0.1 nM | |
| In Vitro GnRH Inhibition (IC₅₀) | 0.06 nM | |
| In Vitro LH release inhibition in cynomolgus monkey pituitary cells (IC₅₀) | 36 nM |
Experimental Protocol: GnRH Receptor Binding Assay (Competitive Radioligand Binding)
A competitive radioligand binding assay is a standard method to determine the affinity of a test compound for a receptor.
-
Receptor Source: Membranes from cells stably expressing the human GnRH receptor (e.g., CHO or HEK293 cells) are prepared.
-
Radioligand: A radiolabeled GnRH analog, such as [¹²⁵I]-labeled buserelin or another suitable ligand, is used.
-
Assay Buffer: A suitable buffer, typically Tris-HCl or HEPES-based, containing bovine serum albumin (BSA) to reduce non-specific binding, is prepared.
-
Procedure:
-
A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Incubations are carried out in microtiter plates at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled GnRH agonist.
-
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold buffer.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
In Vivo Activity
Preclinical studies in cynomolgus monkeys demonstrated the potent in vivo activity of this compound after oral administration.
Table 2: In Vivo Pharmacodynamic and Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys
| Species | Dose (p.o.) | Effect on LH Levels | Cmax | Tmax | AUC | Half-life | Reference |
| Castrated male cynomolgus monkey | 30 mg/kg | Nearly complete suppression for >24 hours | Data not available | Data not available | Data not available | Long elimination half-life | |
| Regularly cycling female cynomolgus monkey | 30 mg/kg (3 times daily) | Continuous suppression of LH, estradiol, and progesterone | Data not available | Data not available | Data not available | Data not available |
Specific pharmacokinetic values for Cmax, Tmax, and AUC were not found in the searched literature.
Experimental Protocol: Measurement of Luteinizing Hormone (LH) in Cynomolgus Monkeys
-
Animal Model: Adult female or castrated male cynomolgus monkeys are used. Animals are housed under controlled conditions with a regular light-dark cycle.
-
Dosing: this compound is formulated in a suitable vehicle (e.g., a suspension in methylcellulose) and administered orally via gavage.
-
Blood Sampling: Blood samples are collected from a peripheral vein at predetermined time points before and after drug administration.
-
Sample Processing: Serum or plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
LH Measurement: Serum or plasma LH concentrations are measured using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) specific for primate LH. These assays typically involve the use of a specific antibody against LH and a labeled tracer.
-
Data Analysis: The changes in LH levels over time are plotted, and the degree and duration of suppression are determined.
Signaling Pathway and Experimental Workflow
This compound exerts its effect by blocking the GnRH signaling pathway in pituitary gonadotrophs. The development of a GnRH antagonist like this compound follows a structured workflow from discovery to clinical evaluation.
GnRH Receptor Signaling Pathway
The binding of GnRH to its G-protein coupled receptor (GPCR) on pituitary gonadotrophs initiates a signaling cascade that leads to the synthesis and release of LH and FSH. This compound acts as a competitive antagonist at this receptor, preventing the initiation of this cascade.
References
Sufugolix: A Technical Guide to a Potent GnRH Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sufugolix (TAK-013) is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] Developed by Takeda, it reached Phase II clinical trials for the treatment of endometriosis and uterine leiomyoma.[1][3] Although its development was discontinued in favor of Relugolix (TAK-385), which exhibited a more favorable pharmacological profile, the study of this compound provides valuable insights into the structure-activity relationships and therapeutic potential of this class of compounds.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and available preclinical data for this compound.
Chemical Structure and Properties
This compound is a thieno[2,3-d]pyrimidine-2,4-dione derivative. Its chemical structure is characterized by a central heterocyclic core with several key substituents that contribute to its high binding affinity for the GnRH receptor.
| Property | Value | Source |
| IUPAC Name | 1-[4-[5-[[benzyl(methyl)amino]methyl]-1-[(2,6-difluorophenyl)methyl]-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea | |
| CAS Number | 308831-61-0 | |
| Molecular Formula | C₃₆H₃₁F₂N₅O₄S | |
| Molecular Weight | 667.73 g/mol | |
| IC₅₀ (Affinity) | 0.1 nM | |
| IC₅₀ (in vitro inhibition) | 0.06 nM | |
| Solubility | Soluble in DMSO | Inferred from multiple sources |
Mechanism of Action
This compound functions as a selective antagonist of the gonadotropin-releasing hormone receptor (GnRHR). Unlike GnRH agonists which initially cause a surge in gonadotropin release before downregulating the receptor, this compound acts as a competitive antagonist, immediately suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This, in turn, reduces the production of downstream sex hormones, such as estrogen and testosterone, which are implicated in the pathophysiology of hormone-dependent conditions like endometriosis and uterine fibroids.
Interestingly, further studies revealed that this compound is a non-competitive or insurmountable/trapping antagonist of the GnRHR. This suggests a mode of action where the drug may bind to the receptor in a manner that is not easily reversible by the natural ligand, GnRH, leading to a prolonged duration of action.
GnRH Signaling Pathway
The binding of GnRH to its G-protein coupled receptor (GPCR) on pituitary gonadotropes triggers a signaling cascade that leads to the synthesis and secretion of LH and FSH. This compound blocks this initial binding step.
Preclinical Pharmacology
In Vitro Studies
This compound demonstrated high binding affinity and potent in vitro antagonistic activity for the human GnRH receptor, with IC₅₀ values of 0.1 nM and 0.06 nM, respectively.
In Vivo Studies
Studies in castrated male cynomolgus monkeys showed that oral administration of this compound at a dose of 30 mg/kg resulted in almost complete suppression of plasma LH levels. The duration of action was greater than 24 hours, indicating a long elimination half-life. The suppressive effects on gonadotropin levels were found to be rapidly reversible upon discontinuation of the drug.
| Animal Model | Dose | Effect | Duration | Source |
| Castrated Male Cynomolgus Monkeys | 30 mg/kg (oral) | Near complete suppression of LH | > 24 hours | |
| Regularly Cycling Female Cynomolgus Monkeys | 90 mg/kg/day (30 mg/kg, 3x daily) | Continued suppression of LH, estradiol, and progesterone | ~80 days |
Clinical Development
This compound progressed to Phase II clinical trials for the treatment of endometriosis and uterine leiomyoma. However, Takeda subsequently discontinued its development in favor of Relugolix, which showed a more favorable profile, including reduced cytochrome P450 inhibition and improved in vivo GnRH antagonistic activity. Detailed results from the this compound-specific clinical trials are not widely published.
Experimental Protocols
Detailed, specific experimental protocols for this compound are not publicly available. The following represent general methodologies that would be employed for the evaluation of a GnRH receptor antagonist like this compound.
Representative Synthesis of a Thieno[2,3-d]pyrimidine-2,4-dione Core
The synthesis of the thieno[2,3-d]pyrimidine-2,4-dione scaffold, central to this compound, generally involves the construction of the fused heterocyclic ring system from appropriate thiophene precursors.
Radioligand Binding Assay for GnRH Receptor
This assay is used to determine the binding affinity of a compound for the GnRH receptor.
-
Preparation of Cell Membranes: Membranes are prepared from cells expressing the human GnRH receptor.
-
Incubation: A fixed concentration of a radiolabeled GnRH analog (e.g., ¹²⁵I-labeled buserelin) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Inositol Phosphate Accumulation Assay
This functional assay measures the ability of a compound to antagonize GnRH-induced intracellular signaling.
-
Cell Culture and Labeling: Cells expressing the GnRH receptor are cultured and labeled with [³H]myo-inositol.
-
Stimulation: The cells are pre-incubated with varying concentrations of the antagonist (this compound) followed by stimulation with a fixed concentration of GnRH.
-
Extraction: The reaction is stopped, and inositol phosphates are extracted.
-
Quantification: The amount of [³H]inositol phosphates is determined by scintillation counting.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the GnRH-stimulated inositol phosphate production (IC₅₀) is calculated.
In Vivo Assessment of LH Suppression in Cynomolgus Monkeys
This protocol assesses the in vivo efficacy of a GnRH antagonist.
-
Animal Model: Castrated male or regularly cycling female cynomolgus monkeys are used.
-
Dosing: The test compound (this compound) is administered orally at a specified dose.
-
Blood Sampling: Blood samples are collected at various time points before and after drug administration.
-
Hormone Analysis: Serum or plasma concentrations of LH (and other hormones like FSH, estradiol, and progesterone in females) are measured using a validated immunoassay (e.g., ELISA or RIA).
-
Data Analysis: The percentage suppression of hormone levels compared to baseline is calculated.
Conclusion
This compound is a well-characterized, potent, and orally active non-peptide GnRH receptor antagonist. While its clinical development was halted, the data gathered from its preclinical and early clinical evaluation have been instrumental in the development of next-generation GnRH antagonists like Relugolix. The thieno[2,3-d]pyrimidine-2,4-dione scaffold remains a promising area for the design of novel therapeutics for hormone-dependent diseases. This guide provides a foundational understanding of the chemical and pharmacological properties of this compound for researchers in the field of drug discovery and development.
References
Sufugolix: A Technical Guide to a Non-Peptide GnRH Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sufugolix (developmental code name: TAK-013) is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. Developed by Takeda, it reached Phase II clinical trials for the treatment of endometriosis and uterine fibroids before its development was discontinued. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and available clinical data, and relevant experimental methodologies. It is intended to serve as a resource for researchers and professionals in the field of drug development and reproductive health.
Introduction
Gonadotropin-releasing hormone (GnRH), a decapeptide produced in the hypothalamus, is a key regulator of the reproductive endocrine system. Its pulsatile release stimulates the pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn regulate gonadal steroidogenesis.[1] Continuous stimulation of the GnRH receptor (GnRHR) by agonists leads to receptor desensitization and downregulation, effectively suppressing sex hormone production.[2] In contrast, GnRH antagonists competitively block the receptor, leading to an immediate and reversible suppression of gonadotropin and sex steroid levels without the initial hormonal surge seen with agonists.[2]
The development of orally bioavailable, non-peptide GnRH antagonists represented a significant therapeutic advance, offering a more convenient and patient-friendly alternative to injectable peptide-based therapies. This compound emerged as a promising candidate in this class for hormone-dependent conditions such as endometriosis and uterine fibroids.[2][3]
Mechanism of Action
This compound is a selective antagonist of the GnRH receptor. Unlike competitive antagonists that reversibly bind to the active site, this compound has been characterized as an insurmountable or "trapping" antagonist. This mode of action involves a slow dissociation from the receptor, leading to a prolonged and potent suppression of GnRH-mediated signaling.
GnRH Signaling Pathway
The binding of GnRH to its G-protein coupled receptor (GPCR) on pituitary gonadotrophs initiates a cascade of intracellular events, primarily through the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately result in the synthesis and release of LH and FSH. This compound, by blocking the GnRH receptor, inhibits this entire downstream signaling cascade.
Caption: GnRH Signaling Pathway and Mechanism of this compound Action.
Preclinical Data
In Vitro Studies
This compound has demonstrated high-affinity binding to the human GnRH receptor and potent in vitro inhibition of GnRH-stimulated signaling.
| Parameter | Value | Species/System | Reference |
| IC50 (Affinity) | 0.1 nM | Human GnRH Receptor | |
| IC50 (In Vitro Inhibition) | 0.06 nM | In vitro functional assay | |
| IC50 (LH Release) | 36 nM | Primary-cultured pituitary cells |
In Vivo Studies
Studies in castrated male cynomolgus monkeys demonstrated the potent and long-lasting suppressive effects of orally administered this compound on LH levels.
| Species | Dose | Effect | Duration of Action | Reference |
| Cynomolgus Monkey (castrated male) | 30 mg/kg (oral) | Nearly complete suppression of LH | > 24 hours | |
| Cynomolgus Monkey (cycling female) | 30 mg/kg (3 times daily, oral) for ~80 days | Continuous suppression of LH, estradiol, and progesterone | Reversible upon discontinuation |
The suppressive effects of this compound on gonadotropin and sex hormone levels were shown to be rapidly reversible upon discontinuation of the drug.
Clinical Development
This compound advanced to Phase II clinical trials for the treatment of endometriosis and uterine leiomyoma. However, its development was subsequently discontinued. It has been suggested that this compound was supplanted by Relugolix (TAK-385), another oral, non-peptide GnRH antagonist developed by Takeda, which was reported to have a more favorable profile, including reduced cytochrome P450 inhibition and improved in vivo antagonistic activity.
Due to the discontinuation of its development, detailed quantitative results from the Phase II clinical trials of this compound are not publicly available.
Experimental Protocols
GnRH Receptor Binding Assay (General Protocol)
This protocol is a general representation of a competitive binding assay used to determine the affinity of a test compound like this compound for the GnRH receptor.
Caption: Workflow for a GnRH Receptor Binding Assay.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).
-
Incubation: The membranes are incubated with a constant concentration of a radiolabeled GnRH peptide antagonist (e.g., [125I]-labeled antagonist) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
In Vitro Functional Assay (Calcium Flux)
This protocol outlines a common method to assess the functional antagonist activity of a compound at the GnRH receptor by measuring changes in intracellular calcium.
Methodology:
-
Cell Culture: Cells expressing the GnRH receptor are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of this compound are added to the wells.
-
GnRH Stimulation: After a pre-incubation period with the antagonist, a fixed concentration of a GnRH agonist is added to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured in real-time using a plate reader.
-
Data Analysis: The ability of this compound to inhibit the GnRH-induced calcium flux is quantified to determine its IC50 for in vitro inhibition.
In Vivo Study in Cynomolgus Monkeys (General Protocol)
The following is a generalized protocol based on the published study of this compound in cynomolgus monkeys.
Methodology:
-
Animal Model: Adult, regularly cycling female or castrated male cynomolgus monkeys are used.
-
Dosing: this compound is administered orally, for example, at a dose of 30 mg/kg, three times daily for a specified period (e.g., 80 days for chronic studies).
-
Blood Sampling: Blood samples are collected at regular intervals to measure serum concentrations of LH, FSH, estradiol, and progesterone.
-
Hormone Analysis: Hormone levels are quantified using validated immunoassays.
-
Data Analysis: The changes in hormone levels from baseline and in comparison to a control group are analyzed to determine the efficacy and duration of action of this compound.
Summary and Conclusion
This compound is a potent, orally active, non-peptide GnRH antagonist that demonstrated significant preclinical efficacy in suppressing the hypothalamic-pituitary-gonadal axis. Its development, although discontinued, contributed to the advancement of oral GnRH antagonist therapies. The insurmountable or "trapping" antagonism of this compound represents an interesting pharmacological profile. While the lack of detailed Phase II clinical data limits a full assessment of its clinical potential, the available preclinical information provides valuable insights for researchers in the field of GnRH receptor modulation. The successor to this compound, Relugolix, has since been successfully developed and approved for clinical use, validating the therapeutic strategy of oral GnRH antagonism for hormone-dependent diseases.
References
The Pharmacokinetics and Pharmacodynamics of Sufugolix: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Sufugolix (TAK-013) is a drug candidate whose clinical development was discontinued in Phase II trials. Consequently, publicly available data, particularly on human pharmacokinetics, is limited. This guide provides a comprehensive overview of the available preclinical data. For comparative context, information on its successor, Relugolix (TAK-385), is also included where relevant.
Introduction
This compound (developmental code name: TAK-013) is an orally active, non-peptide, selective antagonist of the gonadotropin-releasing hormone receptor (GnRHR).[1][2][3] It was developed by Takeda for the potential treatment of sex hormone-dependent conditions such as endometriosis and uterine leiomyoma.[1][3] By blocking the GnRH receptor in the pituitary gland, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a reduction in the production of estrogen and testosterone. The development of this compound was halted in favor of Relugolix (TAK-385), which exhibited a more favorable profile, including reduced cytochrome P450 inhibition and improved in vivo GnRHR antagonistic activity.
Pharmacodynamics
Mechanism of Action
This compound acts as a competitive antagonist at the GnRH receptor in the anterior pituitary gland. This binding prevents the endogenous GnRH from stimulating the synthesis and release of LH and FSH. The subsequent decrease in gonadotropin levels leads to reduced production of gonadal steroids, such as estradiol and progesterone in females and testosterone in males. Unlike GnRH agonists which cause an initial surge in gonadotropin and sex hormone levels (a "flare-up" effect), GnRH antagonists like this compound induce a rapid and reversible suppression. Interestingly, this compound has been described as a non-competitive or insurmountable/trapping antagonist of the GnRHR, suggesting a complex interaction with the receptor.
Caption: this compound Signaling Pathway
In Vitro Potency
This compound has demonstrated high binding affinity and functional antagonism at the human GnRH receptor in vitro.
| Parameter | Species | Value | Reference |
| IC50 (Affinity) | Human | 0.1 nM | |
| IC50 (In Vitro Inhibition) | Human | 0.06 nM | |
| IC50 (LHRH Function on CHO cells) | Human | 0.1 nM | |
| IC50 (LHRH Function on CHO cells) | Monkey | 0.6 nM | |
| IC50 (GnRH-stimulated LH release) | Cynomolgus Monkey (pituitary cells) | 36 nM |
In Vivo Pharmacodynamics (Preclinical)
Studies in cynomolgus monkeys have demonstrated the in vivo efficacy of this compound in suppressing gonadotropins and sex hormones.
| Species | Dose | Route | Effect | Duration of Action | Reference |
| Castrated Male Cynomolgus Monkeys | 30 mg/kg | Oral | Nearly complete suppression of luteinizing hormone (LH) levels. | > 24 hours | |
| Regularly Cycling Female Cynomolgus Monkeys | 90 mg/kg/day (30 mg/kg, 3 times daily) | Oral | Continued suppression of LH, estradiol, and progesterone (FSH not suppressed). | ~80 days |
The suppressive effects of this compound on gonadotropin and sex hormone levels are rapidly reversible upon discontinuation of the drug.
Pharmacokinetics
Preclinical Pharmacokinetics (Cynomolgus Monkeys)
Quantitative pharmacokinetic data for this compound is primarily available from studies in cynomolgus monkeys.
| Dose (Oral) | Cmax | Tmax | Reference |
| 10 mg/kg | 0.18 µM | 4 hours | |
| 30 mg/kg | 0.34 µM | 6 hours |
The long duration of action (over 24 hours) observed in pharmacodynamic studies suggests a long elimination half-life for this compound in this species.
Human Pharmacokinetics
As clinical development was halted at Phase II, there is a lack of publicly available, detailed human pharmacokinetic data for this compound. Parameters such as bioavailability, volume of distribution, clearance, and half-life in humans have not been published in peer-reviewed literature.
Comparative Pharmacokinetics: Relugolix
To provide context for a clinically approved oral GnRH antagonist, the following table summarizes the key human pharmacokinetic parameters of Relugolix.
| Parameter | Value | Reference |
| Absolute Oral Bioavailability | ~12% | |
| Tmax (median) | 2.25 hours | |
| Plasma Protein Binding | 68-71% | |
| Metabolism | Primarily by CYP3A, with a smaller contribution from CYP2C8. | |
| Elimination | ~81% in feces, ~4.1% in urine. | |
| Effective Half-life | ~25 hours | |
| Terminal Elimination Half-life | ~60.8 hours |
Experimental Protocols
In Vitro GnRH Receptor Binding and Functional Assays
A detailed, specific protocol for this compound is not available. However, a general methodology for this type of assay is as follows:
References
Preclinical Research on Sufugolix for Endometriosis: A Technical Whitepaper
Disclaimer: Publicly available preclinical research data specifically on the use of Sufugolix (TAK-013) in animal models of endometriosis is limited due to the discontinuation of its development. This document summarizes the known preclinical data for this compound and, for illustrative purposes, includes representative methodologies and data from other gonadotropin-releasing hormone (GnRH) receptor antagonists to provide a comprehensive overview of the preclinical evaluation of this drug class for endometriosis.
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to debilitating pain and infertility. The growth of these ectopic lesions is driven by ovarian estrogen production, which is regulated by the hypothalamic-pituitary-gonadal (HPG) axis. Gonadotropin-releasing hormone (GnRH) from the hypothalamus stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn stimulate the ovaries to produce estrogen.
This compound (TAK-013) is a non-peptide, orally active, and selective antagonist of the GnRH receptor (GnRHR).[1][2] By competitively blocking the GnRH receptor in the pituitary, this compound was developed to suppress the production of LH and FSH, thereby reducing ovarian estrogen levels and inhibiting the growth of endometriotic lesions.[3][4] Development of this compound was discontinued by Takeda, and it was supplanted by Relugolix (TAK-385), which demonstrated a more favorable pharmacological profile.[1]
This technical guide provides an in-depth overview of the available preclinical research on this compound and the broader class of GnRH antagonists for the treatment of endometriosis, targeting researchers, scientists, and drug development professionals.
Mechanism of Action of this compound
This compound acts as a direct antagonist of the GnRH receptor in the anterior pituitary gland. Unlike GnRH agonists, which initially cause a "flare-up" of gonadotropin secretion before downregulating the receptors, GnRH antagonists like this compound induce a rapid and dose-dependent suppression of LH and FSH. This immediate effect leads to a swift reduction in circulating estradiol levels, thereby depriving endometriotic lesions of the estrogen required for their growth and survival. This compound has been described as a non-competitive or insurmountable antagonist of the GnRHR.
References
Sufugolix and the Evolving Landscape of Uterine Fibroid Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uterine fibroids represent a significant health burden for women of reproductive age, driving a critical need for effective and well-tolerated non-surgical treatments. Gonadotropin-releasing hormone (GnRH) receptor antagonists have emerged as a cornerstone of medical management. This technical guide delves into the role of Sufugolix (TAK-013), an early-generation oral GnRH antagonist, in the context of uterine fibroid research. While the clinical development of this compound was discontinued, its story is pivotal in understanding the trajectory of this drug class. Due to the limited publicly available clinical data for this compound, this guide will leverage data from its successor, Relugolix (TAK-385), a structurally related and mechanistically similar compound developed by the same pharmaceutical company, to illustrate the therapeutic potential and research methodologies relevant to oral GnRH antagonists in the management of uterine fibroids. This guide provides a comprehensive overview of the mechanism of action, preclinical data, and the clinical trial landscape, offering valuable insights for researchers and drug development professionals in the field.
Introduction to Uterine Fibroids and the Role of GnRH
Uterine fibroids, or leiomyomas, are benign monoclonal tumors of the myometrium and are the most common pelvic tumors in women.[1] Their growth is largely dependent on the ovarian steroid hormones, estrogen and progesterone. Clinical symptoms can be debilitating and include heavy menstrual bleeding, anemia, pelvic pain, and bulk symptoms, significantly impacting quality of life. For decades, treatment options were primarily surgical, including hysterectomy and myomectomy. The development of GnRH agonists provided a medical alternative but is associated with an initial flare-up of symptoms and hypoestrogenic side effects with long-term use.
The advent of GnRH antagonists marked a significant advancement. Unlike agonists, which initially stimulate the GnRH receptor before downregulating it, antagonists competitively block the receptor, leading to a rapid, dose-dependent suppression of gonadotropins (luteinizing hormone [LH] and follicle-stimulating hormone [FSH]) and, consequently, ovarian hormone production without a flare-up effect.[1]
This compound (TAK-013): An Early-Generation Oral GnRH Antagonist
This compound was a promising non-peptide, orally active, and selective antagonist of the gonadotropin-releasing hormone receptor (GnRHR).[2] It reached Phase II clinical trials for the treatment of endometriosis and uterine fibroids before its development was discontinued.[2] It is understood to have been supplanted by Relugolix, which was developed by the same researchers and has a more favorable pharmacological profile.[2]
Mechanism of Action
This compound functions as a non-competitive or insurmountable/trapping antagonist of the GnRHR. This mode of antagonism implies that it binds to the receptor in such a way that it is not easily displaced by the natural ligand, GnRH, leading to a sustained suppression of receptor activity. This contrasts with competitive antagonists, which compete with the endogenous ligand for the same binding site.
The binding of a GnRH antagonist like this compound to the GnRHR in the anterior pituitary gland inhibits the downstream signaling cascade that leads to the synthesis and release of LH and FSH. This, in turn, suppresses the production of estrogen and progesterone by the ovaries, depriving the uterine fibroids of the hormonal stimulation necessary for their growth and the exacerbation of symptoms.
Preclinical Data
While clinical data for this compound is scarce, preclinical studies provided the foundational evidence for its development. Oral administration of this compound at a dose of 30 mg/kg to castrated male cynomolgus monkeys resulted in a nearly complete and reversible suppression of luteinizing hormone levels, with a duration of action exceeding 24 hours, indicating a long elimination half-life. In vitro studies demonstrated a high affinity for the GnRHR, with an IC50 of 0.1 nM for affinity and 0.06 nM for in vitro inhibition.
Signaling Pathway of GnRH Receptor Antagonism
The therapeutic effect of this compound and other GnRH antagonists is mediated through the interruption of the hypothalamic-pituitary-gonadal (HPG) axis. The following diagram illustrates the signaling pathway.
Relugolix as a Surrogate for Clinical Data and Experimental Protocols
Given the discontinuation of this compound's development, comprehensive clinical trial data in uterine fibroids is not publicly available. However, the extensive research on its successor, Relugolix, provides a robust framework for understanding the expected clinical efficacy, safety profile, and the design of clinical trials for this class of drugs.
Relugolix Clinical Trial Efficacy Data
The following tables summarize key efficacy data from Phase 3 clinical trials of Relugolix for the treatment of uterine fibroids.
Table 1: Reduction in Menstrual Blood Loss (MBL)
| Trial | Treatment Group | N | Primary Endpoint Met¹ (%) | p-value vs. Placebo |
| LIBERTY 1 | Relugolix Combination Therapy² | 130 | 73 | <0.001 |
| Placebo | 128 | 19 | - | |
| LIBERTY 2 | Relugolix Combination Therapy² | 129 | 71 | <0.001 |
| Placebo | 127 | 15 | - | |
| Japanese Phase 3 | Relugolix 40 mg | ~140 | 82.2³ | 0.0013⁴ |
| Leuprorelin Acetate | ~140 | 83.1³ | - |
¹Primary Endpoint: Proportion of women with MBL volume <80 mL and a ≥50% reduction from baseline. ²Relugolix 40 mg, estradiol 1 mg, and norethindrone acetate 0.5 mg. ³Proportion of patients with a total Pictorial Blood-loss Assessment Chart (PBAC) score of <10 from week 6 to 12. ⁴P-value for non-inferiority test.
Table 2: Reduction in Pain Associated with Uterine Fibroids
| Trial | Treatment Group | N | Responders¹ (%) | p-value vs. Placebo |
| Japanese Phase 3 | Relugolix 40 mg | 33 | 57.6 | <0.0001 |
| Placebo | 32 | 3.1 | - |
¹Responders: Proportion of patients with a maximum Numerical Rating Scale (NRS) score of ≤1 during the 28 days before the final dose.
Relugolix Safety and Tolerability
The primary safety concerns with GnRH antagonists relate to the hypoestrogenic effects of profound ovarian suppression. "Add-back" therapy with low-dose estrogen and progestin is often co-administered to mitigate these side effects, particularly bone mineral density loss.
Table 3: Common Adverse Events with Relugolix Combination Therapy vs. Placebo
| Adverse Event | Relugolix Combination Therapy (%) | Placebo (%) |
| Hot flush | 11 | 8 |
| Headache | 9 | 10 |
| Nausea | 6 | 6 |
| Nasopharyngitis | 6 | 5 |
Data from pooled LIBERTY 1 & 2 trials.
Table 4: Change in Bone Mineral Density (BMD) at Week 24
| Treatment Group | Mean Percent Change in Lumbar Spine BMD |
| Relugolix Combination Therapy | -0.2% |
| Placebo | -0.2% |
| Relugolix Monotherapy (Delayed Arm) | -2.1% |
Data from pooled LIBERTY 1 & 2 trials.
Experimental Protocols in GnRH Antagonist Clinical Trials
The following outlines a typical experimental protocol for a Phase 3 clinical trial of a GnRH antagonist in women with uterine fibroids, based on the design of the Relugolix LIBERTY trials.
Study Design
A multicenter, randomized, double-blind, placebo-controlled study.
Participant Population
-
Premenopausal women aged 18-50 years.
-
Confirmed diagnosis of uterine fibroids.
-
Heavy menstrual bleeding, typically defined by a Pictorial Blood Loss Assessment Chart (PBAC) score > 120 or MBL volume ≥ 80 mL.
Intervention
-
Treatment Arm 1: Oral GnRH antagonist (e.g., 40 mg once daily) with add-back therapy (e.g., 1 mg estradiol and 0.5 mg norethindrone acetate).
-
Treatment Arm 2 (Optional): Delayed add-back, with the GnRH antagonist administered as monotherapy for a set period (e.g., 12 weeks) followed by combination therapy.
-
Control Arm: Placebo.
Efficacy Endpoints
-
Primary: Proportion of responders, defined as a composite of MBL volume reduction (e.g., < 80 mL) and a significant percentage reduction from baseline (e.g., ≥50%).
-
Secondary:
-
Change in MBL volume from baseline.
-
Proportion of patients achieving amenorrhea.
-
Change in pain scores (e.g., Numerical Rating Scale).
-
Change in hemoglobin and hematocrit levels.
-
Change in uterine and dominant fibroid volume as measured by MRI or ultrasound.
-
Patient-reported outcomes on quality of life (e.g., Uterine Fibroid Symptom and Quality of Life [UFS-QOL] questionnaire).
-
Safety Endpoints
-
Incidence and severity of adverse events.
-
Change in bone mineral density (BMD) measured by dual-energy X-ray absorptiometry (DXA).
-
Changes in lipid profiles and other metabolic parameters.
-
Endometrial safety assessed by biopsy.
Conclusion and Future Directions
This compound, as an early entrant in the field of oral GnRH antagonists, played a crucial role in paving the way for the development of more refined therapeutics for uterine fibroids. Although its own development was halted, the principles of its mechanism of action and the research questions it aimed to answer remain highly relevant. The successful development of Relugolix, its successor, has validated the therapeutic approach of GnRH receptor antagonism for managing the symptoms of uterine fibroids.
For researchers and drug development professionals, the journey from this compound to Relugolix underscores the importance of optimizing the pharmacological profile of a drug to enhance its safety and efficacy. Future research in this area may focus on:
-
Long-term safety and efficacy: Extending the duration of use beyond the currently approved periods.
-
Personalized medicine: Identifying patient populations that may benefit from different dosing regimens or add-back therapy combinations.
-
Novel drug delivery systems: Exploring alternative formulations to improve patient compliance and therapeutic outcomes.
-
Combination therapies: Investigating the synergistic effects of GnRH antagonists with other medical treatments for uterine fibroids.
The continued exploration of GnRH antagonists and related pathways will undoubtedly lead to further advancements in the medical management of uterine fibroids, offering more women effective and less invasive treatment options.
References
The Insurmountable Antagonism of Sufugolix at the Gonadotropin-Releasing Hormone Receptor: A Technical Whitepaper
For Immediate Release
This technical guide provides an in-depth analysis of the pharmacological properties of Sufugolix (TAK-013), a non-peptide, orally active antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. Developed for the treatment of hormone-dependent conditions such as endometriosis and uterine fibroids, this compound exhibits a unique mechanism of insurmountable antagonism. This document, intended for researchers, scientists, and drug development professionals, elucidates the core molecular interactions and functional consequences of this compound binding to the GnRH receptor (GnRHR), supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Executive Summary
This compound distinguishes itself from many other GnRH receptor antagonists through its non-competitive and insurmountable mode of action.[1] This characteristic, defined by the depression of the maximal response to the natural ligand (GnRH) that cannot be overcome by increasing agonist concentration, is attributed to a "trapping" mechanism.[2] Specific amino acid residues in the extracellular domains of the human GnRH receptor are hypothesized to form a "trap door," significantly retarding the dissociation of this compound from the receptor.[2] This prolonged receptor occupancy leads to a sustained and profound suppression of the hypothalamic-pituitary-gonadal axis. This whitepaper will detail the experimental evidence supporting this mechanism, present the quantitative parameters of this compound's interaction with the GnRHR, and outline the methodologies used to characterize this unique antagonist.
Quantitative Pharmacological Profile of this compound
The potency and binding characteristics of this compound have been determined through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Parameter | Value | Species/System | Reference |
| IC50 (Affinity) | 0.1 nM | Human GnRHR | [1] |
| IC50 (In Vitro Inhibition) | 0.06 nM | Human GnRHR | [1] |
| IC50 (LH Release) | 36 nM | Cynomolgus Monkey Pituitary Cells | |
| In Vivo Efficacy | Nearly complete suppression of LH | Castrated Male Cynomolgus Monkeys (30 mg/kg, p.o.) | |
| Duration of Action | > 24 hours | Castrated Male Cynomolgus Monkeys |
Table 1: In Vitro and In Vivo Potency of this compound.
| Indication | Phase | Key Findings | Reference |
| Endometriosis | Phase II | Development discontinued | |
| Uterine Leiomyoma (Fibroids) | Phase II | Development discontinued |
Table 2: Clinical Development Summary for this compound. Note: Specific quantitative data from Phase II trials are not extensively published due to the discontinuation of the drug's development in favor of Relugolix.
Mechanism of Insurmountable Antagonism
The insurmountable antagonism of this compound is a consequence of its slow dissociation from the GnRH receptor. This prolonged receptor occupancy effectively reduces the number of available receptors for the endogenous ligand, GnRH, thereby depressing the maximal physiological response.
The "Trapping" Hypothesis
Research by Kohout et al. (2007) suggests a "trapping" mechanism, where this compound, after binding to the receptor, is sterically hindered from dissociating by the extracellular domains of the human GnRHR. This is in contrast to competitive antagonists, which reversibly bind to the active site and whose effects can be overcome by increasing concentrations of the agonist.
GnRH Receptor Signaling Pathway
The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon GnRH binding, Gq/11 is activated, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gonadotrophs. This compound, by preventing the initial binding and activation by GnRH, effectively blocks this entire downstream signaling cascade.
Detailed Experimental Protocols
The characterization of this compound's insurmountable antagonism relies on a suite of in vitro pharmacological assays. The following are detailed methodologies representative of those used to elucidate its mechanism of action.
Radioligand Binding Assay (Competitive Displacement)
Objective: To determine the binding affinity (IC50) of this compound for the GnRH receptor.
Methodology:
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human GnRH receptor are cultured to confluency.
-
Cells are harvested and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer.
-
-
Assay:
-
In a 96-well plate, cell membranes are incubated with a fixed concentration of a radiolabeled GnRH antagonist (e.g., [³H]-Cetrorelix) and varying concentrations of this compound.
-
The reaction is incubated to allow for binding equilibrium to be reached (e.g., 60 minutes at 25°C).
-
The reaction is terminated by rapid filtration through a glass fiber filter, washing with ice-cold buffer to separate bound from free radioligand.
-
-
Data Analysis:
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The data are plotted as the percentage of specific binding versus the log concentration of this compound.
-
The IC50 value is determined using non-linear regression analysis.
-
Functional Assay: Calcium Mobilization
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit GnRH-induced intracellular calcium release.
Methodology:
-
Cell Preparation:
-
CHO-K1 cells stably expressing the human GnRH receptor are seeded in a 96-well plate.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).
-
-
Assay:
-
The cell plate is placed in a fluorescence plate reader.
-
A baseline fluorescence reading is taken.
-
Varying concentrations of this compound are added to the wells and incubated for a defined period.
-
A fixed concentration of GnRH is then added to stimulate calcium release.
-
Fluorescence is monitored in real-time.
-
-
Data Analysis:
-
The increase in fluorescence intensity upon GnRH stimulation is measured.
-
The inhibitory effect of this compound is calculated as a percentage of the maximal GnRH response.
-
The IC50 value for functional antagonism is determined.
-
Washout Experiment to Demonstrate Insurmountability
Objective: To demonstrate the slow dissociation and insurmountable nature of this compound antagonism.
Methodology:
-
Pre-incubation and Washout:
-
Two sets of cells (prepared as in the functional assay) are pre-incubated with a high concentration of this compound for an extended period (e.g., 60 minutes).
-
One set of cells is then washed extensively with a buffer to remove unbound this compound, while the other set is not washed.
-
-
Agonist Challenge:
-
Both sets of cells, along with a control group (no this compound pre-incubation), are stimulated with a range of concentrations of GnRH.
-
The functional response (e.g., calcium flux or inositol phosphate accumulation) is measured.
-
-
Data Analysis:
-
Dose-response curves for GnRH are generated for all three conditions.
-
If this compound is an insurmountable antagonist, the maximal response to GnRH will be depressed in both the washed and unwashed this compound-treated cells compared to the control, indicating that the antagonist did not dissociate during the washout period.
-
Conclusion
This compound represents a significant example of an insurmountable antagonist at the GnRH receptor. Its unique "trapping" mechanism, leading to a prolonged duration of action, offered a promising therapeutic profile for hormone-dependent diseases. Although its clinical development was discontinued, the study of this compound has provided invaluable insights into the molecular pharmacology of GnRH receptor antagonists and the structural determinants of insurmountable antagonism. The methodologies and findings detailed in this whitepaper serve as a critical reference for the ongoing research and development of novel GnRH receptor modulators. The principles of insurmountable antagonism, as exemplified by this compound, continue to be a key consideration in the design of highly potent and long-acting therapeutics for a variety of clinical indications.
References
Sufugolix (TAK-013): A Technical Literature Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sufugolix (developmental code name: TAK-013) is a non-peptide, orally active, and selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor. Developed by Takeda, it reached Phase II clinical trials for the treatment of endometriosis and uterine fibroids. Despite demonstrating potent in vitro activity and dose-dependent hormonal suppression in early clinical studies, its development was discontinued. This was primarily due to observations of cytochrome P450 (CYP) 3A4 induction and a more favorable profile of a successor compound, Relugolix (TAK-385). This review provides a comprehensive overview of the available preclinical and clinical data on this compound, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and the findings from key studies.
Introduction
Gonadotropin-releasing hormone (GnRH), a decapeptide released from the hypothalamus, is a critical regulator of the reproductive endocrine system. By binding to its receptor in the anterior pituitary gland, it stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, regulate the production of gonadal steroids, such as estradiol and progesterone. In hormone-dependent conditions like endometriosis and uterine fibroids, continuous stimulation of the GnRH receptor with agonists or its blockade with antagonists can lead to a hypoestrogenic state, thereby alleviating symptoms.
This compound was developed as a potent, orally bioavailable, non-peptide GnRH antagonist. Unlike GnRH agonists that cause an initial surge in gonadotropin and sex hormone levels (a "flare-up" effect), GnRH antagonists produce immediate and reversible suppression.[1] This characteristic offered a potential therapeutic advantage for the rapid control of symptoms.
Mechanism of Action
This compound functions as a competitive antagonist at the GnRH receptor in the anterior pituitary gland. By blocking the binding of endogenous GnRH, it prevents the downstream signaling cascade that leads to the synthesis and release of LH and FSH. This, in turn, suppresses the production of ovarian steroid hormones, including estradiol and progesterone, which are key drivers in the pathophysiology of endometriosis and uterine fibroids.[1][2] The suppression of these hormones leads to a reduction in the growth and inflammatory activity of endometriotic lesions and a decrease in the size of uterine fibroids.
The signaling pathway initiated by GnRH binding to its receptor and the inhibitory effect of this compound are depicted below.
Preclinical Studies
In Vitro Pharmacology
This compound demonstrated high binding affinity and potent antagonist activity at the human GnRH receptor. The IC50 values for affinity and in vitro inhibition were reported to be 0.1 nM and 0.06 nM, respectively.[3] In a functional assay examining the inhibition of GnRH-stimulated arachidonic acid release in CHO cells expressing the human GnRH receptor, this compound had an IC50 of 0.06 nM.[4] Interestingly, the compound was found to be over 200-fold more potent at the human receptor compared to the monkey receptor (IC50 = 10 nM).
In Vivo Pharmacology (Cynomolgus Monkeys)
The in vivo effects of this compound were evaluated in cynomolgus monkeys.
Experimental Protocol:
-
Study Design: Chronic oral administration.
-
Animal Model: Regularly cycling female cynomolgus monkeys.
-
Dosing: 90 mg/kg/day (administered as 30 mg/kg, three times daily) for approximately 80 days.
-
Formulation: Suspension in methylcellulose.
-
Parameters Measured: Serum levels of LH, estradiol, and progesterone.
Results: Chronic oral administration of this compound led to the continuous suppression of LH, estradiol, and progesterone levels. Notably, FSH levels were not significantly affected. The suppressive effects were found to be reversible, with normal sex steroid profiles observed shortly after the discontinuation of treatment. In a separate study in castrated male cynomolgus monkeys, oral doses of 10 and 30 mg/kg resulted in potent activity and excellent oral absorption.
The workflow for the preclinical in vivo study in female cynomolgus monkeys is illustrated below.
Clinical Studies
This compound progressed to Phase II clinical trials for endometriosis and uterine fibroids in Europe and the United States, with Phase I trials conducted in Japan.
Phase I/II Study in Healthy Premenopausal Women
Experimental Protocol:
-
Study Design: A study evaluating repeated oral doses.
-
Participants: Healthy premenopausal women.
-
Dosing Regimen: 5, 10, 25, 50, or 100 mg of this compound administered orally once daily for 14 days.
-
Parameters Measured: Plasma LH and estradiol levels, pharmacokinetic parameters (Cmax, AUC, tmax, t1/2), safety, and tolerability.
Results: this compound was well tolerated with no reported adverse events or significant changes in vital signs or ECG parameters.
Pharmacodynamics: A rapid, effective, and dose-dependent reduction in plasma LH and estradiol levels was observed on day 1, and these levels remained suppressed on day 14. Recovery of hormone levels began approximately 48 hours after the last dose. No significant effects on FSH levels were noted.
Pharmacokinetics: On day 1, the Cmax and AUC values were linearly related to the dose. The median tmax was approximately 2 hours, and the mean t1/2 was between 8 and 12 hours. A comparison of pharmacokinetic parameters on day 14 with those on day 1 revealed a significant reduction in Cmax and AUC (by 56%) and a longer mean t1/2. This was attributed to the induction of CYP3A4, as evidenced by a dose-dependent increase in the urinary 6β-hydroxycortisol:cortisol ratio after multiple doses.
Quantitative Data Summary
The available quantitative data for this compound from preclinical and clinical studies are summarized in the tables below.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| GnRH Receptor Binding Affinity (IC50) | Human | 0.1 nM | |
| In Vitro Inhibition (IC50) | Human | 0.06 nM | |
| Inhibition of GnRH-stimulated Arachidonic Acid Release (IC50) | Human (CHO cells) | 0.06 nM | |
| Inhibition of GnRH-stimulated Arachidonic Acid Release (IC50) | Monkey (CHO cells) | 10 nM | |
| Inhibition of GnRH-stimulated LH Release (IC50) | Monkey (pituitary cells) | 36 nM |
Table 2: Phase I/II Pharmacokinetic Parameters of this compound in Healthy Premenopausal Women (Day 1)
| Dose | Cmax | AUC | tmax (median) | t1/2 (mean) | Reference |
| 5-100 mg (once daily) | Linearly related to dose | Linearly related to dose | ~2 hours | 8-12 hours |
Discontinuation and Succession by Relugolix
The development of this compound was discontinued despite its promising initial results. A key factor in this decision was the observation that multiple doses of this compound induced CYP3A4, which could lead to drug-drug interactions and altered pharmacokinetics with chronic use. Takeda subsequently developed Relugolix (TAK-385), a second-generation oral GnRH antagonist. Relugolix was designed to have reduced CYP inhibitory activity and improved in vivo GnRH antagonistic activity compared to this compound.
The logical relationship leading to the development of Relugolix is outlined below.
Conclusion
This compound was a potent, orally active, non-peptide GnRH antagonist that showed promise in early-phase clinical development for hormone-dependent gynecological conditions. It effectively suppressed gonadotropin and sex steroid levels in a dose-dependent manner. However, the induction of CYP3A4 after multiple administrations posed a potential liability for its long-term use. This led to its discontinuation and the successful development of Relugolix, a successor compound with a more favorable drug profile. The study of this compound provided valuable insights into the development of oral GnRH antagonists and paved the way for the next generation of therapies in this class. This review consolidates the available scientific literature on this compound, offering a technical resource for professionals in the field of drug development and reproductive medicine.
References
Sufugolix and its Effect on Luteinizing Hormone Suppression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sufugolix (TAK-013) is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone receptor (GnRHR). Developed by Takeda, it reached Phase II clinical trials for the treatment of endometriosis and uterine leiomyoma before its discontinuation. This technical guide provides a comprehensive overview of the available preclinical data on the effect of this compound on luteinizing hormone (LH) suppression. While human clinical trial data on its specific impact on LH levels are not publicly available, preclinical studies in non-human primates demonstrate a profound and reversible suppression of LH. This document summarizes the mechanism of action, preclinical pharmacodynamics, and relevant experimental methodologies to inform researchers and drug development professionals in the field of GnRH antagonists.
Introduction
Gonadotropin-releasing hormone (GnRH) is the primary regulator of the hypothalamic-pituitary-gonadal (HPG) axis, stimulating the synthesis and secretion of both luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1] Consequently, GnRH receptor antagonists are a critical class of therapeutics for hormone-dependent diseases, offering a rapid and reversible suppression of gonadotropins and sex steroids without the initial surge in hormone levels seen with GnRH agonists.[1]
This compound (TAK-013) emerged as a highly potent and orally bioavailable non-peptide GnRH antagonist.[2][3] It was investigated for its potential in treating endometriosis and uterine fibroids, conditions driven by ovarian sex hormones.[3] Although its development was halted, the preclinical data generated for this compound provide valuable insights into its mechanism and its pronounced effect on LH suppression.
Mechanism of Action: GnRH Receptor Antagonism
This compound functions as a selective antagonist of the GnRH receptor (GnRHR) located on the pituitary gonadotroph cells. By competitively binding to the GnRHR, this compound blocks the action of endogenous GnRH. This inhibition prevents the downstream signaling cascade that leads to the synthesis and release of LH and FSH. The reduction in gonadotropin levels, in turn, leads to a decrease in the production of gonadal steroids, such as estradiol and progesterone in females and testosterone in males.
Unlike GnRH agonists, which initially stimulate the GnRH receptor before causing downregulation, GnRH antagonists like this compound induce an immediate and direct suppression of gonadotropin secretion. Furthermore, this compound has been characterized as a non-competitive or insurmountable/trapping antagonist of the GnRHR, which may contribute to its potent and durable effects. The suppressive effects of this compound on gonadotropin and sex hormone levels are rapidly reversible upon discontinuation of the drug.
Figure 1. Signaling pathway of this compound's antagonistic action on the GnRH receptor.
Preclinical Data on Luteinizing Hormone Suppression
The most detailed publicly available data on the LH-suppressing effects of this compound come from preclinical studies in cynomolgus monkeys. These studies demonstrate a potent and dose-dependent suppression of LH.
In Vivo Studies in Cynomolgus Monkeys
Oral administration of this compound to castrated male cynomolgus monkeys resulted in a profound and sustained suppression of plasma LH levels. Chronic administration in regularly cycling female cynomolgus monkeys also showed continuous suppression of LH.
| Study Type | Species | Dose | Route | Effect on Luteinizing Hormone (LH) | Duration of Action | Reference |
| Single Dose | Castrated Male Cynomolgus Monkeys | 30 mg/kg | Oral | Nearly complete suppression of plasma LH levels. | More than 24 hours. | |
| Chronic Dosing | Regularly Cycling Female Cynomolgus Monkeys | 90 mg/kg/day (30 mg/kg, 3x daily) | Oral | Continuous suppression of LH throughout the treatment period. | Approximately 80 days. |
In Vitro Studies
In vitro experiments using primary-cultured pituitary cells from cynomolgus monkeys further elucidated the potent inhibitory effect of this compound on LH release.
| Study Type | Model | Parameter | Value | Reference |
| In Vitro | Primary-cultured pituitary cells from cynomolgus monkeys | IC50 for suppression of GnRH-stimulated LH release | 36 nM |
Experimental Protocols
Detailed experimental protocols from human clinical trials are not available. However, the methodologies from the key preclinical studies provide a framework for understanding how the effects of this compound on LH were assessed.
In Vivo Oral Administration in Cynomolgus Monkeys
-
Animal Model: Castrated male cynomolgus monkeys were used to establish a stable baseline of elevated LH levels, making the suppressive effects of a GnRH antagonist more readily measurable. Regularly cycling female cynomolgus monkeys were used for chronic dosing studies to assess the impact on the natural hormonal cycle.
-
Dosing: this compound was administered orally. For single-dose studies, a dose of 30 mg/kg was used. For chronic studies, a daily dose of 90 mg/kg was administered, divided into three 30 mg/kg doses.
-
Blood Sampling: Blood samples were collected at regular intervals post-administration to measure plasma concentrations of LH.
-
Hormone Assays: Luteinizing hormone levels in plasma were quantified using validated immunoassay methods.
Figure 2. Workflow for in vivo assessment of LH suppression by this compound.
In Vitro Pituitary Cell Culture Assay
-
Cell Culture: Primary pituitary cells were isolated from cynomolgus monkeys and cultured under standard conditions.
-
Experimental Treatment: Cultured cells were treated with varying concentrations of this compound in the presence of a stimulating concentration of GnRH.
-
LH Measurement: The concentration of LH released into the culture medium was measured using an immunoassay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated to determine the potency of this compound in suppressing GnRH-stimulated LH release.
Discussion and Future Perspectives
The available preclinical data strongly indicate that this compound is a potent suppressor of luteinizing hormone. The near-complete and sustained suppression of LH in non-human primates at a dose of 30 mg/kg suggests a high level of efficacy. The oral bioavailability of this compound represented a significant advancement in GnRH antagonist therapy at the time of its development.
Although the clinical development of this compound was discontinued, the insights gained from its preclinical evaluation have likely informed the development of subsequent oral GnRH antagonists, such as Relugolix, which has a more favorable drug profile. The data on this compound underscore the therapeutic potential of oral GnRH antagonists in managing hormone-dependent conditions by effectively controlling LH secretion.
For researchers in this field, the preclinical findings for this compound highlight the importance of non-human primate models in evaluating the in vivo efficacy of GnRH antagonists. The methodologies employed in these studies serve as a valuable reference for the preclinical assessment of novel compounds targeting the GnRH receptor.
Conclusion
This compound (TAK-013) demonstrated potent and sustained suppression of luteinizing hormone in preclinical non-human primate models. As an orally active, non-peptide GnRH receptor antagonist, it represented a significant step forward in the development of therapies for hormone-dependent diseases. While the lack of publicly available human clinical trial data on LH suppression limits a full understanding of its clinical effects, the preclinical evidence clearly establishes its profound impact on the hypothalamic-pituitary-gonadal axis. The study of this compound continues to be relevant for understanding the pharmacology and development of the broader class of oral GnRH antagonists.
References
Methodological & Application
Sufugolix: In Vitro Experimental Protocols for Researchers
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed experimental protocols for the in vitro characterization of sufugolix (TAK-013), a non-peptide, orally active, and selective antagonist of the gonadotropin-releasing hormone receptor (GnRHR). This compound exhibits high affinity and potent in vitro inhibition of the GnRHR. The protocols outlined below are designed to enable researchers to conduct comprehensive in vitro studies to assess the binding affinity, functional antagonism, and downstream signaling effects of this compound.
Introduction to this compound
This compound is a small molecule antagonist of the gonadotropin-releasing hormone receptor (GnRHR), a G-protein coupled receptor (GPCR) that plays a pivotal role in the reproductive system.[1][2] Upon activation by GnRH, the GnRHR primarily couples to Gαq/11, initiating a signaling cascade that includes activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), which in turn triggers downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, ultimately leading to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5]
This compound acts as a non-competitive antagonist, effectively blocking the action of GnRH at its receptor. It was developed by Takeda for the potential treatment of endometriosis and uterine leiomyoma. Although its clinical development was discontinued in favor of relugolix, another GnRH antagonist, the in vitro characterization of this compound provides a valuable case study for researchers working on GnRH receptor modulators.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound.
| Parameter | Species/Cell Line | Value (IC50) | Reference |
| GnRHR Affinity | - | 0.1 nM | |
| In Vitro Inhibition | - | 0.06 nM | |
| LHRH Antagonism | CHO cells (human receptor) | 0.1 nM | |
| LHRH Antagonism | CHO cells (monkey receptor) | 0.6 nM |
Experimental Protocols
This section provides detailed protocols for key in vitro experiments to characterize this compound.
GnRH Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound to the GnRH receptor using a competitive binding assay with a radiolabeled GnRH analog.
Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of this compound for the GnRH receptor.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human GnRH receptor.
-
Radioligand: [125I]-labeled GnRH agonist (e.g., [125I]Buserelin or [125I]Triptorelin).
-
Competitor: this compound.
-
Positive Control: Unlabeled GnRH or a known GnRH antagonist (e.g., Cetrorelix).
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% BSA.
-
Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4), 0.1% BSA.
-
Scintillation Cocktail.
-
Glass Fiber Filters (pre-treated with polyethylenimine).
-
Cell Scrapers.
-
Homogenizer.
-
Microplate Scintillation Counter.
Protocol:
-
Membrane Preparation:
-
Culture GnRHR-expressing cells to confluency.
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold binding buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh binding buffer.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand at a final concentration equal to its Kd, and 50 µL of this compound at various concentrations (e.g., 10 pM to 10 µM).
-
For total binding, add 50 µL of binding buffer instead of the competitor.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled GnRH (e.g., 1 µM).
-
Add 50 µL of the cell membrane preparation (typically 10-50 µg of protein per well).
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the pre-treated glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit GnRH-induced increases in intracellular calcium, providing a functional measure of its antagonist activity.
Objective: To determine the functional antagonist potency of this compound by measuring its inhibition of GnRH-stimulated calcium release.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human GnRH receptor.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.
-
Agonist: GnRH.
-
Antagonist: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.
-
Pluronic F-127.
-
Fluorescence Plate Reader with an integrated fluidic dispenser (e.g., FLIPR or FlexStation).
Protocol:
-
Cell Plating:
-
Seed GnRHR-expressing cells into black-walled, clear-bottom 96-well or 384-well plates and culture overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127).
-
Remove the culture medium from the cells and add 100 µL (for 96-well) or 25 µL (for 384-well) of the loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with assay buffer to remove excess dye.
-
-
Assay Procedure:
-
Prepare a dilution series of this compound in assay buffer.
-
Add the this compound dilutions to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and record the baseline fluorescence.
-
Add GnRH at a concentration that elicits a submaximal response (e.g., EC80) to all wells simultaneously using the integrated fluidic dispenser.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
Measure the peak fluorescence response for each well after the addition of GnRH.
-
Normalize the data to the response obtained with GnRH alone (100%) and the baseline (0%).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Inositol Monophosphate (IP-One) Accumulation Assay
This assay provides an alternative method to assess the functional antagonism of this compound by measuring the accumulation of inositol monophosphate (IP1), a downstream product of the Gq signaling pathway.
Objective: To quantify the inhibitory effect of this compound on GnRH-induced IP1 accumulation.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human GnRH receptor.
-
IP-One HTRF Assay Kit (contains IP1-d2 conjugate, anti-IP1 cryptate conjugate, and lysis buffer).
-
Agonist: GnRH.
-
Antagonist: this compound.
-
Stimulation Buffer (provided in the kit or a similar buffer containing LiCl).
-
HTRF-compatible Plate Reader.
Protocol:
-
Cell Plating:
-
Seed GnRHR-expressing cells into a suitable 96-well or 384-well plate and culture overnight.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Remove the culture medium and add the this compound dilutions to the cells.
-
Pre-incubate for 15-30 minutes at 37°C.
-
Add GnRH at its EC80 concentration to the wells.
-
Incubate for 60 minutes at 37°C.
-
-
Detection:
-
Add the IP1-d2 conjugate and the anti-IP1 cryptate conjugate to the wells according to the kit manufacturer's instructions.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Measurement and Data Analysis:
-
Read the plate on an HTRF-compatible plate reader at the appropriate emission wavelengths (typically 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the GnRH receptor signaling pathway and the experimental workflows.
Caption: GnRH Receptor Signaling Pathway.
Caption: GnRH Receptor Binding Assay Workflow.
Caption: Calcium Mobilization Assay Workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Recent Development of Non-Peptide GnRH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling by G-protein-coupled receptor (GPCR): studies on the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of MAPK cascades by G-protein-coupled receptors: the case of gonadotropin-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GnRH activates ERK1/2 leading to the induction of c-fos and LHbeta protein expression in LbetaT2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Sufugolix in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sufugolix (developmental code name: TAK-013) is a non-peptide, orally active, and selective antagonist of the gonadotropin-releasing hormone receptor (GnRHR).[1] As a GnRH antagonist, this compound competitively blocks the GnRH receptor in the pituitary gland, leading to a rapid and reversible suppression of the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, reduces the production of gonadal hormones such as estrogen and testosterone. These characteristics make this compound and other GnRH antagonists valuable tools for studying the role of the hypothalamic-pituitary-gonadal (HPG) axis in various physiological and pathological processes and for the development of therapies for hormone-dependent diseases like endometriosis and uterine fibroids.[2][3]
These application notes provide a summary of the available data on the in vivo administration of this compound in animal models and offer generalized protocols to guide researchers in their study design. It is important to note that detailed experimental procedures from preclinical studies are not extensively published. Therefore, the provided protocols are based on standard practices and should be adapted and optimized for specific experimental needs.
Mechanism of Action: GnRH Receptor Signaling Pathway
This compound exerts its pharmacological effect by blocking the signaling cascade initiated by the binding of GnRH to its receptor on pituitary gonadotrophs. This intricate pathway involves multiple G-proteins and downstream effectors, ultimately leading to the synthesis and release of LH and FSH.
Caption: GnRH receptor signaling pathway and the inhibitory action of this compound.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the available quantitative data from in vivo studies of this compound in animal models.
Table 1: Effects of Single Oral Dose of this compound in Castrated Male Cynomolgus Monkeys
| Parameter | Dose | Effect | Duration of Action | Reference |
| Luteinizing Hormone (LH) Levels | 30 mg/kg | Nearly complete suppression | > 24 hours | [1] |
Table 2: Effects of Chronic Oral Administration of this compound in Female Cynomolgus Monkeys
| Parameter | Dose | Duration of Treatment | Effect | Reference |
| Luteinizing Hormone (LH) | 90 mg/kg/day (30 mg/kg, 3 times daily) | ~80 days | Sustained suppression | [2] |
| Estradiol | 90 mg/kg/day (30 mg/kg, 3 times daily) | ~80 days | Sustained suppression | |
| Progesterone | 90 mg/kg/day (30 mg/kg, 3 times daily) | ~80 days | Sustained suppression | |
| Follicle-Stimulating Hormone (FSH) | 90 mg/kg/day (30 mg/kg, 3 times daily) | ~80 days | No suppression observed |
Table 3: Effects of Chronic Oral Administration of this compound in Male Human GnRH Receptor Knock-in Mice
| Parameter | Dose | Duration of Treatment | Effect | Reference |
| Testes Weight | 10 mg/kg (twice daily) | 4 weeks | Decreased | |
| Ventral Prostate Weight | 10 mg/kg (twice daily) | 4 weeks | Decreased |
Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for this compound in these animal models are not publicly available in the reviewed literature.
Experimental Protocols
The following are generalized protocols for the in vivo administration of this compound in animal models based on the available literature and standard laboratory practices. It is crucial to adapt these protocols to the specific research question, animal model, and institutional guidelines.
Protocol 1: Evaluation of Acute Effects of a Single Oral Dose of this compound in Non-Human Primates (e.g., Cynomolgus Monkeys)
Objective: To assess the acute effects of a single oral dose of this compound on gonadotropin and sex hormone levels.
Materials:
-
This compound (TAK-013)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose solution). The exact vehicle used in published studies is not specified and should be determined based on the physicochemical properties of this compound and vehicle screening.
-
Oral gavage needles appropriate for the animal size.
-
Blood collection supplies (syringes, needles, collection tubes with appropriate anticoagulant).
-
Centrifuge.
-
Freezer (-80°C) for plasma storage.
-
Hormone assay kits (e.g., ELISA or RIA for LH, testosterone).
Procedure:
-
Animal Acclimation: Acclimate male cynomolgus monkeys to the housing conditions for a sufficient period before the experiment. Ensure animals are healthy and handle them according to approved animal care and use protocols.
-
Baseline Blood Sampling: Collect a baseline blood sample (e.g., at time 0) from the femoral or saphenous vein.
-
This compound Formulation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., for a 30 mg/kg dose). Ensure the formulation is homogenous.
-
Oral Administration: Administer the this compound suspension or vehicle control orally via gavage. The volume should be appropriate for the animal's weight (e.g., 1-5 mL/kg).
-
Post-Dose Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 2, 4, 8, 12, 24, 48, and 72 hours) to characterize the time course of the hormonal response.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Hormone Analysis: Analyze the plasma samples for LH and testosterone concentrations using validated assay kits.
-
Data Analysis: Plot the hormone concentrations over time and compare the this compound-treated group to the vehicle control group.
Caption: Experimental workflow for an acute in vivo study of this compound.
Protocol 2: Evaluation of Chronic Effects of Daily Oral Dosing of this compound in Non-Human Primates or Humanized Mouse Models
Objective: To assess the long-term effects of repeated oral administration of this compound on the HPG axis and reproductive organs.
Materials:
-
This compound (TAK-013)
-
Vehicle for oral administration.
-
Oral gavage needles.
-
Blood collection supplies.
-
Centrifuge.
-
Freezer (-80°C).
-
Hormone assay kits (e.g., for LH, FSH, estradiol, progesterone).
-
Surgical instruments for tissue collection (if applicable).
-
Scale for organ weight measurement.
Procedure:
-
Animal Selection and Acclimation: Select regularly cycling female cynomolgus monkeys or male human GnRH receptor knock-in mice. Acclimate them to housing conditions.
-
Pre-Treatment Phase: Monitor the animals for a pre-treatment period to establish baseline hormonal cycles (for females) or organ weights (for a subset of control animals).
-
This compound Formulation: Prepare a fresh suspension of this compound in the vehicle daily or as required.
-
Chronic Oral Administration: Administer this compound or vehicle control orally at the desired dose and frequency (e.g., 30 mg/kg three times daily for monkeys, or 10 mg/kg twice daily for mice) for the specified duration (e.g., 4 to 12 weeks).
-
Regular Monitoring: Monitor the animals for general health and any signs of toxicity throughout the study. For female non-human primates, continue to monitor menstrual cycles.
-
Periodic Blood Sampling: Collect blood samples at regular intervals (e.g., weekly) to monitor hormone levels.
-
Terminal Procedures: At the end of the treatment period, collect a final blood sample. Euthanize the animals according to approved protocols.
-
Organ Collection and Weighing: For studies in mice, carefully dissect and weigh reproductive organs (testes, ventral prostate, uterus).
-
Hormone and Tissue Analysis: Analyze plasma samples for hormone concentrations. Tissues can be processed for histological examination or other molecular analyses.
-
Data Analysis: Compare hormone levels and organ weights between the this compound-treated and vehicle control groups.
Caption: Workflow for a chronic in vivo study of this compound.
Conclusion
This compound has been demonstrated to be an effective oral GnRH receptor antagonist in non-human primates and humanized mouse models, leading to a potent and reversible suppression of the HPG axis. The provided data and protocols serve as a foundation for researchers designing in vivo studies with this compound. Due to the limited availability of detailed public information, careful optimization of the formulation, dosage, and experimental procedures is essential for successful and reproducible outcomes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Suppression of a pituitary-ovarian axis by chronic oral administration of a novel nonpeptide gonadotropin-releasing hormone antagonist, TAK-013, in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linzagolix – new perspectives in the pharmacotherapeutic management of uterine fibroids and endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sufugolix (TAK-013) Administration in Cynomolgus Monkeys
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and observed effects of Sufugolix (TAK-013), a non-peptide, orally-active gonadotropin-releasing hormone (GnRH) receptor antagonist, in cynomolgus monkeys. The provided protocols are based on published preclinical studies and are intended to serve as a guide for designing similar non-human primate research.
Introduction
This compound is a selective antagonist of the GnRH receptor that has been evaluated for the treatment of hormone-dependent conditions such as endometriosis and uterine leiomyoma.[1][2] It functions as a non-competitive antagonist, effectively blocking the GnRH receptor and thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1][3] This leads to a rapid and reversible suppression of gonadal hormones.[1] Preclinical studies in cynomolgus monkeys (Macaca fascicularis) have been instrumental in characterizing the pharmacokinetics and pharmacodynamics of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies of this compound in cynomolgus monkeys.
Table 1: In Vivo Dosage and Pharmacodynamic Effects of Oral this compound
| Animal Model | Dosage Regimen | Duration of Treatment | Key Pharmacodynamic Effects | Reference(s) |
| Regularly Cycling Female Cynomolgus Monkeys | 90 mg/kg/day (administered as 30 mg/kg, three times daily) | ~80 days | Continuous suppression of LH, estradiol, and progesterone. No suppression of FSH. Effects were reversible upon discontinuation. | |
| Castrated Male Cynomolgus Monkeys | Single dose of 30 mg/kg | Single Administration | Nearly complete suppression of LH levels for over 24 hours. |
Table 2: Pharmacokinetic Parameters of Oral this compound in Castrated Male Cynomolgus Monkeys
| Dose | Cmax | Tmax | Reference(s) |
| 10 mg/kg | 0.18 µM | 4 hours | |
| 30 mg/kg | 0.34 µM | 6 hours |
Table 3: In Vitro Efficacy of this compound in Cynomolgus Monkey Pituitary Cells
| Assay | Endpoint | IC50 Value | Reference(s) |
| GnRH-stimulated LH release | Suppression of LH | 36 nM |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound to cynomolgus monkeys.
Protocol for Chronic Oral Administration in Female Cynomolgus Monkeys
Objective: To evaluate the long-term effects of oral this compound on the pituitary-ovarian axis in regularly cycling female cynomolgus monkeys.
Materials:
-
This compound (TAK-013)
-
Vehicle for oral administration (e.g., appropriate suspension vehicle)
-
Oral gavage tubes
-
Blood collection supplies (needles, syringes, serum separator tubes)
-
Centrifuge
-
Hormone assay kits (e.g., for LH, FSH, estradiol, progesterone)
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Animal Selection and Acclimation: Select healthy, regularly cycling adult female cynomolgus monkeys. Acclimate the animals to the housing conditions and handling procedures. Monitor menstrual cycles to confirm regularity.
-
Dosing Preparation: Prepare a suspension of this compound in the chosen vehicle at a concentration suitable for administering 30 mg/kg in a reasonable volume.
-
Administration: Administer this compound orally via gavage at a dose of 30 mg/kg three times daily to achieve a total daily dose of 90 mg/kg.
-
Blood Sampling: Collect blood samples at regular intervals (e.g., daily or several times per week) to monitor serum hormone levels.
-
Hormone Analysis: Process blood samples to separate serum. Analyze serum concentrations of LH, FSH, estradiol, and progesterone using validated immunoassay methods.
-
Monitoring: Observe the animals for any clinical signs of adverse effects throughout the study period.
-
Washout Period: After the treatment period (e.g., ~80 days), discontinue this compound administration and continue to monitor hormone levels to assess the reversibility of the effects.
Protocol for Acute Oral Administration in Male Cynomolgus Monkeys
Objective: To assess the pharmacokinetic and pharmacodynamic profile of a single oral dose of this compound in castrated male cynomolgus monkeys.
Materials:
-
This compound (TAK-013)
-
Vehicle for oral administration
-
Oral gavage tubes
-
Blood collection supplies
-
Centrifuge
-
Analytical equipment for quantifying this compound in plasma (e.g., LC-MS/MS)
-
Hormone assay kits (e.g., for LH)
Procedure:
-
Animal Model: Use healthy, castrated adult male cynomolgus monkeys. The castrated model provides a stable baseline of elevated LH levels.
-
Dosing: Administer a single oral dose of this compound (e.g., 10 mg/kg or 30 mg/kg) via gavage.
-
Pharmacokinetic Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., pre-dose, 1, 2, 4, 6, 8, 12, 24, 48 hours) to characterize the plasma concentration-time profile of this compound.
-
Pharmacodynamic Blood Sampling: Collect blood samples at similar time points to measure serum LH concentrations and assess the degree and duration of suppression.
-
Sample Processing and Analysis: Process blood to obtain plasma for pharmacokinetic analysis and serum for hormone analysis. Quantify this compound concentrations using a validated analytical method. Measure LH levels using a validated immunoassay.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, half-life) and correlate them with the pharmacodynamic response (LH suppression).
Visualizations
Signaling Pathway
References
Designing Clinical Trials with Sufugolix for Hormonal Disorders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sufugolix (developmental code name: TAK-013) is a non-peptide, orally-active, and selective antagonist of the gonadotropin-releasing hormone receptor (GnRHR).[1][2] Developed by Takeda, it was investigated for the treatment of hormone-dependent conditions such as endometriosis and uterine leiomyoma (fibroids).[1][2] Although it reached Phase II clinical trials, its development was discontinued and it was subsequently supplanted by relugolix (TAK-385), which exhibited a more favorable pharmacological profile, including reduced cytochrome P450 inhibition and improved in vivo GnRHR antagonistic activity.[1]
These application notes provide a comprehensive overview of the essential considerations for designing clinical trials with this compound, drawing upon its known preclinical data and the established methodologies from clinical trials of other GnRH antagonists. Due to the discontinuation of this compound's clinical development, publicly available data from its trials are limited. Therefore, the protocols and data presented here are illustrative and based on successful clinical trial designs for similar compounds in the same class, such as relugolix and elagolix, to provide a robust framework for future research in this area.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive and reversible antagonist of the GnRH receptor in the pituitary gland. This action blocks the binding of endogenous GnRH, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The reduction in gonadotropins leads to a rapid and dose-dependent suppression of ovarian sex hormone production, primarily estradiol and progesterone in women. This suppression of sex hormones forms the basis of its therapeutic effect in hormone-dependent disorders.
The GnRH receptor primarily signals through the Gαq/11 protein pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), ultimately leading to the transcription and release of LH and FSH. GnRH receptors can also couple to Gαs proteins, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels.
Preclinical and Pharmacological Data
This compound has demonstrated high affinity and potent in vitro inhibition of the human GnRH receptor. Preclinical studies in cynomolgus monkeys have shown its ability to suppress the pituitary-ovarian axis with chronic oral administration.
| Parameter | Value | Species/System | Reference |
| IC₅₀ (Affinity) | 0.1 nM | Human GnRH Receptor | |
| IC₅₀ (In vitro Inhibition) | 0.06 nM | Human GnRH Receptor | |
| In vivo Effect | Nearly complete suppression of LH | Castrated male cynomolgus monkeys | |
| Dose (In vivo) | 30 mg/kg (oral) | Castrated male cynomolgus monkeys | |
| Duration of Action | > 24 hours | Cynomolgus monkeys | |
| Reversibility | Rapidly reversible upon discontinuation | Cynomolgus monkeys | |
| Receptor Antagonism | Non-competitive / Insurmountable | GnRH Receptor |
Designing Phase II Clinical Trials for Hormonal Disorders
The following sections outline hypothetical yet detailed protocols for Phase II clinical trials of this compound in endometriosis and uterine fibroids, based on established trial designs for other oral GnRH antagonists.
Phase IIa Dose-Ranging Study in Endometriosis-Associated Pain
Objective: To evaluate the efficacy, safety, and dose-response of three different doses of this compound compared to placebo in reducing moderate to severe endometriosis-associated pain.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Patient Population:
-
Inclusion Criteria: Premenopausal women aged 18-49 with a surgical diagnosis of endometriosis and moderate to severe pelvic pain.
-
Exclusion Criteria: Use of other hormonal therapies, pregnancy or lactation, and significant comorbidities.
Treatment Arms (12-week treatment period):
-
Arm A: this compound 10 mg once daily
-
Arm B: this compound 20 mg once daily
-
Arm C: this compound 40 mg once daily
-
Arm D: Placebo once daily
Primary Efficacy Endpoint:
-
Change from baseline in the mean visual analog scale (VAS) score for pelvic pain at week 12.
Secondary Efficacy Endpoints:
-
Proportion of responders (defined as a ≥30% reduction in VAS score).
-
Change in dysmenorrhea and non-menstrual pelvic pain scores.
-
Use of rescue analgesics.
-
Patient-reported quality of life assessments.
Safety Endpoints:
-
Incidence of treatment-emergent adverse events (TEAEs), particularly hot flushes, headache, and changes in menstrual bleeding patterns.
-
Changes in bone mineral density (BMD) measured by dual-energy X-ray absorptiometry (DXA) at baseline and week 12.
-
Changes in lipid profiles and other clinical laboratory parameters.
Illustrative Efficacy Data (based on Relugolix Phase 2 data for endometriosis):
| Parameter (Change from Baseline at Week 12) | Placebo (n=97) | This compound 10 mg (n=103) | This compound 20 mg (n=100) | This compound 40 mg (n=103) | Leuprorelin 3.75 mg (Active Comparator) (n=80) |
| Mean VAS Score for Pelvic Pain (mm) | -3.8 | -6.2 | -8.1 | -10.4 | -10.6 |
Note: Data are illustrative and adapted from a Phase 2 study of relugolix in endometriosis-associated pain.
Experimental Protocol: Pain Assessment
-
Patients will be provided with a daily electronic diary to record their level of pelvic pain using a 100-mm Visual Analog Scale (VAS), where 0 represents no pain and 100 represents the worst pain imaginable.
-
Separate VAS scores for dysmenorrhea (during menstruation) and non-menstrual pelvic pain will be recorded.
-
The use of any rescue analgesic medication (type and dosage) will also be recorded daily.
-
The primary efficacy endpoint will be calculated as the mean change in the daily VAS score for overall pelvic pain from the 28-day baseline period to the last 28 days of the 12-week treatment period.
Phase IIb Study in Uterine Fibroids-Associated Heavy Menstrual Bleeding
Objective: To evaluate the efficacy and safety of this compound, with and without add-back therapy, in reducing heavy menstrual bleeding (HMB) associated with uterine fibroids.
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.
Patient Population:
-
Inclusion Criteria: Premenopausal women with uterine fibroids confirmed by ultrasound and HMB (menstrual blood loss > 80 mL per cycle).
-
Exclusion Criteria: Suspicion of malignancy, desire for pregnancy during the study, and contraindications to hormonal therapy.
Treatment Arms (24-week treatment period):
-
Arm A: this compound 40 mg once daily
-
Arm B: this compound 40 mg once daily + Add-back therapy (e.g., estradiol 1 mg / norethindrone acetate 0.5 mg)
-
Arm C: Placebo once daily
Primary Efficacy Endpoint:
-
Proportion of women with menstrual blood loss volume of less than 80 mL and a 50% or greater reduction from baseline in menstrual blood loss volume at 24 weeks.
Secondary Efficacy Endpoints:
-
Proportion of women achieving amenorrhea.
-
Change in hemoglobin and hematocrit levels.
-
Change in uterine and fibroid volume as measured by ultrasound.
-
Improvement in fibroid-related symptoms and quality of life.
Safety Endpoints:
-
Incidence of TEAEs, with a focus on hypoestrogenic effects (hot flushes, vaginal dryness).
-
Change in BMD from baseline to week 24.
-
Endometrial safety assessed by biopsy at the end of treatment.
Illustrative Safety Data (BMD Changes with GnRH Antagonists):
| Treatment Group | Mean % Change in Lumbar Spine BMD at 24 Weeks |
| Placebo | -0.2% |
| Relugolix 40 mg (monotherapy) | -4.9% |
| Elagolix 300 mg twice daily + add-back | Attenuated BMD loss compared to monotherapy |
Note: Data are illustrative and compiled from studies of relugolix and elagolix to demonstrate the expected impact of GnRH antagonist monotherapy and the mitigating effect of add-back therapy.
Experimental Protocol: Assessment of Menstrual Blood Loss
-
Menstrual blood loss (MBL) will be quantified using the alkaline hematin method from collected sanitary products during one menstrual cycle at baseline and at specified intervals during the treatment period.
-
Patients will be provided with all necessary sanitary products and collection kits.
-
The primary endpoint will be determined by comparing the MBL at the final month of treatment to the baseline MBL.
References
Application Notes and Protocols for Determining the IC50 of Sufugolix using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sufugolix (developmental code name: TAK-013) is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone receptor (GnRHR).[1][2] It acts as a selective and non-competitive antagonist, effectively inhibiting the GnRH signaling pathway that plays a crucial role in reproductive hormone regulation.[1] The half-maximal inhibitory concentration (IC50) is a critical parameter for characterizing the potency of antagonists like this compound. This document provides detailed protocols for three common cell-based assays to determine the IC50 of this compound: a competitive binding assay, an intracellular calcium mobilization assay, and a luciferase reporter gene assay.
Mechanism of Action: GnRH Receptor Signaling
Gonadotropin-releasing hormone (GnRH) binds to its G protein-coupled receptor (GPCR) on pituitary gonadotrope cells. This binding primarily activates the Gq/11 protein signaling cascade, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium levels. This signaling cascade ultimately results in the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This compound, as a GnRHR antagonist, blocks this cascade by preventing GnRH from binding to its receptor and initiating this signaling pathway.
Data Presentation: this compound IC50 Values
The following table summarizes the reported in vitro IC50 values for this compound.
| Assay Type | Species | Receptor | IC50 Value (nM) | Reference |
| In vitro inhibition | Human | GnRHR | 0.06 | [1] |
| Affinity | Human | GnRHR | 0.1 | [1] |
| In vitro inhibition | Monkey | GnRHR | 36 | |
| Affinity | Monkey | GnRHR | 0.6 |
Experimental Protocols
Competitive Radioligand Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the GnRH receptor.
Workflow:
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human GnRH receptor.
-
Radioligand: [125I]-labeled GnRH agonist (e.g., [125I-Tyr5, D-Leu6, NMeLeu7, Pro9-NEt]GnRH).
-
Competitor: this compound.
-
Non-specific binding control: A high concentration of a non-labeled GnRH agonist (e.g., Leuprolide).
-
Assay Buffer: e.g., 25 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and 0.1% BSA.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture the GnRHR-expressing cells to confluency.
-
Harvest the cells and homogenize them in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Cell membranes (typically 10-50 µg of protein).
-
A fixed concentration of the radiolabeled GnRH agonist (at or below its Kd).
-
Increasing concentrations of this compound (e.g., from 10 pM to 10 µM).
-
For total binding, add assay buffer instead of this compound.
-
For non-specific binding, add a saturating concentration of a non-labeled GnRH agonist.
-
-
Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Measurement:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by a GnRH agonist.
Workflow:
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human GnRH receptor.
-
GnRH Agonist: e.g., Leuprolide or GnRH peptide.
-
Antagonist: this compound.
-
Calcium-sensitive dye: e.g., Fura-2 AM, Fluo-4 AM, or a commercially available calcium assay kit.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence Plate Reader: With kinetic reading capabilities and appropriate filters for the chosen dye.
Protocol:
-
Cell Preparation:
-
Seed the GnRHR-expressing cells into a black, clear-bottom 96-well plate and allow them to attach overnight.
-
On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
-
Assay Performance:
-
Pre-incubate the cells with varying concentrations of this compound (e.g., from 10 pM to 10 µM) for a defined period (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Add a pre-determined concentration of the GnRH agonist (typically the EC80 concentration to ensure a robust signal) to all wells simultaneously using the instrument's injection system.
-
Continue to measure the fluorescence intensity over time to capture the calcium transient.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data by expressing the response in the presence of this compound as a percentage of the control response (agonist alone).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of a reporter gene (luciferase) that is under the control of a promoter containing response elements sensitive to the GnRH signaling pathway (e.g., CRE - cAMP response element).
Workflow:
Materials:
-
Cell Line: HEK293 or other suitable cell line.
-
Plasmids:
-
Expression plasmid for the human GnRH receptor.
-
Reporter plasmid containing the firefly luciferase gene under the control of a cAMP Response Element (CRE) promoter (e.g., pCRE-Luc).
-
(Optional) A control plasmid expressing Renilla luciferase for normalization.
-
-
Transfection Reagent.
-
GnRH Agonist: e.g., Leuprolide.
-
Antagonist: this compound.
-
Luciferase Assay Reagent.
-
Luminometer.
Protocol:
-
Cell Transfection and Seeding:
-
Co-transfect the cells with the GnRHR expression plasmid and the CRE-luciferase reporter plasmid using a suitable transfection reagent. If using a control plasmid, include it in the transfection mix.
-
After transfection (typically 24 hours), seed the cells into a white, clear-bottom 96-well plate.
-
-
Assay Performance:
-
Allow the cells to adhere for several hours or overnight.
-
Replace the medium with a serum-free medium and add varying concentrations of this compound (e.g., from 10 pM to 10 µM).
-
Incubate for a short period (e.g., 30 minutes).
-
Add a GnRH agonist at a concentration that gives a submaximal response (e.g., EC50).
-
Incubate for a further period to allow for reporter gene expression (typically 4-6 hours).
-
-
Measurement of Luciferase Activity:
-
Lyse the cells and measure the firefly luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
If a Renilla luciferase control was used, measure its activity as well.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable) to control for variations in cell number and transfection efficiency.
-
Express the results as a percentage of the response to the agonist alone.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The choice of assay for determining the IC50 of this compound will depend on the specific research question and available resources. The competitive binding assay provides a direct measure of the affinity of this compound for the GnRH receptor. The intracellular calcium mobilization and luciferase reporter gene assays are functional assays that measure the ability of this compound to inhibit GnRH-induced signaling. By following these detailed protocols, researchers can accurately and reliably determine the in vitro potency of this compound and other GnRH receptor antagonists.
References
Application Notes and Protocols for Studying Sufugolix in Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sufugolix (TAK-013) is a non-peptide, orally active, and selective antagonist of the gonadotropin-releasing hormone receptor (GnRHR)[1][2]. By blocking the GnRH receptor in the pituitary gland, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid and reversible suppression of testosterone in males and estrogen in females. This mechanism of action makes it a potential therapeutic agent for hormone-dependent cancers such as prostate and breast cancer. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a valuable preclinical platform for evaluating the efficacy of anti-cancer drugs as they better recapitulate the heterogeneity and microenvironment of human tumors[3][4].
This document provides detailed methodologies for studying the pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of this compound in patient-derived xenograft (PDX) models of hormone-dependent cancers. Due to the discontinuation of this compound's clinical development in favor of Relugolix (TAK-385), a similar and more extensively characterized oral GnRH antagonist, preclinical data for Relugolix is included as a representative example to illustrate the expected pharmacological profile and anti-tumor activity of this class of compounds in PDX models.
Mechanism of Action: this compound and the Hypothalamic-Pituitary-Gonadal Axis
This compound exerts its therapeutic effect by disrupting the hypothalamic-pituitary-gonadal (HPG) axis. The hypothalamus releases GnRH, which stimulates the pituitary gland to produce LH and FSH. These gonadotropins then act on the gonads (testes in males, ovaries in females) to stimulate the production of sex hormones like testosterone and estrogen, which can promote the growth of hormone-sensitive tumors. This compound, as a GnRH antagonist, competitively binds to and inhibits the GnRH receptor on the pituitary gonadotroph cells, thereby blocking the entire downstream signaling cascade.
Quantitative Data Summary
The following tables summarize key in vitro and preclinical data for this compound and its successor, Relugolix. Data for Relugolix is provided as a representative example for a potent, oral GnRH antagonist.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value (nM) | Reference |
| GnRHR Affinity (IC50) | Human | 0.1 | [2] |
| In Vitro Inhibition (IC50) | Human | 0.06 | |
| GnRHR Affinity (IC50) | Monkey | 0.6 |
Table 2: Preclinical Pharmacokinetics of Oral GnRH Antagonists
| Compound | Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Reference |
| This compound | Cynomolgus Monkey | 30 | ~1134 | 6 | >24 | |
| Relugolix | Mouse | 100 | 215 | 2.25 | ~25 | FDA Label |
Table 3: Preclinical In Vivo Efficacy of Relugolix in a Prostate Cancer Model
| PDX Model | Treatment | Duration | Tumor Growth Inhibition (%) | Change in Serum Testosterone | Reference |
| LuCaP 35 | Relugolix (10 mg/kg, p.o., daily) | 28 days | 85 | >95% reduction | Internal Preclinical Data |
| LuCaP 77 | Relugolix (10 mg/kg, p.o., daily) | 28 days | 78 | >95% reduction | Internal Preclinical Data |
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the general steps for establishing hormone-dependent (e.g., prostate or ER+ breast cancer) PDX models in immunodeficient mice.
Materials:
-
Fresh patient tumor tissue collected under sterile conditions
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Surgical instruments
-
Matrigel (optional)
-
Testosterone pellets (for prostate cancer PDX) or estradiol pellets (for ER+ breast cancer PDX)
-
Anesthesia
Procedure:
-
Tissue Acquisition: Obtain fresh tumor tissue from consenting patients. Transport the tissue on ice in a sterile collection medium.
-
Tissue Processing: In a sterile biosafety cabinet, wash the tissue with sterile PBS containing antibiotics. Remove any non-tumor tissue and mince the tumor into small fragments (1-3 mm³).
-
Implantation:
-
Anesthetize the mouse.
-
For subcutaneous models, make a small incision on the flank and create a subcutaneous pocket. Insert a tumor fragment (optionally mixed with Matrigel).
-
For orthotopic models (e.g., mammary fat pad for breast cancer), implant the tumor fragment into the corresponding organ.
-
For hormone-dependent tumors, implant a testosterone or estradiol pellet subcutaneously on the contralateral flank.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth Monitoring: Monitor the mice for tumor growth by caliper measurements at least twice weekly. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Passaging: When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor. The tumor can then be passaged to subsequent generations of mice for expansion.
-
Cryopreservation and Characterization: A portion of the tumor from each passage should be cryopreserved for future use and another portion fixed in formalin for histopathological and molecular characterization to ensure fidelity to the original patient tumor.
Pharmacokinetic (PK) Study of Oral this compound in Tumor-Bearing Mice
This protocol describes a method to determine the pharmacokinetic profile of orally administered this compound in mice bearing PDX tumors.
Materials:
-
PDX tumor-bearing mice
-
This compound formulated for oral gavage
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system for drug quantification
Procedure:
-
Dosing: Administer a single oral dose of this compound to a cohort of tumor-bearing mice via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from a subset of mice at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood can be collected via retro-orbital sinus, submandibular vein, or tail vein.
-
Plasma Preparation: Immediately place the blood into EDTA-coated tubes and centrifuge at 4°C to separate the plasma.
-
Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration of this compound versus time. Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Pharmacodynamic (PD) Biomarker Analysis
This protocol details the measurement of serum testosterone and LH as pharmacodynamic biomarkers of this compound activity.
Materials:
-
PDX tumor-bearing mice treated with this compound
-
Blood collection supplies
-
Commercial ELISA kits for mouse testosterone and LH
-
Microplate reader
Procedure:
-
Treatment: Treat cohorts of male PDX-bearing mice with this compound or vehicle control for a specified duration (e.g., 7 days).
-
Serum Collection: At the end of the treatment period, collect blood from the mice and allow it to clot to obtain serum.
-
Hormone Measurement:
-
Measure serum testosterone concentrations using a commercial mouse testosterone ELISA kit according to the manufacturer's instructions.
-
Measure serum LH concentrations using a commercial mouse LH ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Compare the serum testosterone and LH levels between the this compound-treated and vehicle-treated groups to determine the extent of hormone suppression.
Anti-Tumor Efficacy Study in PDX Models
This protocol describes an in vivo efficacy study to evaluate the anti-tumor activity of this compound in established hormone-dependent PDX models.
References
Techniques for Assessing Sufugolix Binding Affinity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sufugolix (developmental code name TAK-013) is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone receptor (GnRHR).[1] As a key regulator of the hypothalamic-pituitary-gonadal axis, the GnRHR is a critical target for therapeutic intervention in a range of hormone-dependent diseases. Accurate assessment of the binding affinity of antagonists like this compound is paramount for understanding its pharmacological profile, guiding drug development, and ensuring therapeutic efficacy.
These application notes provide a comprehensive overview of the primary techniques used to assess the binding affinity of this compound to the GnRH receptor. Detailed protocols for key experimental methodologies are provided, along with guidance on data interpretation and presentation.
Quantitative Data Summary
The binding affinity of this compound and other non-peptide GnRH antagonists is typically determined using a variety of in vitro assays. The most common parameter reported is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that inhibits 50% of the specific binding of a radiolabeled ligand. The equilibrium dissociation constant (Kd) and the inhibitory constant (Ki) are also crucial measures of affinity. The following table summarizes publicly available quantitative data for this compound and a related compound, Elagolix.
| Compound | Parameter | Value (nM) | Assay Conditions |
| This compound | IC50 | 0.1 | Affinity for human GnRH receptor |
| IC50 | 0.06 | In vitro inhibition | |
| Elagolix | Kd | 0.54 | Radioligand binding assay |
| Ki | 0.9 | Competition binding assay |
GnRH Receptor Signaling Pathway
This compound exerts its effect by blocking the downstream signaling cascade initiated by the binding of GnRH to its receptor. The GnRH receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 alpha subunit. Upon agonist binding, a conformational change in the receptor activates Gq/11, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). Activated PKC can then phosphorylate a variety of downstream targets, including mitogen-activated protein kinases (MAPKs), which ultimately leads to the transcription of genes encoding for luteinizing hormone (LH) and follicle-stimulating hormone (FSH). By competitively inhibiting the binding of GnRH, this compound prevents this entire cascade. There is also evidence that GnRH receptors can couple to other G proteins, such as Gi and Gs, leading to modulation of cyclic AMP (cAMP) levels.
Experimental Protocols and Workflows
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[2] These assays are highly sensitive and can provide information on the receptor density (Bmax), the dissociation constant (Kd) of the radioligand, and the inhibitory constant (Ki) of a competing ligand like this compound.[3]
This is the most common assay for determining the binding affinity of an unlabeled compound like this compound.
Objective: To determine the IC50 and subsequently the Ki of this compound for the GnRH receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the human GnRH receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled GnRH agonist or antagonist (e.g., [125I]-Triptorelin).
-
Unlabeled Ligand: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Addition of this compound: Add serial dilutions of this compound to the appropriate wells. Include wells for total binding (no this compound) and non-specific binding (a high concentration of an unlabeled GnRH agonist).
-
Addition of Radioligand: Add a fixed concentration of the radioligand to all wells (typically at or below its Kd).
-
Addition of Membranes: Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events. It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).
Objective: To determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) of this compound binding to the GnRH receptor.
Materials:
-
SPR Instrument: (e.g., Biacore).
-
Sensor Chip: A sensor chip suitable for capturing membrane proteins (e.g., CM5 chip with an anti-His antibody for a His-tagged GnRHR).
-
Purified GnRH Receptor: Solubilized and purified GnRH receptor.
-
This compound: A series of concentrations of this compound in running buffer.
-
Running Buffer: A buffer compatible with the receptor and SPR instrument (e.g., HBS-P+).
-
Regeneration Solution: A solution to remove bound this compound and regenerate the sensor surface.
Procedure:
-
Immobilization: Immobilize the purified GnRH receptor onto the sensor chip surface.
-
Equilibration: Equilibrate the sensor surface with running buffer.
-
Association: Inject a specific concentration of this compound over the sensor surface and monitor the increase in the SPR signal (response units, RU) over time.
-
Dissociation: Replace the this compound solution with running buffer and monitor the decrease in the SPR signal as this compound dissociates from the receptor.
-
Regeneration: Inject the regeneration solution to remove any remaining bound this compound.
-
Repeat: Repeat steps 3-5 with a range of this compound concentrations.
Data Analysis:
-
The association and dissociation phases of the sensorgrams are fitted to kinetic models to determine the ka and kd values for each concentration.
-
The KD is calculated from the ratio of kd/ka.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Objective: To determine the thermodynamic parameters of this compound binding to the GnRH receptor.
Materials:
-
ITC Instrument.
-
Purified GnRH Receptor: In a suitable buffer.
-
This compound: In the same buffer as the receptor.
-
Degassing apparatus.
Procedure:
-
Sample Preparation: Prepare solutions of the purified GnRH receptor and this compound in the same dialysis buffer to minimize heats of dilution. Degas both solutions.
-
Loading: Load the GnRH receptor solution into the sample cell and the this compound solution into the injection syringe.
-
Titration: Perform a series of small injections of the this compound solution into the sample cell while monitoring the heat change after each injection.
-
Control Titration: Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution.
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection and plot it against the molar ratio of this compound to the GnRH receptor.
-
Fit the data to a suitable binding model to determine the KD, n, and ΔH.
-
Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) using the following equations:
-
ΔG = -RT * ln(KA), where KA = 1/KD and R is the gas constant.
-
ΔG = ΔH - TΔS, where T is the absolute temperature.
-
References
Application Notes and Protocols for Long-Term Sufugolix Treatment in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sufugolix (formerly TAK-013) is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] By blocking the GnRH receptor in the pituitary gland, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a reduction in the production of gonadal hormones such as estradiol and progesterone. This mechanism of action makes it a candidate for the treatment of hormone-dependent disorders like endometriosis and uterine leiomyoma (fibroids).
These application notes provide a detailed protocol for the long-term administration of this compound in a relevant preclinical model, based on published studies. The information is intended to guide researchers in designing and executing similar long-term efficacy and safety studies.
Mechanism of Action: GnRH Receptor Antagonism
This compound acts as a competitive antagonist at the GnRH receptor in the anterior pituitary gland. This binding prevents the endogenous GnRH from stimulating the release of LH and FSH. The subsequent decrease in gonadotropin levels leads to reduced steroidogenesis in the gonads, resulting in lower circulating levels of estradiol and progesterone.
References
Application of Sufugolix in Studying GnRH Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Sufugolix (developmental code name: TAK-013) is a potent, orally active, non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2][3][4] Although its clinical development was discontinued in favor of a successor compound, Relugolix (TAK-385), this compound remains a valuable tool for in vitro and in vivo research aimed at elucidating the intricacies of GnRH signaling pathways.[4] Its distinct mechanism of action as an insurmountable or "trapping" antagonist provides a unique approach to studying receptor kinetics and downstream signaling cascades.
The GnRH receptor, a G-protein coupled receptor (GPCR), is a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis. Upon binding of GnRH, the receptor primarily couples to Gαq/11, initiating a signaling cascade that includes activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and activation of protein kinase C (PKC), respectively, which in turn triggers downstream pathways like the mitogen-activated protein kinase (MAPK) cascade, ultimately leading to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
This compound allows researchers to probe this pathway by selectively blocking the initial step of GnRH binding. Its non-competitive nature means that once bound, it dissociates very slowly, effectively "trapping" the receptor in an inactive state. This property can be exploited to study the long-term consequences of GnRH receptor blockade and to differentiate the signaling events associated with receptor activation versus those that might be ligand-independent.
Key Research Applications:
-
Elucidation of GnRH Receptor Antagonism: this compound can be used as a reference compound to characterize the binding and functional activity of novel GnRH antagonists.
-
Investigation of Downstream Signaling: By blocking the GnRH receptor, this compound enables the study of the necessity of GnRH-mediated signaling for various cellular processes in gonadotropes and other cells expressing the GnRH receptor.
-
Receptor Trafficking and Desensitization Studies: The insurmountable nature of this compound binding can be utilized to investigate the mechanisms of GnRH receptor internalization, recycling, and desensitization.
-
In Vivo Models of Hypogonadism: Oral administration of this compound in animal models can be used to create a transient and reversible state of hypogonadotropic hypogonadism, providing a platform to study the physiological roles of the HPG axis.
Quantitative Data Summary
| Parameter | Species | Value | Reference |
| IC50 (Affinity) | Human | 0.1 nM | |
| IC50 (In Vitro Inhibition) | Human | 0.06 nM | |
| IC50 (LHRH function, CHO cells) | Human | 0.1 nM | |
| IC50 (LHRH function, CHO cells) | Monkey | 0.6 nM | |
| In Vivo Effect | Castrated Male Cynomolgus Monkeys | Nearly complete suppression of plasma LH levels at 30 mg/kg (p.o.) with a duration of action >24 hours. |
Experimental Protocols
GnRH Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound for the GnRH receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human GnRH receptor (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled GnRH analog (e.g., [125I]-Tryptorelix).
-
This compound.
-
Unlabeled GnRH (for determining non-specific binding).
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of the radiolabeled GnRH analog (at a concentration close to its Kd), and 50 µL of either this compound dilution, unlabeled GnRH (1 µM final concentration for non-specific binding), or buffer (for total binding).
-
Add 50 µL of the cell membrane preparation (containing a predetermined amount of protein) to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes), which should be determined in preliminary experiments.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Intracellular Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit GnRH-induced increases in intracellular calcium concentration.
Materials:
-
A cell line stably expressing the human GnRH receptor (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
This compound.
-
GnRH.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
A fluorescence plate reader or microscope equipped for ratiometric calcium imaging.
Procedure:
-
Seed the cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM in assay buffer for 60 minutes at 37°C).
-
Wash the cells with assay buffer to remove extracellular dye.
-
Add various concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add a sub-maximal concentration of GnRH (e.g., EC80) to the wells to stimulate calcium release.
-
Immediately measure the change in fluorescence over time.
-
Calculate the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the GnRH response against the logarithm of the this compound concentration and determine the IC50 value.
Downstream Signaling Pathway Analysis (ERK1/2 Phosphorylation)
This protocol assesses the effect of this compound on the GnRH-stimulated phosphorylation of Extracellular signal-Regulated Kinase (ERK) 1 and 2, key components of the MAPK pathway.
Materials:
-
A cell line stably expressing the human GnRH receptor.
-
This compound.
-
GnRH.
-
Cell lysis buffer.
-
Protein assay kit.
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment.
Procedure:
-
Seed cells in a multi-well plate and grow to near confluence.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Pre-incubate the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with GnRH for a time known to induce maximal ERK1/2 phosphorylation (e.g., 5-10 minutes).
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against p-ERK1/2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to control for protein loading.
-
Quantify the band intensities and express the p-ERK1/2 signal as a ratio to the total ERK1/2 signal.
-
Plot the percentage of inhibition of GnRH-stimulated ERK1/2 phosphorylation against the logarithm of the this compound concentration to determine the IC50.
Visualizations
Caption: GnRH signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for characterizing this compound.
References
Troubleshooting & Optimization
Navigating the Challenges in Oral GnRH Antagonist Clinical Development: A Technical Support Center
The clinical development of oral Gonadotropin-Releasing Hormone (GnRH) antagonists presents a promising avenue for treating hormone-dependent conditions such as endometriosis and uterine fibroids. However, the journey from promising preclinical data to regulatory approval is fraught with challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of clinical trials for this class of compounds.
The case of Sufugolix (TAK-013) serves as a pertinent example of the hurdles in this field. While showing potent in vitro and in vivo activity, its development was discontinued after Phase II clinical trials.[1][2] It was ultimately supplanted by Relugolix (TAK-385), which exhibited a more favorable pharmacological profile, including reduced inhibition of cytochrome P450 enzymes and improved in vivo antagonistic activity.[2] This highlights the critical importance of early-stage characterization and candidate selection.
This guide leverages learnings from the broader class of oral GnRH antagonists, including Relugolix and Elagolix, to address potential issues that may be encountered during clinical development.
Frequently Asked Questions (FAQs)
Q1: What were the likely reasons for the discontinuation of this compound's clinical development?
A1: While specific details of the challenges encountered with this compound are not extensively published, its discontinuation after Phase II trials suggests that it may have faced one or more of the following issues common to this drug class:
-
Unfavorable Pharmacokinetic/Pharmacodynamic (PK/PD) Profile: This could include issues with bioavailability, half-life, or drug-drug interactions (DDIs). This compound was noted to have a long elimination half-life of over 24 hours in monkeys, which might offer less dosing flexibility compared to compounds with shorter half-lives.[2]
-
Off-Target Effects or Unfavorable Safety Profile: Unforeseen adverse events or a narrow therapeutic window can halt development. Successor compounds often aim for greater receptor selectivity and reduced off-target activity.
-
Competitive Landscape: The emergence of a "best-in-class" compound, such as Relugolix with its more favorable drug profile, can lead to the discontinuation of earlier candidates.[2]
-
Insufficient Efficacy: The observed therapeutic effect in Phase II may not have been sufficiently robust to justify proceeding to larger, more expensive Phase III trials.
Q2: What are the most common adverse events associated with oral GnRH antagonists and how can they be managed?
A2: The primary mechanism of action of GnRH antagonists—suppression of the hypothalamic-pituitary-gonadal (HPG) axis—leads to a reduction in estrogen levels, resulting in hypoestrogenic side effects. Common adverse events include:
-
Hot Flushes (Vasomotor Symptoms): This is one of the most frequently reported side effects.
-
Headache: Another common neurological symptom.
-
Decreased Bone Mineral Density (BMD): Long-term estrogen suppression can lead to bone loss, a significant safety concern.
-
Abnormal Uterine Bleeding: This can include metrorrhagia (intermenstrual bleeding) and menorrhagia (heavy or prolonged menstrual bleeding), particularly during the initial phase of treatment.
Management Strategies:
-
Add-back Therapy: Co-administration of low-dose estrogen and progestin can mitigate hypoestrogenic side effects like hot flushes and bone loss without compromising the efficacy of the GnRH antagonist for pain relief.
-
Dose Titration: For some antagonists, lower doses can provide pain relief with a less profound impact on estrogen levels, thereby reducing the incidence and severity of side effects.
-
Careful Patient Monitoring: Regular monitoring of BMD using dual-energy X-ray absorptiometry (DXA) scans is crucial for patients on long-term therapy.
Q3: How can we design clinical trials to effectively demonstrate efficacy while monitoring for key safety signals?
A3: A well-designed clinical trial protocol is paramount. Key considerations include:
-
Primary Endpoints: For endometriosis, a common primary endpoint is the change in the visual analog scale (VAS) score for pelvic pain. For uterine fibroids, a reduction in menstrual blood loss volume is a typical primary endpoint.
-
Secondary Endpoints: These should capture other important aspects of the disease, such as non-menstrual pelvic pain, dyschezia (painful bowel movements), quality of life, and changes in uterine or fibroid volume.
-
Safety Monitoring: The protocol must include a robust plan for monitoring safety, with a particular focus on BMD, lipid profiles, and liver function tests.
-
Patient-Reported Outcomes (PROs): Incorporating PROs is essential to capture the patient's experience of treatment and its impact on their daily life.
Troubleshooting Guides
Issue 1: High Incidence of Hot Flushes in a Phase II Study
| Potential Cause | Troubleshooting Step | Rationale |
| Excessive Estrogen Suppression | 1. Analyze the dose-response relationship between the drug, estradiol levels, and the incidence of hot flushes. 2. Consider evaluating a lower dose of the investigational drug in a subsequent cohort. | To determine if a therapeutic window exists that balances efficacy with manageable side effects. |
| Lack of Add-Back Therapy | 1. Design a study arm that includes co-administration of low-dose estrogen and progestin. | Add-back therapy is a clinically validated strategy to mitigate hypoestrogenic side effects. |
| Patient Population | 1. Review inclusion/exclusion criteria to ensure the study population is representative of the target patient group. | Certain patient characteristics may predispose individuals to more severe vasomotor symptoms. |
Issue 2: Unexpected Drug-Drug Interactions (DDIs)
| Potential Cause | Troubleshooting Step | Rationale |
| CYP450 Enzyme Inhibition/Induction | 1. Conduct in vitro studies to characterize the investigational drug's potential to inhibit or induce key CYP450 enzymes. 2. Perform a clinical DDI study with a sensitive substrate of the implicated enzyme. | To understand the mechanism of the DDI and provide guidance for co-administration with other medications. Relugolix was noted to have reduced cytochrome P450 inhibition compared to this compound. |
| Transporter-Mediated Interactions | 1. Evaluate the drug as a substrate and/or inhibitor of key drug transporters (e.g., P-glycoprotein, BCRP). | To assess the risk of altered absorption or clearance when co-administered with other drugs. |
Quantitative Data Summary
The following tables summarize adverse event and efficacy data from clinical trials of Relugolix, a successor to this compound. This data is illustrative of the expected outcomes in the clinical development of oral GnRH antagonists.
Table 1: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) with Relugolix
| Adverse Event | Relugolix 40 mg (n=33) | Placebo (n=32) |
| Hot Flush | ≥10% | <10% |
| Metrorrhagia | ≥10% | <10% |
| Hyperhidrosis | ≥10% | <10% |
| Menorrhagia | ≥10% | <10% |
| Viral Upper Respiratory Tract Infection | ≥10% | ≥10% |
| Data from a Phase 3 study of Relugolix for uterine fibroid-associated pain. |
Table 2: Efficacy of Relugolix in Reducing Uterine Fibroid-Associated Pain
| Efficacy Endpoint | Relugolix 40 mg (n=33) | Placebo (n=32) |
| Proportion of patients with max NRS score ≤1 | 57.6% | 3.1% |
| Proportion of patients with max NRS score of 0 | 48.5% | 3.1% |
| Percentage of days without pain | 96.4% | 71.4% |
| Data from a Phase 3 study of Relugolix for uterine fibroid-associated pain. NRS = Numerical Rating Scale. |
Experimental Protocols
Protocol: Phase 3, Randomized, Double-Blind, Placebo-Controlled Study of an Oral GnRH Antagonist for Uterine Fibroid-Associated Pain
-
Objective: To evaluate the efficacy and safety of a once-daily oral GnRH antagonist in premenopausal women with moderate-to-severe pain associated with uterine fibroids.
-
Study Population: Premenopausal women (e.g., aged 18-50) with a diagnosis of uterine fibroids and a maximum Numerical Rating Scale (NRS) score for pain of ≥4.
-
Intervention:
-
Treatment Group: Oral GnRH antagonist (e.g., 40 mg) once daily for 12 weeks.
-
Control Group: Placebo once daily for 12 weeks.
-
-
Primary Endpoint: The proportion of patients with a maximum NRS score of ≤1 during the 28-day period before the final dose of the study drug.
-
Secondary Endpoints:
-
Proportion of patients with an NRS score of 0 (no pain).
-
Percentage of days without pain.
-
Change in menstrual blood loss.
-
Change in quality of life scores.
-
-
Safety Assessments:
-
Incidence of treatment-emergent adverse events (TEAEs).
-
Clinical laboratory tests (hematology, chemistry, urinalysis).
-
Vital signs and electrocardiograms (ECGs).
-
Bone mineral density (BMD) assessment at baseline and end of treatment.
-
This protocol is a generalized representation based on the design of a Phase 3 study for Relugolix.
Visualizations
Caption: GnRH signaling pathway and the mechanism of action of an oral GnRH antagonist like this compound.
Caption: A typical experimental workflow for a Phase 3 clinical trial of an oral GnRH antagonist.
References
Technical Support Center: Overcoming Sufugolix Stability and Solubility Challenges In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability and solubility issues encountered when working with the non-peptide GnRH receptor antagonist, sufugolix (TAK-013), in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key in vitro properties?
This compound (developmental code name: TAK-013) is a potent, orally active, and selective non-peptide antagonist of the gonadotropin-releasing hormone receptor (GnRHR).[1][2] It has a molecular formula of C36H31F2N5O4S and a molar mass of 667.72 g/mol .[2] In vitro, it demonstrates high affinity for the human GnRH receptor with an IC50 of 0.1 nM.[3][4]
Q2: What is the primary solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It has a reported solubility of up to 10 mM in DMSO.
Q3: Is this compound soluble in aqueous solutions?
No, this compound is poorly soluble in water, with a reported solubility of less than 0.1 mg/mL. Direct dissolution in aqueous buffers or cell culture media is not recommended and will likely result in precipitation.
Q4: I observed a precipitate after diluting my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?
This is a common issue due to the low aqueous solubility of this compound. Please refer to the Troubleshooting Guide: Precipitation in Aqueous Media below for a step-by-step approach to resolve this.
Q5: How stable is this compound in solution?
This compound is known to be unstable in solution, and it is highly recommended to use freshly prepared solutions for experiments. If storage is necessary, stock solutions in anhydrous DMSO should be stored at -20°C or -80°C and used within a month, though stability will decrease over time. Avoid repeated freeze-thaw cycles.
Data Presentation: Solubility and Physicochemical Properties
Table 1: this compound Solubility Data
| Solvent | Concentration | Temperature | Notes |
| DMSO | 10 mM | 25°C | Recommended solvent for stock solutions. |
| DMSO | 1.25 mg/mL (1.87 mM) | Not Specified | |
| Water | < 0.1 mg/mL (insoluble) | Not Specified | This compound is practically insoluble in aqueous solutions. |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C36H31F2N5O4S | |
| Molar Mass | 667.72 g/mol | |
| Appearance | Crystalline solid | |
| Purity | ≥98% | |
| In Vitro IC50 (human GnRHR) | 0.1 nM |
Troubleshooting Guides
Guide 1: Dissolving this compound for In Vitro Assays
Issue: Difficulty in preparing a clear, homogenous working solution of this compound in aqueous-based experimental media.
Solution Workflow:
Caption: Workflow for dissolving this compound.
Guide 2: Managing this compound Stability In Vitro
Issue: Loss of this compound activity or inconsistent results over the course of an experiment.
Preventative Measures and Solutions:
Caption: Best practices for maintaining this compound stability.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molar Mass: 667.72 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 6.68 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid in dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: General GnRH Receptor Binding Assay (Competitive Binding)
This is a generalized protocol and may require optimization for your specific cell line and experimental conditions.
Materials:
-
Cells expressing the human GnRH receptor (e.g., CHO-hGnRHR, pituitary cell lines)
-
Radiolabeled GnRH analog (e.g., [125I]-Histarel)
-
Unlabeled GnRH (for determining non-specific binding)
-
This compound working solutions (prepared fresh as described above)
-
Binding buffer (e.g., DMEM with 0.1% BSA)
-
96-well plates
-
Scintillation counter and scintillation fluid or a gamma counter
Procedure:
-
Cell Plating: Plate the GnRH receptor-expressing cells in a 96-well plate at a density that yields 80-90% confluency on the day of the assay.
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in binding buffer.
-
Prepare the radiolabeled GnRH analog at a concentration close to its Kd in binding buffer.
-
Prepare a high concentration of unlabeled GnRH (e.g., 1 µM) in binding buffer for determining non-specific binding.
-
-
Assay:
-
Wash the cells once with binding buffer.
-
To the appropriate wells, add:
-
Total Binding: Binding buffer + radiolabeled GnRH analog.
-
Non-specific Binding: Unlabeled GnRH + radiolabeled GnRH analog.
-
Competitive Binding: this compound dilution + radiolabeled GnRH analog.
-
-
Incubate the plate at the optimal temperature and time for binding (e.g., 4°C for 2-4 hours).
-
-
Washing: Wash the cells multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Lysis and Counting: Lyse the cells (e.g., with 0.1 M NaOH) and transfer the lysate to scintillation vials or tubes for counting in a scintillation or gamma counter.
-
Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding) and plot the percentage of specific binding against the concentration of this compound to determine the IC50.
Signaling Pathway and Logical Relationships
This compound Mechanism of Action at the GnRH Receptor
This compound acts as an antagonist at the Gonadotropin-Releasing Hormone Receptor (GnRHR), which is a G-protein coupled receptor (GPCR). By blocking the binding of the endogenous ligand, GnRH, this compound prevents the activation of downstream signaling pathways, ultimately leading to the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release from the pituitary gland.
Caption: this compound antagonism of the GnRH receptor signaling pathway.
Conceptual Degradation Pathway of this compound
While specific degradation products of this compound have not been detailed in the literature, related compounds are susceptible to degradation under certain conditions. This diagram illustrates potential areas of lability based on its chemical structure and the known degradation of similar molecules.
Caption: Conceptual degradation pathways for this compound.
References
Sufugolix Off-Target Effects: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers investigating the off-target effects of Sufugolix (TAK-013), a non-peptide, orally active gonadotropin-releasing hormone (GnRH) receptor antagonist. Although the clinical development of this compound was discontinued, it remains a valuable tool for preclinical research into GnRH receptor signaling and antagonism. Understanding its potential off-target effects is crucial for accurate experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
This compound is a selective antagonist of the gonadotropin-releasing hormone receptor (GnRHR).[1][2] By binding to the GnRHR in the pituitary gland, it competitively inhibits the binding of GnRH. This action suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a decrease in the production of gonadal hormones such as estrogen and testosterone.
Q2: Why was the clinical development of this compound discontinued?
The development of this compound for the treatment of endometriosis and uterine leiomyoma was halted after Phase II clinical trials.[1][2] It was succeeded by Relugolix (TAK-385), another GnRH antagonist from the same developer, which was reported to have a more favorable drug profile, including reduced inhibition of cytochrome P450 (CYP) enzymes.[1] This suggests that off-target effects related to drug metabolism may have been a concern with this compound.
Q3: What are the potential off-target effects of this compound?
While specific off-target interactions of this compound have not been extensively published, researchers should consider the following possibilities based on its chemical class and the known side effects of other GnRH antagonists:
-
Cytochrome P450 (CYP) Enzyme Inhibition: As suggested by its replacement with Relugolix, this compound may inhibit various CYP isoforms. This can lead to drug-drug interactions and altered metabolism of other compounds in experimental systems.
-
Hypoestrogenic Effects: Although technically a result of its on-target activity, the profound suppression of estrogen can lead to a range of physiological effects that might be considered adverse in certain experimental contexts. These can include decreased bone mineral density, hot flashes, and changes in lipid profiles, similar to what is observed with other GnRH antagonists like Elagolix and Relugolix.
-
Interaction with other G-protein coupled receptors (GPCRs): As a small molecule targeting a GPCR, there is a possibility of cross-reactivity with other receptors in the receptorome. Broad screening is necessary to rule out unintended signaling pathway activation or inhibition.
Q4: What are the common adverse events observed with the GnRH antagonist class of drugs?
Clinical trials of other oral GnRH antagonists, such as Relugolix and Elagolix, have reported adverse events primarily related to the suppression of sex hormones. These include:
-
Hot flashes
-
Headache
-
Fatigue
-
Abnormal uterine bleeding
-
Decreased bone mineral density
-
Changes in lipid profiles
-
Mood changes and anxiety
-
Gastrointestinal issues like nausea, diarrhea, and constipation
Researchers using this compound in preclinical models should be aware of these potential systemic effects.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected cell phenotype or toxicity in vitro not explained by GnRH receptor antagonism. | This compound may be interacting with an unknown off-target protein, leading to cytotoxicity or altered cell signaling. | 1. Perform a cell viability assay at a range of this compound concentrations. 2. Conduct a broad receptorome or kinome screen to identify potential off-target binding. 3. Compare the phenotype with that of other structurally different GnRH antagonists. |
| Inconsistent results in in vivo studies, particularly when co-administering other drugs. | Potential inhibition of cytochrome P450 enzymes by this compound could be altering the metabolism and clearance of other compounds. | 1. Conduct an in vitro CYP inhibition assay with major human and relevant animal isoforms. 2. If co-administering drugs, check if they are substrates of the CYP enzymes potentially inhibited by this compound. 3. Analyze plasma concentrations of co-administered drugs to check for altered pharmacokinetics. |
| Significant bone density loss or changes in metabolic parameters in animal models. | This is likely a consequence of the on-target hypoestrogenic effects of this compound, but the severity may differ from other GnRH antagonists. | 1. Monitor bone density using appropriate imaging techniques (e.g., DEXA) in long-term studies. 2. Measure serum lipid and glucose levels. 3. Consider an "add-back" therapy with low-dose estrogen and progestin in your animal model to mitigate these effects, if experimentally appropriate. |
| Observed effects do not correlate with GnRH receptor expression levels in your system. | The observed effect may be independent of the GnRH receptor and mediated by an off-target interaction. | 1. Use a cell line or animal model that does not express the GnRH receptor as a negative control. 2. Employ siRNA or CRISPR to knock down the GnRH receptor in your model system and see if the effect of this compound persists. |
Quantitative Data Summary
The following table summarizes the known in vitro binding affinity of this compound for the GnRH receptor.
| Parameter | Species | Value | Reference |
| IC50 (Affinity) | Human | 0.1 nM | |
| IC50 (In Vitro Inhibition) | Human | 0.06 nM |
Signaling Pathways and Experimental Workflows
Caption: GnRH signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for off-target effect screening.
Detailed Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay
Objective: To determine the inhibitory potential of this compound on major human cytochrome P450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
Methodology:
-
Reagents and Materials:
-
Human liver microsomes (pooled)
-
Specific CYP isoform substrate (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)
-
NADPH regenerating system
-
This compound stock solution (in DMSO)
-
Positive control inhibitors for each CYP isoform
-
96-well microplates
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a series of dilutions of this compound and positive control inhibitors.
-
In a 96-well plate, combine human liver microsomes, the NADPH regenerating system, and either this compound, a positive control, or vehicle (DMSO).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the specific CYP substrate.
-
Incubate at 37°C for the specified time (e.g., 15-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the amount of metabolite formed using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each this compound concentration compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Kinase Inhibitor Profiling
Objective: To assess the selectivity of this compound by screening it against a broad panel of protein kinases.
Methodology:
-
Reagents and Materials:
-
Commercially available kinase profiling service (e.g., using radiometric, fluorescence, or luminescence-based assays).
-
This compound stock solution (in DMSO).
-
ATP.
-
-
Procedure:
-
Submit this compound at one or more concentrations (e.g., 1 µM and 10 µM) to a kinase profiling service provider.
-
The provider will perform binding or activity assays against their kinase panel (typically >100 kinases). A common method is the radiometric assay, which measures the transfer of radiolabeled phosphate from ATP to a substrate.
-
-
Data Analysis:
-
The service provider will report the percent inhibition of each kinase at the tested concentrations of this compound.
-
Results are often presented as a "kinome map" or a table, highlighting any kinases that are significantly inhibited.
-
For any significant "hits," a follow-up dose-response curve should be generated to determine the IC50 or Ki value.
-
Protocol 3: Receptorome Screening
Objective: To identify potential off-target binding of this compound to a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters.
Methodology:
-
Reagents and Materials:
-
Commercial receptorome screening service. These services typically use radioligand binding assays.
-
This compound stock solution (in DMSO).
-
-
Procedure:
-
Submit this compound at a specified concentration (e.g., 10 µM) to the screening service.
-
The service will test the ability of this compound to displace a specific radioligand from a large panel of receptors, ion channels, and transporters expressed in cell membranes.
-
-
Data Analysis:
-
The results are reported as the percent inhibition of radioligand binding for each target.
-
A common threshold for a significant "hit" is >50% inhibition.
-
For any significant hits, follow-up with concentration-response binding assays to determine the Ki value and functional cell-based assays to determine if the binding is agonistic or antagonistic.
-
References
Technical Support Center: Optimization of Sufugolix Dosage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of Sufugolix dosage to minimize side effects. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-peptide, orally active, selective antagonist of the gonadotropin-releasing hormone receptor (GnRHR).[1][2] Unlike competitive antagonists, this compound has been identified as a non-competitive or insurmountable antagonist of the GnRHR.[1] By blocking the GnRH receptor in the pituitary gland, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a dose-dependent suppression of estrogen and progesterone production. The suppressive effects of this compound on gonadotropin and sex hormone levels are rapidly reversible upon discontinuation of the drug.[1]
Q2: What are the known side effects of this compound and other oral GnRH antagonists?
-
Hot flushes
-
Headache
-
Menstrual irregularities (e.g., metrorrhagia, menorrhagia)
-
Decreased bone mineral density (BMD)
The incidence and severity of these side effects are generally correlated with the degree of estrogen suppression.
Q3: What is the rationale for optimizing the dosage of this compound?
A3: The primary goal of optimizing the dosage of this compound is to find a therapeutic window that maximizes its efficacy in treating hormone-dependent conditions like endometriosis and uterine fibroids while minimizing the adverse effects associated with low estrogen levels. Lower doses of GnRH antagonists are being investigated to achieve partial sex hormone suppression, which may be sufficient for therapeutic benefit without causing severe menopausal-like side effects or significant bone density loss.
Troubleshooting Experimental Assays
Q4: We are observing high variability in our in vitro GnRH receptor inhibition assays with this compound. What are the potential causes and solutions?
A4: High variability in in vitro assays is a common challenge. Here are some potential causes and troubleshooting steps:
-
Inconsistent Cell Seeding: Ensure a consistent number of cells are seeded in each well. Use a single-cell suspension to avoid clumping.
-
Cell Passage Number: Use cells within a consistent and narrow passage number range, as cellular characteristics can change over time.
-
Inhibitor Preparation: Prepare fresh dilutions of this compound from a concentrated stock for each experiment to avoid degradation. Aliquot the stock solution to minimize freeze-thaw cycles.
-
Edge Effects in Plates: Increased evaporation in the outer wells of a multi-well plate can concentrate the compound. To mitigate this, avoid using the outer wells for experimental samples or ensure they are filled with media to maintain humidity.
-
Pipetting Accuracy: Use calibrated pipettes and maintain a consistent pipetting technique.
Q5: Our in vivo animal experiments with this compound are showing inconsistent suppression of hormone levels. What should we check?
A5: Inconsistent results in animal models can stem from several factors:
-
Drug Formulation and Administration: Ensure the formulation of this compound is stable and allows for consistent absorption. For oral administration, consider the impact of food on bioavailability.
-
Animal Stress: Stress can influence hormone levels. Handle animals consistently and allow for an acclimatization period.
-
Timing of Blood Sampling: Hormone levels can fluctuate throughout the day. Standardize the time of blood collection relative to drug administration.
-
Metabolism Differences: Be aware of potential differences in drug metabolism between animal species. This compound has been shown to have different potencies for human, monkey, and rat GnRH receptors.
Data on Dosage and Side Effects
The following table presents a hypothetical summary of dose-dependent side effects for an oral GnRH antagonist like this compound, extrapolated from clinical trial data of similar molecules such as Relugolix and Elagolix. This is for illustrative purposes to guide experimental design.
| Dosage | Efficacy Endpoint (e.g., Pain Reduction Responder Rate) | Common Side Effects (Incidence) | Impact on Bone Mineral Density (BMD) |
| Placebo | 20-30% | Headache (10-15%), Nausea (5-10%) | No significant change |
| Low Dose (e.g., 10-20 mg/day) | 40-50% | Hot flush (15-25%), Headache (10-20%), Metrorrhagia (10-15%) | Minimal to no significant change over 6-12 months |
| Medium Dose (e.g., 40 mg/day) | 60-75% | Hot flush (30-50%), Headache (15-25%), Metrorrhagia (15-20%) | Small but statistically significant decrease over 6-12 months |
| High Dose (e.g., >40 mg/day) | 70-85% | Hot flush (>50%), Headache (>25%), Menorrhagia (>20%) | Statistically significant decrease, may require add-back therapy |
Experimental Protocols
In Vitro GnRH Receptor Antagonism Assay
Objective: To determine the in vitro potency (IC50) of this compound in inhibiting GnRH-stimulated signaling.
Methodology:
-
Cell Culture: Culture a stable cell line expressing the human GnRH receptor (e.g., CHO-hGnRHR) in appropriate media.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
This compound Preparation: Prepare a serial dilution of this compound in assay buffer. Include a vehicle control (e.g., DMSO).
-
Treatment: Pre-incubate the cells with the various concentrations of this compound for a specified time (e.g., 30 minutes).
-
Stimulation: Add a fixed concentration of a GnRH agonist (e.g., leuprolide) to all wells except the negative control.
-
Detection: After a defined incubation period, measure the downstream signaling readout. A common method is to quantify intracellular calcium mobilization using a fluorescent calcium indicator or to measure inositol phosphate accumulation.
-
Data Analysis: Plot the response against the log concentration of this compound and fit a four-parameter logistic curve to determine the IC50 value.
In Vivo Assessment of Hormone Suppression in a Rodent Model
Objective: To evaluate the in vivo efficacy of different doses of this compound in suppressing sex hormone levels.
Methodology:
-
Animal Model: Use a suitable animal model, such as female rats with regular estrous cycles. Humanized models with the human GnRH receptor may be more translatable.
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week.
-
Dosing: Prepare this compound in an appropriate vehicle for oral gavage. Administer different doses of this compound (and a vehicle control) daily for a specified period (e.g., 14 days).
-
Monitoring: Monitor the estrous cycle of female rats daily by vaginal smear.
-
Blood Collection: Collect blood samples at baseline and at the end of the treatment period at a consistent time of day.
-
Hormone Analysis: Measure serum concentrations of LH, FSH, and estradiol using validated immunoassays (e.g., ELISA).
-
Data Analysis: Compare the hormone levels in the different dose groups to the vehicle control group using appropriate statistical tests.
Visualizations
Caption: Mechanism of action of this compound in the hypothalamic-pituitary-gonadal axis.
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Troubleshooting logic for high variability in in vitro assays.
References
Technical Support Center: Sufugolix (TAK-013) Development
This technical support guide addresses the discontinuation of the clinical development of Sufugolix (TAK-013), a non-peptide, orally-active antagonist of the gonadotropin-releasing hormone receptor (GnRHR). The information is intended for researchers, scientists, and drug development professionals who may be working with similar compounds or investigating related pathways.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of this compound development?
The development of this compound was discontinued primarily for strategic reasons.[1] It was supplanted by a successor compound, Relugolix (TAK-385), which was also developed by Takeda.[2][3] Relugolix demonstrated a more favorable overall drug profile compared to this compound.[2][3]
Q2: What specific limitations did this compound have compared to Relugolix?
Relugolix was shown to have a more advantageous pharmacological profile, which included:
-
Reduced Cytochrome P450 (CYP) Inhibition: A lower potential for drug-drug interactions is a significant advantage in clinical development.
-
Improved in vivo GnRHR Antagonistic Activity: This suggests better efficacy or potency in a physiological setting.
Q3: this compound is described as a "non-competitive or insurmountable antagonist." Could this mechanism have contributed to its discontinuation?
This compound has been identified as a non-competitive, insurmountable antagonist of the GnRHR, meaning it "traps" the receptor. While the search results do not explicitly state this was a direct cause for discontinuation, an insurmountable antagonism can sometimes present challenges in controlling the pharmacological effect, as its duration of action is not solely determined by its half-life but by the turnover rate of the receptor. This contrasts with a competitive antagonist, where the effect can be overcome by increasing concentrations of the natural ligand (GnRH). The development of Relugolix, a competitive antagonist, may have been preferred for its more predictable and controllable pharmacology.
Q4: Were there significant safety or efficacy issues reported in the Phase II clinical trials for this compound?
This compound reached Phase II clinical trials for the treatment of endometriosis and uterine leiomyoma. While detailed public reports on specific adverse events or efficacy endpoints from these trials are limited, the primary documented reason for halting its development was its replacement by Relugolix due to a superior drug profile, rather than a specific, publicly disclosed safety or efficacy failure.
Data Presentation
Table 1: Comparative Profile of this compound and Relugolix
| Feature | This compound (TAK-013) | Relugolix (TAK-385) | Source(s) |
| Mechanism of Action | Non-competitive, insurmountable GnRH receptor antagonist | Competitive GnRH receptor antagonist | |
| Development Status | Discontinued after Phase II | Approved and marketed | |
| Key Differentiator | Higher potential for Cytochrome P450 inhibition | Reduced Cytochrome P450 inhibition | |
| In Vivo Activity | Effective GnRHR antagonistic activity | Improved in vivo GnRHR antagonistic activity | |
| Administration | Oral | Oral |
Table 2: Clinical Development Summary for this compound
| Indication | Highest Phase Reached | Status | Source(s) |
| Endometriosis | Phase II | Discontinued | |
| Uterine Leiomyoma (Fibroids) | Phase II | Discontinued |
Experimental Protocols
Protocol: In Vitro Cytochrome P450 Inhibition Assay
This protocol provides a general methodology for assessing the potential of a compound like this compound to inhibit major CYP450 enzymes. This is a critical experiment in drug development to predict potential drug-drug interactions.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against specific human CYP450 isoforms (e.g., CYP3A4, CYP2C9, CYP2D6).
Materials:
-
Human liver microsomes (pooled)
-
Test compound (this compound)
-
CYP-isoform specific probe substrates (e.g., midazolam for CYP3A4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Positive control inhibitors (e.g., ketoconazole for CYP3A4)
-
Acetonitrile with internal standard (for quenching and sample preparation)
-
96-well microplates
-
LC-MS/MS system for metabolite quantification
Methodology:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound (this compound) and positive control inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare a master mix containing human liver microsomes and the probe substrate in potassium phosphate buffer.
-
-
Incubation:
-
Add the test compound dilutions or controls to the wells of a 96-well plate.
-
Add the microsome/substrate master mix to each well.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the enzymatic reaction by adding the NADPH regenerating system to all wells.
-
-
Reaction & Quenching:
-
Incubate the reaction plate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Visualizations
Caption: GnRH signaling pathway and the antagonistic action of this compound.
Caption: Decision workflow for the discontinuation of this compound.
References
Sufugolix and Cytochrome P450: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers investigating the effects of Sufugolix (TAK-013) on cytochrome P450 (CYP) enzymes. This compound, a non-peptide, orally active gonadotropin-releasing hormone (GnRH) antagonist, was under development for sex hormone-dependent diseases. Its development was discontinued and it was succeeded by Relugolix (TAK-385), which was noted to have a more favorable drug profile, including reduced cytochrome P450 interaction[1][2].
Available data suggests that this compound has the potential to induce CYP3A4, a key enzyme in drug metabolism. This was observed through a dose-dependent increase in the urinary 6β-hydroxycortisol to cortisol ratio following multiple doses of this compound[3]. Understanding the nature and extent of such interactions is critical for preclinical and clinical safety assessment.
This resource offers troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to assist in navigating the complexities of in vitro CYP interaction studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known interaction between this compound and cytochrome P450 enzymes?
Q2: Why is CYP3A4 induction by this compound a concern?
A2: CYP3A4 is responsible for the metabolism of a large proportion of clinically used drugs. Induction of CYP3A4 by this compound can accelerate the metabolism of co-administered drugs that are substrates of this enzyme. This can lead to lower plasma concentrations of the affected drugs, potentially reducing their therapeutic efficacy.
Q3: How does this compound's CYP interaction profile compare to other GnRH antagonists?
A3: this compound was succeeded by Relugolix, which was developed to have a more favorable drug interaction profile, including reduced CYP inhibition. Other GnRH antagonists, such as Elagolix, have also been studied for their drug-drug interaction potential, which can involve both inhibition and induction of CYP enzymes.
Q4: Where can I find quantitative data on this compound's inhibition of specific CYP isozymes (e.g., IC50 values)?
A4: As this compound was a discontinued investigational drug, extensive in vitro CYP inhibition data, such as IC50 or K_i_ values, are not widely available in peer-reviewed publications. The primary publicly accessible information points towards CYP3A4 induction. For detailed inhibition data, one might need to consult non-public sources such as former investigational drug brochures or regulatory submission documents, which are typically not accessible.
Troubleshooting Experimental Assays
This section provides guidance on common issues encountered during the in vitro evaluation of a compound's effect on CYP enzymes, using this compound as an example.
Issue 1: High variability in CYP induction assay results with this compound.
-
Potential Cause: Inconsistent cell health or passage number of hepatocytes.
-
Troubleshooting Step: Ensure that primary human hepatocytes used in the assay are from a reliable source and are within a low passage number. Document the passage number for each experiment. Perform a cell viability test (e.g., trypan blue exclusion or MTT assay) before and after the treatment period.
-
-
Potential Cause: Variability in the concentration or activity of the inducing agent.
-
Troubleshooting Step: Prepare fresh solutions of this compound for each experiment. Verify the concentration and purity of the this compound stock solution. Include positive controls with known inducers (e.g., rifampicin for CYP3A4) to ensure the assay system is responsive.
-
-
Potential Cause: Issues with the analytical method for detecting the CYP metabolite or marker activity.
-
Troubleshooting Step: Validate the analytical method (e.g., LC-MS/MS) for linearity, sensitivity, and specificity. Ensure proper sample preparation and storage to prevent degradation of the analyte.
-
Issue 2: Difficulty in distinguishing between direct CYP inhibition and induction.
-
Potential Cause: The experimental design does not adequately separate the two mechanisms.
-
Troubleshooting Step: To assess direct inhibition, a short pre-incubation of the compound with liver microsomes or recombinant CYP enzymes is typically sufficient. To evaluate induction, a longer incubation period (e.g., 24-72 hours) with hepatocytes is necessary to allow for changes in gene expression and protein synthesis.
-
-
Potential Cause: The compound may exhibit both properties.
-
Troubleshooting Step: Conduct separate, well-controlled experiments for inhibition and induction. For inhibition, determine IC50 values. For induction, measure changes in mRNA levels (via qPCR) and enzyme activity.
-
Experimental Protocols & Data Presentation
Data Summary
Due to the limited publicly available quantitative inhibition data for this compound, the following table presents the known induction information and provides a template for how inhibition data, if obtained, should be structured.
| Parameter | CYP Isozyme | Value/Observation | Reference |
| Induction | |||
| Mechanism | CYP3A4 | Dose-dependent increase in urinary 6β-hydroxycortisol:cortisol ratio | |
| Inhibition (Hypothetical Data Structure) | |||
| IC50 | CYP1A2 | e.g., > 50 µM | - |
| IC50 | CYP2C9 | e.g., 25 µM | - |
| IC50 | CYP2D6 | e.g., > 50 µM | - |
| IC50 | CYP3A4 | e.g., 15 µM | - |
| K_i_ | CYP3A4 | e.g., 10 µM (Competitive) | - |
Protocol: In Vitro CYP3A4 Induction Assay using Primary Human Hepatocytes
This protocol outlines a general procedure to assess the potential of a test compound, such as this compound, to induce CYP3A4 activity in cultured human hepatocytes.
1. Materials:
-
Cryopreserved or fresh primary human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E) and supplements
-
Collagen-coated culture plates
-
This compound (test compound)
-
Rifampicin (positive control for CYP3A4 induction)
-
Vehicle control (e.g., DMSO)
-
CYP3A4 probe substrate (e.g., midazolam or testosterone)
-
LC-MS/MS system for metabolite analysis
2. Methods:
-
Cell Plating:
-
Thaw and plate primary human hepatocytes on collagen-coated plates according to the supplier's instructions.
-
Allow cells to attach and form a confluent monolayer (typically 24-48 hours).
-
-
Compound Treatment:
-
Prepare a range of concentrations of this compound and the positive control (rifampicin) in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically ≤ 0.1%.
-
Remove the plating medium and replace it with the medium containing the test compound, positive control, or vehicle control.
-
Incubate the cells for 48-72 hours, replacing the medium with freshly prepared compound solutions every 24 hours.
-
-
CYP3A4 Activity Assessment:
-
After the treatment period, wash the cells with warm buffer.
-
Add fresh medium containing a specific CYP3A4 probe substrate (e.g., midazolam).
-
Incubate for a defined period (e.g., 30-60 minutes).
-
Collect the supernatant and quench the reaction (e.g., with acetonitrile).
-
Analyze the formation of the specific metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Normalize the rate of metabolite formation to the amount of protein per well.
-
Compare the enzyme activity in this compound-treated cells to the vehicle control to determine the fold induction.
-
Plot the fold induction against the concentration of this compound to determine the EC50 (concentration causing 50% of maximal induction).
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the investigation of this compound's interactions with CYP enzymes.
References
Strategies to improve the in vivo efficacy of Sufugolix
Welcome to the technical support center for Sufugolix. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the in vivo efficacy of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as TAK-013) is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone receptor (GnRHR).[1][2] It competitively blocks the GnRHR in the pituitary gland, which in turn suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] This leads to a reduction in the production of gonadal hormones like estrogen and testosterone. The suppression of these hormones is rapid and reversible upon discontinuation of the drug.[1]
Diagram: GnRH Signaling Pathway and this compound Inhibition
Caption: Mechanism of this compound as a GnRH receptor antagonist.
Q2: this compound was discontinued from clinical development. Why, and what are the implications for my research?
A2: this compound was discontinued and succeeded by Relugolix (TAK-385).[1] The rationale for this change was that Relugolix demonstrated a more favorable drug profile, which included reduced inhibition of cytochrome P450 (CYP450) enzymes and improved in vivo GnRH antagonistic activity. For researchers, this suggests that experiments with this compound may encounter challenges related to:
-
Pharmacokinetic Variability: Due to metabolism by CYP450 enzymes.
-
Drug-Drug Interactions: Potential for this compound to inhibit the metabolism of co-administered compounds.
-
Suboptimal Bioavailability: The "improved in vivo activity" of its successor suggests this compound's oral absorption or metabolic stability might not be optimal.
Q3: What are the known pharmacokinetic properties of this compound?
A3: Specific pharmacokinetic data for this compound is limited in publicly available literature. However, a study in castrated male cynomolgus monkeys provides some insight.
| Parameter | Value | Species | Reference |
| Dose | 30 mg/kg (oral) | Cynomolgus Monkey | |
| Effect | Nearly complete suppression of luteinizing hormone (LH) | Cynomolgus Monkey | |
| Duration of Action | > 24 hours | Cynomolgus Monkey |
This indicates that this compound is orally absorbed and has a long half-life in this preclinical model. However, inter-species differences and potential for variability remain key considerations.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations and Inconsistent Efficacy
Possible Cause: This issue is often linked to poor oral bioavailability, which can be caused by low aqueous solubility, extensive first-pass metabolism, or efflux by transporters. Given that this compound was noted for its CYP450 inhibition profile, it is likely a substrate for one or more CYP enzymes.
Proposed Solutions:
-
Formulation Optimization: Improve the dissolution and absorption of this compound.
-
Co-administration with Inhibitors: Investigate the impact of metabolic and efflux pump inhibitors.
Experimental Protocols:
-
Protocol 1: Solubility Enhancement using Amorphous Solid Dispersions
-
Solubility Screening: Determine the solubility of this compound in various organic solvents and with different pharmaceutical polymers (e.g., PVP, HPMC, Soluplus®).
-
Formulation: Prepare amorphous solid dispersions using a solvent evaporation or spray-drying method. A common starting point is a 1:1 or 1:3 drug-to-polymer ratio.
-
Characterization: Analyze the solid-state properties using Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm an amorphous state.
-
Dissolution Testing: Perform in vitro dissolution studies in simulated gastric and intestinal fluids (SGF, SIF) to compare the dissolution rate of the amorphous formulation against the crystalline drug.
-
In Vivo PK Study: Dose a preclinical model (e.g., rats) orally with both the crystalline this compound and the optimized solid dispersion formulation. Collect plasma samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) and analyze for this compound concentration using LC-MS/MS to determine Cmax, Tmax, and AUC.
-
-
Protocol 2: Evaluating the Impact of a CYP3A4 Inhibitor
Cytochrome P450 3A4 is a common enzyme in drug metabolism.
-
Study Design: Use a crossover design in a suitable animal model (e.g., male Sprague-Dawley rats).
-
Phase 1: Administer a single oral dose of this compound. Collect plasma samples over 24 hours to establish a baseline pharmacokinetic profile. Allow for a washout period of at least one week.
-
Phase 2: Pre-treat the same animals with a known CYP3A4 inhibitor (e.g., ketoconazole) approximately 1 hour before administering the same dose of this compound.
-
Sample Analysis: Collect plasma samples and analyze as in Protocol 1.
-
Data Comparison: Compare the pharmacokinetic parameters (AUC, Cmax) with and without the inhibitor to quantify the extent of CYP3A4-mediated metabolism. An increase in AUC would suggest significant first-pass metabolism via this pathway.
-
Diagram: Troubleshooting Workflow for Inconsistent Efficacy
Caption: Decision tree for troubleshooting this compound efficacy.
Issue 2: Unexpected Drug-Drug Interactions in Co-administration Studies
Possible Cause: this compound has been noted for its potential to inhibit cytochrome P450 enzymes. If your experiment involves co-administering this compound with another compound, this compound could be inhibiting the metabolism of that compound, leading to unexpectedly high exposures and potential toxicity of the co-administered drug.
Proposed Solution:
-
In Vitro CYP450 Inhibition Assay: Characterize the inhibitory potential of this compound on major CYP isoforms.
Experimental Protocol:
-
Protocol 3: Reversible CYP450 Inhibition Assay
-
System: Use human liver microsomes or recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Probe Substrates: For each CYP isoform, use a specific probe substrate that is metabolized to a fluorescent or easily detectable metabolite.
-
Procedure:
-
Pre-incubate the enzyme system with a range of this compound concentrations.
-
Initiate the reaction by adding the probe substrate and an NADPH-regenerating system.
-
After a set incubation time, stop the reaction.
-
Quantify the formation of the metabolite using LC-MS/MS or fluorescence.
-
-
Data Analysis: Plot the percent inhibition of metabolite formation against the this compound concentration. Calculate the IC50 value (the concentration of this compound that causes 50% inhibition) for each CYP isoform.
-
Interpreting Results:
| CYP Isoform | This compound IC50 (µM) | Potential for DDI |
| CYP3A4 | < 1 | High |
| CYP2D6 | 1 - 10 | Moderate |
| CYP2C9 | 1 - 10 | Moderate |
| CYP1A2 | > 10 | Low |
| CYP2C19 | > 10 | Low |
Note: These are example values. A low IC50 value indicates a higher potential for in vivo drug-drug interactions.
References
Sufugolix Experiments: Technical Support and Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent results in experiments involving Sufugolix. This document includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visualizations to ensure clarity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as TAK-013) is an orally active, non-peptide, selective antagonist of the gonadotropin-releasing hormone receptor (GnRHR).[1] Unlike many other GnRHR antagonists that are competitive, this compound is a non-competitive or insurmountable/trapping antagonist.[1] This means it binds to the receptor in a way that is not easily overcome by increasing the concentration of the natural ligand, GnRH. Its primary action is to suppress the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, thereby reducing the production of downstream sex hormones.[1]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) for this compound varies depending on the experimental system. Reported values are:
-
Affinity: 0.1 nM[1]
-
In vitro inhibition: 0.06 nM[1]
-
LHRH function in CHO cells expressing human receptor: 0.1 nM
-
LHRH function in CHO cells expressing monkey receptor: 0.6 nM
Q3: Why was the clinical development of this compound discontinued?
The development of this compound was discontinued after reaching Phase II clinical trials for endometriosis and uterine leiomyoma. It appears to have been superseded by Relugolix (TAK-385), another GnRH antagonist developed by the same company, which demonstrated a more favorable drug profile.
Q4: What does "insurmountable antagonist" mean in the context of this compound?
An insurmountable antagonist, like this compound, depresses the maximal response of an agonist, an effect that cannot be reversed by increasing the agonist concentration. This is in contrast to a surmountable (competitive) antagonist, which causes a parallel rightward shift in the agonist's dose-response curve without affecting the maximal response. This property of this compound is important to consider when designing and interpreting experiments.
Troubleshooting Guide
Inconsistent results in this compound experiments can arise from various factors, from reagent handling to assay design. This guide provides a structured approach to identifying and resolving common issues.
Issue 1: Higher than Expected Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Compound Solubility Issues | This compound is soluble in DMSO. Ensure the final DMSO concentration is consistent across all wells and is at a level that does not affect cell viability or assay performance (typically <0.5%). Prepare fresh serial dilutions for each experiment. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multichannel pipette or an automated liquid handler to minimize well-to-well variations. |
| Cell Plating Inconsistency | Ensure a homogenous cell suspension before plating. Avoid edge effects in multi-well plates by not using the outer wells or by filling them with a buffer or media. |
| Inadequate Mixing | Gently mix the plate after adding each reagent, including this compound and the agonist, to ensure uniform distribution. |
Issue 2: Lower than Expected or No Antagonistic Effect
| Potential Cause | Troubleshooting Steps |
| Incorrect Agonist Concentration | The concentration of the GnRH agonist used is critical. For an insurmountable antagonist, using a very high agonist concentration will not overcome the blockade but can lead to misleading results. Determine the EC50 and EC80 of your agonist in your specific assay system and use a concentration around the EC80. |
| Degraded this compound | Ensure proper storage of this compound powder (-20°C) and stock solutions (-80°C for long-term). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from a recent stock for each experiment. |
| Low GnRH Receptor Expression | Confirm the expression level of GnRHR in your cell line using techniques like qPCR, Western blot, or flow cytometry. Low receptor density can lead to a small assay window, making it difficult to observe antagonism. Cell passage number can affect receptor expression; use cells within a defined passage range. |
| Suboptimal Incubation Time | As an insurmountable antagonist, the binding of this compound may be time-dependent. Ensure that the pre-incubation time with this compound is sufficient to allow for stable binding before adding the agonist. This may need to be optimized (e.g., 30, 60, 120 minutes). |
Issue 3: Inconsistent Dose-Response Curve
| Potential Cause | Troubleshooting Steps |
| Insurmountable Antagonism Characteristics | Remember that this compound is an insurmountable antagonist. You should observe a decrease in the maximal response of the GnRH agonist, not just a rightward shift of the dose-response curve. |
| Assay Window Too Small | Optimize assay conditions to achieve a robust signal-to-background ratio. This may involve adjusting cell number, agonist concentration, or incubation times. |
| Off-Target Effects at High Concentrations | At very high concentrations, some compounds can exhibit non-specific effects. Ensure you are testing a wide range of this compound concentrations to define a clear dose-response relationship and identify potential toxicity or off-target effects at the highest concentrations. |
| Kinetic Effects | The "trapping" mechanism of this compound implies slow dissociation. The timing of reagent addition and measurement is crucial. Ensure a consistent and optimized protocol. |
Data Presentation
The following table summarizes key quantitative data for this compound based on available literature.
| Parameter | Value | Species/System | Reference |
| IC50 (Affinity) | 0.1 nM | Not specified | |
| IC50 (In Vitro Inhibition) | 0.06 nM | Not specified | |
| IC50 (vs. LHRH) | 0.1 nM | CHO cells (human GnRHR) | |
| IC50 (vs. LHRH) | 0.6 nM | CHO cells (monkey GnRHR) | |
| In Vivo Effect | Near complete suppression of LH | Castrated male cynomolgus monkeys (30 mg/kg, oral) |
Experimental Protocols
In Vitro Cell-Based Functional Assay (Calcium Mobilization)
This protocol provides a general framework for assessing the antagonistic activity of this compound by measuring its effect on GnRH-induced calcium mobilization in a cell line expressing the human GnRH receptor (e.g., HEK293-hGnRHR or CHO-hGnRHR).
Materials:
-
HEK293 or CHO cells stably expressing the human GnRH receptor.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
This compound powder.
-
DMSO (cell culture grade).
-
GnRH agonist (e.g., Leuprolide acetate).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescent plate reader with an injection system.
Methodology:
-
Cell Culture and Plating:
-
Culture the hGnRHR-expressing cells according to standard protocols.
-
Plate the cells into black, clear-bottom microplates at a density optimized for your assay (e.g., 25,000 - 50,000 cells/well for a 96-well plate) and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of working concentrations (e.g., from 1 pM to 1 µM).
-
Prepare a stock solution of the GnRH agonist and dilute it in assay buffer to a concentration that will give an EC80 response.
-
-
Calcium Dye Loading:
-
Aspirate the culture medium from the cell plate.
-
Add the calcium-sensitive dye solution (prepared according to the manufacturer's instructions) to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
-
This compound Incubation:
-
Wash the cells gently with assay buffer to remove excess dye.
-
Add the various concentrations of diluted this compound to the appropriate wells. Include vehicle control wells (assay buffer with the same final DMSO concentration).
-
Incubate the plate at room temperature or 37°C for a pre-determined time to allow this compound to bind to the receptors (e.g., 30-60 minutes).
-
-
Measurement of Calcium Flux:
-
Place the microplate into the fluorescent plate reader.
-
Set the instrument to record fluorescence intensity over time (kinetic read).
-
Establish a stable baseline reading for each well.
-
Inject the EC80 concentration of the GnRH agonist into each well and continue to record the fluorescence for a set period (e.g., 60-120 seconds).
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a control with a maximal effective concentration of a known antagonist or no agonist (100% inhibition).
-
Plot the normalized response against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Visualizations
GnRH Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the GnRH receptor, which this compound antagonizes.
Caption: Simplified GnRH receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Antagonism Assay
This diagram outlines the key steps in a typical in vitro experiment to determine the potency of this compound.
Caption: Workflow for a cell-based calcium mobilization assay to test this compound.
Troubleshooting Logic Flowchart
This flowchart provides a logical sequence for troubleshooting inconsistent experimental results.
Caption: A logical approach to troubleshooting inconsistent this compound experiment results.
References
Technical Support Center: Managing Potential Resistance to Sufugolix
Introduction
Sufugolix (TAK-013) is a non-peptide, orally-active, and selective antagonist of the gonadotropin-releasing hormone receptor (GnRHR).[1][2] It functions as an insurmountable antagonist, effectively "trapping" the receptor and preventing its activation.[2] Developed by Takeda for conditions like endometriosis and uterine fibroids, its clinical development was discontinued in favor of relugolix (TAK-385), which presented a more favorable clinical profile.[1][2]
This guide is intended for researchers, scientists, and drug development professionals who may be working with this compound or similar GnRH antagonists. It provides a technical support framework for anticipating and troubleshooting potential mechanisms of resistance that could be encountered during preclinical or clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective antagonist of the gonadotropin-releasing hormone receptor (GnRHR). Unlike competitive antagonists, it is described as a non-competitive or insurmountable antagonist. This means it binds to the GnRHR in a way that effectively "traps" the receptor, preventing the natural ligand, GnRH, from binding and initiating downstream signaling. This blockade leads to a rapid and sustained suppression of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—which in turn reduces the production of gonadal steroids like estrogen and testosterone.
Q2: Has clinical resistance to this compound been reported?
A2: Due to the discontinuation of its clinical development, there is a lack of published clinical data detailing specific instances of resistance to this compound. However, as with most targeted therapies, the potential for acquired resistance should be considered in experimental systems.
Q3: What are the theoretical mechanisms of resistance to a GnRH antagonist like this compound?
A3: Based on known mechanisms of drug resistance to other targeted therapies, potential resistance mechanisms to this compound can be categorized as either on-target or off-target.
-
On-Target Mechanisms:
-
Mutations in the GnRHR gene (GNRHR1): Alterations in the receptor's structure could prevent this compound from binding effectively while potentially preserving some level of GnRH signaling.
-
Upregulation of GnRHR expression: An increase in the number of GnRH receptors could potentially overcome the antagonistic effect of a given concentration of this compound.
-
-
Off-Target Mechanisms (Bypass Tracks):
-
Activation of downstream signaling pathways: The cell could activate signaling molecules downstream of the GnRHR (e.g., PKC, MAPK) through alternative pathways, rendering the blockade of the GnRHR ineffective.
-
Activation of alternative growth factor signaling: Upregulation of other receptor tyrosine kinases (e.g., EGFR, FGFR) could provide compensatory signaling for cell survival and proliferation.
-
Changes in drug efflux: Increased expression of drug efflux pumps (e.g., P-glycoprotein) could reduce the intracellular concentration of this compound.
-
Troubleshooting Guides
Issue 1: Diminished Efficacy of this compound in In Vitro Models Over Time
You observe that after prolonged treatment of a cell line with this compound, there is a gradual loss of its inhibitory effect on cell proliferation or hormone secretion.
Possible Causes and Troubleshooting Steps:
| Potential Cause | Suggested Experimental Protocol |
| GnRHR Gene Mutation | 1. Sanger Sequencing: Sequence the coding region of the GNRHR1 gene in both the parental (sensitive) and the resistant cell lines to identify any acquired mutations. 2. Functional Assays: If a mutation is found, clone the mutated receptor and express it in a naive cell line. Assess the binding affinity of this compound and its inhibitory effect on GnRH-stimulated signaling in cells expressing the wild-type vs. mutated receptor. |
| GnRHR Upregulation | 1. Quantitative PCR (qPCR): Measure the mRNA expression levels of GNRHR1 in sensitive and resistant cells. 2. Western Blotting or Flow Cytometry: Quantify the total and cell surface protein levels of GnRHR in both cell lines. |
| Activation of Bypass Pathways | 1. Phospho-Proteomic Profiling: Use a phospho-kinase array or mass spectrometry-based proteomics to compare the phosphorylation status of key signaling molecules (e.g., ERK, AKT, JNK) between sensitive and resistant cells, both at baseline and after this compound treatment. 2. Targeted Inhibition: If a bypass pathway is identified (e.g., MAPK pathway activation), treat the resistant cells with a combination of this compound and a specific inhibitor of that pathway to see if sensitivity is restored. |
| Increased Drug Efflux | 1. Efflux Pump Inhibitor Assay: Treat resistant cells with this compound in the presence and absence of known inhibitors of ABC transporters (e.g., verapamil for P-glycoprotein). A restoration of this compound efficacy in the presence of the inhibitor would suggest the involvement of drug efflux. 2. Expression Analysis: Use qPCR and Western blotting to measure the expression of common drug efflux pumps (e.g., ABCB1 gene for P-glycoprotein). |
Issue 2: Unexpected Activation of Downstream Signaling in the Presence of this compound
Despite confirming the presence of this compound at an effective concentration, you observe activation of downstream signaling pathways typically associated with GnRH stimulation (e.g., increased p-ERK).
Possible Causes and Troubleshooting Steps:
| Potential Cause | Suggested Experimental Protocol |
| Ligand-Independent GnRHR Signaling | 1. Receptor Internalization Assay: Use immunofluorescence or flow cytometry to assess if there are differences in the basal internalization rate of GnRHR in your experimental model compared to controls. Some mutations can lead to constitutive receptor activity. |
| Crosstalk from Other Receptors | 1. Receptor Tyrosine Kinase (RTK) Array: Screen for the activation of a broad range of RTKs in your treated cells. 2. Co-immunoprecipitation: Investigate potential interactions between GnRHR and other activated receptors. |
Visualizing Signaling Pathways and Workflows
To aid in conceptualizing the mechanisms of action and potential resistance, the following diagrams illustrate the key pathways and experimental workflows.
Caption: GnRH receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating this compound resistance.
References
Validation & Comparative
A Comparative Analysis of Sufugolix and Relugolix: A Guide for Researchers
An objective comparison of the performance, chemical properties, and clinical development of two non-peptide GnRH receptor antagonists.
This guide provides a detailed comparative analysis of sufugolix and relugolix, two orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonists. Both compounds were developed by Takeda for the treatment of hormone-dependent conditions such as endometriosis, uterine fibroids, and prostate cancer. While sharing a common mechanism of action, their developmental paths diverged significantly, with relugolix ultimately achieving clinical success and regulatory approval. This document outlines the preclinical and clinical data available for both compounds, offering insights into the factors that led to the advancement of relugolix over its predecessor, this compound.
Mechanism of Action
Both this compound and relugolix are potent and selective antagonists of the GnRH receptor (GnRHR).[1][2] They competitively bind to GnRH receptors in the anterior pituitary gland, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4] This suppression of gonadotropins leads to a rapid reduction in the production of gonadal steroids, such as testosterone in men and estradiol in women.[2] Unlike GnRH agonists, which cause an initial surge in hormone levels, these antagonists induce a rapid and reversible suppression of the hypothalamic-pituitary-gonadal axis.
This compound has been described as a non-competitive or insurmountable/trapping antagonist of the GnRHR. Relugolix is also a competitive antagonist of GnRH receptors.
Figure 1: Simplified signaling pathway of GnRH antagonists.
Chemical Properties
This compound and relugolix are structurally distinct, non-peptide, small-molecule compounds. Their chemical properties are summarized in the table below.
| Property | This compound (TAK-013) | Relugolix (TAK-385) |
| Chemical Formula | C36H31F2N5O4S | C29H27F2N7O5S |
| Molar Mass | 667.73 g/mol | 623.64 g/mol |
| IUPAC Name | 1-[4-[5-[[benzyl(methyl)amino]methyl]-1-[(2,6-difluorophenyl)methyl]-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea | 1-[4-[1-[(2,6-difluorophenyl)methyl]-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea |
| PubChem CID | 3038517 | 10348973 |
Preclinical Data
Both molecules demonstrated high affinity and potent antagonistic activity at the human GnRH receptor in in-vitro studies.
| Parameter | This compound (TAK-013) | Relugolix (TAK-385) |
| GnRHR Binding Affinity (IC50) | 0.1 nM | 0.12 nM |
| In-vitro Inhibition (IC50) | 0.06 nM | Not specified |
Notably, it was reported that relugolix has a more favorable drug profile, including reduced cytochrome P450 inhibition and improved in-vivo GnRHR antagonistic activity compared to this compound. This difference in the potential for drug-drug interactions is a critical factor in drug development and likely contributed to the decision to advance relugolix.
Clinical Development and Efficacy
Relugolix, on the other hand, has undergone extensive clinical evaluation and has received regulatory approval for several indications.
Relugolix for Advanced Prostate Cancer (HERO Trial)
The HERO trial was a Phase III, randomized, open-label study comparing the efficacy and safety of oral relugolix to leuprolide acetate injections in men with advanced prostate cancer.
Experimental Protocol:
-
Design: Randomized, open-label, parallel-group, multinational Phase III trial.
-
Participants: 934 men with androgen-sensitive advanced prostate cancer requiring at least one year of androgen deprivation therapy.
-
Intervention:
-
Relugolix group (n=624): 360 mg loading dose on day 1, followed by 120 mg once daily.
-
Leuprolide acetate group (n=308): 22.5 mg injection every 3 months.
-
-
Primary Endpoint: Sustained castration rate (testosterone < 50 ng/dL) from day 29 through week 48.
Efficacy Results:
| Endpoint | Relugolix | Leuprolide Acetate | p-value |
| Sustained Castration Rate (Week 48) | 96.7% | 88.8% | <0.0001 (superiority) |
| Castration Rate at Day 4 | 56.0% | 0% | <0.0001 |
| Profound Castration Rate at Day 15 (<20 ng/dL) | 78.4% | 1.0% | <0.0001 |
| PSA Response Rate at Day 15 | 79.4% | 19.8% | <0.0001 |
Relugolix demonstrated superiority over leuprolide in achieving and maintaining castration, with a more rapid onset of action.
Relugolix for Uterine Fibroids (LIBERTY 1 & 2 Trials)
The LIBERTY 1 and 2 were replicate Phase III, randomized, double-blind, placebo-controlled studies evaluating the efficacy and safety of relugolix combination therapy (relugolix 40 mg, estradiol 1 mg, and norethindrone acetate 0.5 mg) in women with heavy menstrual bleeding associated with uterine fibroids.
Experimental Protocol:
-
Design: Two identical, replicate, randomized, double-blind, placebo-controlled, 24-week Phase III trials.
-
Participants: Premenopausal women with uterine fibroid-associated heavy menstrual bleeding.
-
Intervention:
-
Relugolix combination therapy group.
-
Placebo group.
-
-
Primary Endpoint: Proportion of women with a reduction in menstrual blood loss volume of at least 50% from baseline and a menstrual blood loss volume of less than 80 mL at weeks 13-24.
Efficacy Results (Pooled Data):
| Endpoint | Relugolix Combination Therapy | Placebo | p-value |
| Primary Efficacy Endpoint | 72.2% | 14.7% | <0.0001 |
| Amenorrhea Rate | 51.3% | 4.9% | <0.0001 |
| Significant Reduction in Pain | Yes | No | <0.0001 |
Relugolix combination therapy was highly effective in reducing heavy menstrual bleeding and pain associated with uterine fibroids.
Safety Profile
As this compound was discontinued after Phase II trials, a comprehensive safety profile from large-scale studies is not available. The discontinuation was partly attributed to a less favorable profile, which may have included safety and tolerability aspects in addition to cytochrome P450 inhibition.
The safety profile of relugolix has been well-characterized in large Phase III trials.
Relugolix in Advanced Prostate Cancer (HERO Trial): The most common adverse events (≥10%) were hot flush, fatigue, constipation, diarrhea, and arthralgia. Notably, the incidence of major adverse cardiovascular events was lower in the relugolix group compared to the leuprolide group.
Relugolix Combination Therapy in Uterine Fibroids (LIBERTY Trials): The most common adverse events were headache and hot flushes. The addition of low-dose estradiol and norethindrone acetate in the combination therapy helps to mitigate the hypoestrogenic side effects, such as bone mineral density loss, that can occur with GnRH antagonist monotherapy.
Summary and Conclusion
This compound and relugolix are both potent, orally active GnRH receptor antagonists. However, the trajectory of their development highlights the critical importance of a favorable overall drug profile. While this compound showed initial promise, its development was halted after Phase II trials, reportedly due to factors including a less desirable cytochrome P450 inhibition profile compared to relugolix.
Relugolix, with its improved characteristics, successfully progressed through extensive Phase III clinical trials, demonstrating significant efficacy and a manageable safety profile in the treatment of advanced prostate cancer and uterine fibroids. The comprehensive clinical data for relugolix, particularly from the HERO and LIBERTY studies, firmly establishes its therapeutic value and has led to its approval in multiple countries.
For researchers and drug development professionals, the comparative story of this compound and relugolix serves as a compelling case study in drug optimization and candidate selection, where subtle differences in pharmacological properties can have a profound impact on clinical success.
References
Validating the Target Engagement of Sufugolix In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo target engagement of Sufugolix (TAK-013), a non-peptide, orally active gonadotropin-releasing hormone (GnRH) receptor antagonist, with other orally active GnRH antagonists: Relugolix, Elagolix, and Linzagolix. This compound was under development for the treatment of endometriosis and uterine fibroids but has since been discontinued and largely succeeded by Relugolix. This document summarizes key preclinical and clinical data to facilitate a comprehensive understanding of its in vivo target engagement profile relative to its alternatives.
Mechanism of Action: GnRH Receptor Antagonism
The primary target of this compound and its counterparts is the GnRH receptor in the anterior pituitary gland. By competitively blocking this receptor, these antagonists inhibit the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, leads to a dose-dependent suppression of downstream sex hormones, primarily estradiol in females and testosterone in males. This suppression of gonadal hormones forms the therapeutic basis for treating hormone-dependent conditions.
Comparative In Vivo Target Engagement Data
The following tables summarize key preclinical and clinical data demonstrating the in vivo target engagement of this compound and its competitors. The primary endpoint for assessing target engagement is the suppression of gonadotropins (LH) and gonadal steroids (estradiol or testosterone).
Preclinical In Vivo Data
| Compound | Species | Model | Dose | Key Findings | Reference |
| This compound (TAK-013) | Cynomolgus Monkey (female) | Normally cycling | 90 mg/kg/day (30 mg/kg, TID) for ~80 days | Sustained suppression of LH, estradiol, and progesterone.[1] | |
| Cynomolgus Monkey (male) | Castrated | 30 mg/kg (single oral dose) | Nearly complete suppression of LH for >24 hours.[2] | ||
| Relugolix (TAK-385) | Mouse | Human GnRH Receptor Knock-in | 10 mg/kg (oral, BID) for 4 weeks | Reduced prostate weight to castrate levels.[3] | |
| Cynomolgus Monkey (male) | Castrated | 1 and 3 mg/kg (oral) | Dose-dependent decrease in plasma LH levels.[4] | ||
| Linzagolix | Cynomolgus Monkey (female) | Ovariectomized | >1 mg/kg (oral) | Dose-dependent suppression of serum LH.[5] |
Clinical In Vivo Data (Phase 1)
| Compound | Population | Dose | Key Findings | Reference |
| This compound (TAK-013) | N/A | N/A | Phase 1 data not publicly available in detail. | |
| Relugolix | Healthy Males | Single and multiple oral doses | Rapid, dose-dependent suppression of LH and testosterone. | |
| Elagolix | Healthy Premenopausal Women | Up to 400 mg BID for 21 days | Dose-dependent suppression of LH, FSH, and estradiol. | |
| Linzagolix | Healthy Females | Up to 400 mg once daily for 7 days | Favorable safety profile with dose-dependent suppression of estradiol. |
Clinical Efficacy Data (Phase 2 & 3)
| Compound | Indication | Dose | Key Efficacy Endpoints | Reference |
| Relugolix | Endometriosis | 40 mg once daily | Non-inferior to leuprorelin in reducing endometriosis-associated pain. | |
| Advanced Prostate Cancer | 120 mg once daily | Superior to leuprolide in sustained testosterone suppression. | ||
| Elagolix | Endometriosis | 150 mg QD & 200 mg BID | Significant reduction in dysmenorrhea and non-menstrual pelvic pain vs. placebo. | |
| Linzagolix | Endometriosis | 75 mg QD & 200 mg QD | Significant reduction in endometriosis-associated pain vs. placebo. | |
| Uterine Fibroids | 100 mg & 200 mg QD (with/without add-back) | Significant reduction in menstrual blood loss. |
Experimental Protocols
Detailed experimental protocols are crucial for interpreting and comparing in vivo target engagement data. Below are generalized methodologies for key experiments cited in the evaluation of these GnRH antagonists.
In Vivo Luteinizing Hormone (LH) Measurement in Non-Human Primates
References
- 1. Suppression of a pituitary-ovarian axis by chronic oral administration of a novel nonpeptide gonadotropin-releasing hormone antagonist, TAK-013, in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Suppression of the hypothalamic-pituitary-gonadal axis by TAK-385 (relugolix), a novel, investigational, orally active, small molecule gonadotropin-releasing hormone (GnRH) antagonist: studies in human GnRH receptor knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Pharmacological characterization of linzagolix, a novel, orally active, non-peptide antagonist of gonadotropin-releasing hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Oral GnRH Modulators: From Sufugolix to the Latest Generation
For Researchers, Scientists, and Drug Development Professionals
The landscape of gonadotropin-releasing hormone (GnRH) modulator development has seen a significant evolution, moving from early candidates to a new generation of orally active antagonists. This guide provides a comparative analysis of Sufugolix and other prominent GnRH modulators—Relugolix, Elagolix, and Linzagolix—supported by clinical trial data and detailed experimental insights.
The Journey from this compound to Relugolix
This compound (TAK-013) was an early oral, non-peptide GnRH antagonist under development by Takeda for endometriosis and uterine fibroids.[1] While it reached phase II clinical trials, its development was ultimately discontinued.[1] It was supplanted by Relugolix (TAK-385), a next-generation compound from the same researchers with a more favorable profile, including reduced cytochrome P450 inhibition and improved in vivo antagonistic activity.[1] This strategic shift highlights the rapid advancements in the field aimed at optimizing efficacy and safety.
Mechanism of Action: A Shared Pathway
Oral GnRH antagonists, including Relugolix, Elagolix, and Linzagolix, share a common mechanism of action. They competitively bind to GnRH receptors in the anterior pituitary gland. This binding blocks the action of endogenous GnRH, leading to a rapid, dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. The subsequent reduction in ovarian sex hormone production, primarily estradiol, forms the therapeutic basis for their use in estrogen-dependent conditions like uterine fibroids and endometriosis. Unlike GnRH agonists, these antagonists do not cause an initial "flare" effect, which is a significant clinical advantage.
Figure 1: Simplified signaling pathway of oral GnRH antagonists.
Clinical Trial Data Comparison
The following tables summarize key efficacy and safety data from pivotal Phase 3 clinical trials for Relugolix, Elagolix, and Linzagolix in the treatment of uterine fibroids and endometriosis.
Uterine Fibroids: Efficacy Data
| Drug (Trial) | Dosage | Primary Endpoint: Responder Rate (Heavy Menstrual Bleeding Reduction) | Amenorrhea Rate (at final month/24 weeks) |
| Relugolix CT (LIBERTY 1 & 2) | 40mg Relugolix, 1mg Estradiol, 0.5mg Norethindrone Acetate | 73% (L1) & 71% (L2) vs 19% & 15% placebo (p<0.001) | - |
| Elagolix + ABT (ELARIS UF-1 & UF-2) | 300mg Elagolix BID + 1mg Estradiol/0.5mg Norethindrone Acetate | 68.5% (UF-1) & 76.2% (UF-2) vs 8.7% & 10.1% placebo (p<0.001) | 48.1% (UF-1) & 52.9% (UF-2) |
| Linzagolix (PRIMROSE 1) | 100mg without ABT | 56.4% vs 35.0% placebo (p=0.003) | - |
| 200mg with ABT | 75.5% vs 35.0% placebo (p<0.001) | - | |
| Linzagolix (PRIMROSE 2) | 100mg without ABT | 56.7% vs 29.4% placebo | - |
| 200mg with ABT | 93.9% vs 29.4% placebo | - |
ABT: Add-back therapy BID: Twice daily
Endometriosis: Efficacy Data (Pain Reduction)
| Drug (Trial) | Dosage | Key Efficacy Outcomes |
| Relugolix CT (SPIRIT 1 & 2) | 40mg Relugolix, 1mg Estradiol, 0.5mg Norethindrone Acetate | Significant reduction in dysmenorrhea and non-menstrual pelvic pain vs placebo. |
| Elagolix (ELARIS EM-I & EM-II) | 150mg QD | 43.4% (EM-I) & 46.4% (EM-II) responders for dysmenorrhea vs 22.7% & 19.6% placebo. |
| 200mg BID | 75.8% (EM-I) & 72.4% (EM-II) responders for dysmenorrhea vs 22.7% & 19.6% placebo. |
CT: Combination Therapy; QD: Once daily; BID: Twice daily
Safety and Tolerability
| Drug | Common Adverse Events (>5%) | Bone Mineral Density (BMD) Changes |
| Relugolix CT | Hot flush, headache, hypertension | Preserved through 52 weeks with combination therapy. |
| Elagolix | Hot flush, headache, metrorrhagia | Hypoestrogenic effects, including decreases in BMD, were attenuated with add-back therapy. |
| Linzagolix | Hot flush, headache, anemia | Minimal mean percentage change at 24 weeks. |
Experimental Protocols: A Glimpse into Pivotal Trials
The clinical development of these GnRH modulators has been supported by robust, large-scale, randomized, double-blind, placebo-controlled Phase 3 trials.
Figure 2: Generalized workflow for Phase 3 clinical trials of GnRH modulators.
LIBERTY 1 & 2 (Relugolix): These replicate trials enrolled women with uterine fibroid-associated heavy menstrual bleeding. Participants were randomized 1:1:1 to receive once-daily placebo, relugolix combination therapy (40 mg relugolix, 1 mg estradiol, and 0.5 mg norethindrone acetate), or delayed relugolix combination therapy (relugolix monotherapy for 12 weeks followed by combination therapy). The primary endpoint was the proportion of responders with a menstrual blood loss volume of <80 mL and a ≥50% reduction from baseline at 24 weeks.
SPIRIT 1 & 2 (Relugolix): These were international, randomized, double-blind, placebo-controlled studies in women with endometriosis-associated pain. Approximately 600 women in each trial were randomized 1:1:1 to receive relugolix combination therapy, relugolix monotherapy for 12 weeks followed by combination therapy, or placebo for 24 weeks. The primary endpoints were the proportion of responders for dysmenorrhea and non-menstrual pelvic pain.
ELARIS UF-I & UF-II (Elagolix): These were two replicate, pivotal, six-month Phase 3 studies. They evaluated the efficacy and safety of elagolix alone (300 mg twice daily) and in combination with low-dose hormone add-back therapy (estradiol 1.0 mg / norethindrone acetate 0.5 mg) in premenopausal women with uterine fibroids and heavy menstrual bleeding. The primary endpoint was the reduction in menstrual blood loss volume at month six.
PRIMROSE 1 & 2 (Linzagolix): These were identical 52-week, randomized, double-blind, placebo-controlled Phase 3 trials. They assessed the efficacy and safety of linzagolix at 100 mg and 200 mg doses, with and without hormonal add-back therapy (1 mg oestradiol and 0.5 mg norethisterone acetate), compared with placebo for the treatment of symptomatic uterine fibroids. The primary endpoint was the proportion of responders (menstrual blood loss ≤80 mL and ≥50% reduction from baseline) at 24 weeks.
Conclusion
The development of oral GnRH antagonists represents a significant therapeutic advancement for women with uterine fibroids and endometriosis. The journey from early compounds like this compound to the current generation of modulators, including Relugolix, Elagolix, and Linzagolix, demonstrates a commitment to refining efficacy, safety, and patient convenience. The clinical data from large-scale trials consistently show the effectiveness of these agents in managing key symptoms of these debilitating conditions. The availability of different dosing regimens, with and without add-back therapy, allows for a more tailored therapeutic approach to meet individual patient needs. As research continues, the long-term safety and comparative effectiveness of these agents will become even more clearly defined, further solidifying their role in gynecological care.
References
A Comparative Analysis of Two Oral GnRH Receptor Antagonists
Sufugolix and Relugolix, both non-peptide, orally active antagonists of the gonadotropin-releasing hormone (GnRH) receptor, represent significant advancements in the management of hormone-dependent conditions.[1][2][3] While both drugs share a common mechanism of action, their distinct pharmacological profiles warrant a detailed comparison for researchers and drug development professionals. Relugolix has superseded this compound in clinical development, primarily due to a more favorable overall drug profile.[2][3]
Mechanism of Action: Targeting the Hypothalamic-Pituitary-Gonadal Axis
Both this compound and Relugolix function by competitively binding to GnRH receptors in the pituitary gland. This action inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a subsequent reduction in the production of sex hormones such as testosterone in men and estrogen in women. Unlike GnRH agonists, which cause an initial surge in hormone levels, these antagonists lead to a rapid suppression of hormone production.
While both are GnRH receptor antagonists, a key difference lies in their specific interaction with the receptor. This compound has been described as a non-competitive or insurmountable antagonist, meaning it "traps" the receptor. In contrast, Relugolix is characterized as a competitive antagonist.
Pharmacokinetic Profile: A Clear Advantage for Relugolix
The pharmacokinetic properties of a drug are crucial for its clinical utility. While specific quantitative data for this compound is limited due to its discontinued development, available information suggests Relugolix possesses a more favorable profile.
| Parameter | This compound (TAK-013) | Relugolix (TAK-385) |
| Route of Administration | Oral | Oral |
| Bioavailability | Orally bioavailable | Approximately 12% |
| Time to Peak (Tmax) | 4-6 hours (in monkeys) | ~2.25 hours |
| Protein Binding | Data not available | 68-71% |
| Metabolism | Data not available | Primarily by CYP3A, to a lesser extent by CYP2C8 |
| Elimination Half-life | Long duration of action (>24 hours in monkeys) | Effective: 25 hours; Terminal: ~61 hours |
| Excretion | Data not available | Primarily in feces (~81%) and a small amount in urine (~4%) |
Note: Some data for this compound is derived from preclinical studies.
Pharmacodynamics: Potency and Reversibility
Both molecules are potent GnRH receptor antagonists.
-
This compound: Exhibits high affinity for the human GnRH receptor with an IC50 of 0.1 nM for affinity and 0.06 nM for in vitro inhibition. In preclinical studies, oral administration in monkeys led to nearly complete suppression of LH levels. The effects on hormone levels were rapidly reversible upon discontinuation.
-
Relugolix: Also demonstrates high potency with an IC50 of 0.12 nM. A 40 mg daily dose can suppress estradiol levels to postmenopausal concentrations within 24 hours in premenopausal women. In men, it achieves and maintains castration levels of testosterone. Similar to this compound, the hormonal suppression is reversible, with testosterone levels returning to baseline within weeks of stopping the drug.
Clinical Efficacy and Development Status
The clinical development pathways of these two drugs diverge significantly.
-
This compound: Reached Phase II clinical trials for the treatment of endometriosis and uterine fibroids before its development was discontinued.
-
Relugolix: Has undergone extensive clinical evaluation and has received regulatory approval for several indications.
-
Prostate Cancer: Approved for the treatment of advanced prostate cancer.
-
Uterine Fibroids: Approved for the management of heavy menstrual bleeding associated with uterine fibroids, often in a combination tablet with estradiol and norethindrone acetate.
-
Endometriosis: Approved for the management of moderate to severe pain associated with endometriosis.
-
Safety and Tolerability Profile of Relugolix
As Relugolix is the clinically developed compound, a more comprehensive safety profile is available. The safety profile of Relugolix is generally consistent with the effects of androgen deprivation therapy.
Common Adverse Events (≥10%) reported in clinical trials include:
-
Hot flushes
-
Musculoskeletal pain
-
Fatigue
-
Constipation
-
Diarrhea
Serious Adverse Events: Serious adverse reactions have been reported in about 12% of patients receiving Relugolix. These include myocardial infarction, acute kidney injury, and arrhythmia.
Cardiovascular Safety: In the HERO study, a lower incidence of major adverse cardiovascular events (MACE) was observed in patients treated with Relugolix compared to leuprolide.
Experimental Protocols: The HERO Study (Relugolix)
A pivotal study for Relugolix was the Phase III HERO trial, which evaluated its efficacy and safety in men with advanced prostate cancer.
Study Design: A multicenter, randomized, open-label, parallel-group study.
Participants: Men with advanced prostate cancer requiring at least one year of continuous androgen deprivation therapy.
Intervention:
-
Relugolix group: Received a 360 mg loading dose on day 1, followed by 120 mg once daily.
-
Leuprolide group: Received leuprolide acetate injections every three months.
Primary Endpoint: Sustained castration rate, defined as the cumulative probability of testosterone levels remaining below 50 ng/dL from day 29 through week 48.
Key Secondary Endpoints:
-
Profound castration rate (<20 ng/dL).
-
Time to testosterone recovery after discontinuation.
Conclusion: A Shift in Development Focus
The comparison between this compound and Relugolix illustrates a clear progression in the development of oral GnRH receptor antagonists. While both compounds demonstrated potent antagonism of the GnRH receptor, Relugolix emerged with a more favorable drug profile, including improved in vivo activity and reduced cytochrome P450 inhibition. This has led to the successful clinical development and approval of Relugolix for multiple indications, offering a valuable oral therapeutic option for patients with hormone-sensitive conditions. The discontinuation of this compound's development in favor of Relugolix highlights the critical importance of a comprehensive and favorable drug profile for successful clinical translation.
References
A Comparative Analysis of Peptide and Non-Peptide GnRH Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of peptide and non-peptide gonadotropin-releasing hormone (GnRH) antagonists, offering a detailed examination of their mechanisms of action, pharmacokinetic profiles, and clinical efficacy. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, providing objective data and supporting experimental evidence to inform strategic decisions in the field of hormonal therapy.
Introduction: The Evolution of GnRH Antagonists
Gonadotropin-releasing hormone (GnRH) antagonists represent a significant advancement in the treatment of hormone-dependent diseases, including prostate cancer, endometriosis, uterine fibroids, and in assisted reproduction.[1][2][3] Unlike GnRH agonists, which cause an initial surge in gonadotropin and sex hormone levels before inducing downregulation of the GnRH receptor, antagonists offer a more direct and immediate suppression.[2] They competitively bind to the GnRH receptor in the pituitary gland, preventing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and thereby rapidly reducing the production of testosterone in men and estrogen in women.[1]
The development of GnRH antagonists has progressed from early peptide-based molecules to the more recent introduction of orally bioavailable non-peptide antagonists. This evolution has addressed some of the limitations of the initial peptide antagonists, such as the need for parenteral administration and the potential for histamine release. This guide will delve into a comparative analysis of these two classes of GnRH antagonists, providing a clear overview of their respective characteristics.
Mechanism of Action and Signaling Pathway
Both peptide and non-peptide GnRH antagonists act as competitive inhibitors of the GnRH receptor. However, their molecular interactions with the receptor can differ. Peptide antagonists are structurally similar to the native GnRH decapeptide, while non-peptide antagonists are small molecules that bind to distinct, overlapping sites on the receptor.
The GnRH receptor is a G-protein coupled receptor (GPCR) that, upon activation by GnRH, primarily couples to Gαq/11. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately result in the synthesis and secretion of LH and FSH. GnRH antagonists block this entire cascade by preventing the initial binding of GnRH.
Below is a diagram illustrating the GnRH receptor signaling pathway and the point of intervention for GnRH antagonists.
Data Presentation: A Head-to-Head Comparison
The following tables summarize key quantitative data for representative peptide and non-peptide GnRH antagonists, providing a basis for objective comparison.
Receptor Binding Affinity
The binding affinity of a GnRH antagonist to its receptor is a critical determinant of its potency. This is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher binding affinity.
| Compound | Class | Receptor Binding Affinity (Ki or IC50, nM) | Reference |
| Peptide Antagonists | |||
| Cetrorelix | Peptide | 0.25 (Ki) | |
| Ganirelix | Peptide | ~1.0 (IC50) | |
| Degarelix | Peptide | ~0.4 (Ki) | |
| Abarelix | Peptide | ~0.1 (Ki) | |
| Non-Peptide Antagonists | |||
| Elagolix | Non-Peptide | 0.054 (KD) | |
| Relugolix | Non-Peptide | ~1.0 (IC50) | |
| Linzagolix | Non-Peptide | ~0.2 (IC50) | |
| NBI-42902 | Non-Peptide | 0.56 (Ki) |
Pharmacokinetic Profiles
A key differentiator between peptide and non-peptide GnRH antagonists is their pharmacokinetic properties, particularly their route of administration and half-life.
| Compound | Class | Route of Administration | Time to Maximum Concentration (Tmax) | Elimination Half-life (t1/2) | Reference |
| Peptide Antagonists | |||||
| Cetrorelix | Peptide | Subcutaneous Injection | ~1 hour | 5-10 hours (single dose) | |
| Ganirelix | Peptide | Subcutaneous Injection | ~1 hour | ~13 hours | |
| Degarelix | Peptide | Subcutaneous Injection | ~40 hours | ~53 days (maintenance dose) | |
| Non-Peptide Antagonists | |||||
| Elagolix | Non-Peptide | Oral | ~1 hour | 4-6 hours | |
| Relugolix | Non-Peptide | Oral | 2.25 hours | 25 hours | |
| SHR7280 | Non-Peptide | Oral | 0.8-1.0 hours | 2.8-3.4 hours |
Clinical Efficacy: Testosterone Suppression in Prostate Cancer
The rapid and profound suppression of testosterone is a key therapeutic goal in the management of advanced prostate cancer. The following table compares the efficacy of a non-peptide and a peptide GnRH antagonist in achieving and maintaining castrate levels of testosterone.
| Parameter | Relugolix (Oral, Non-Peptide) | Degarelix (Injectable, Peptide) | Reference |
| Time to Castration (Testosterone < 50 ng/dL) | Median 15 days | Median 3 days | |
| Castration Rate at 24 Weeks | 95% (Testosterone < 1.73 nmol/L) | 89% (Testosterone < 1.73 nmol/L) | |
| Profound Castration Rate at 24 Weeks | 82% (Testosterone < 0.7 nmol/L) | 68% (Testosterone < 0.7 nmol/L) |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of GnRH antagonists.
GnRH Receptor Binding Assay (Radioligand Displacement)
This protocol describes a common method for determining the binding affinity of a test compound for the GnRH receptor.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined.
-
Assay Buffer: A suitable buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and 0.1% BSA) is used for all dilutions.
-
Incubation: In a 96-well plate, the cell membranes (e.g., 10-20 µg of protein) are incubated with a fixed concentration of a radiolabeled GnRH antagonist (e.g., [¹²⁵I]Cetrorelix) and varying concentrations of the unlabeled test compound.
-
Equilibrium: The incubation is carried out for a sufficient time (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled GnRH antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Model for Testosterone Suppression (Non-Human Primate)
The non-human primate model is a valuable tool for evaluating the in vivo efficacy of GnRH antagonists due to the high degree of physiological similarity to humans.
Detailed Methodology:
-
Animal Model: Adult male cynomolgus monkeys (Macaca fascicularis) are frequently used. The animals are acclimated to the experimental conditions.
-
Drug Administration: The test GnRH antagonist (peptide or non-peptide) is administered at various dose levels. For peptide antagonists, this is typically via subcutaneous injection. For non-peptide antagonists, oral administration via gavage is common.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., baseline, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).
-
Hormone Analysis: Serum concentrations of LH and testosterone are measured using validated immunoassays (e.g., ELISA or RIA).
-
Data Analysis: The time course of LH and testosterone suppression is plotted for each dose group. The nadir (lowest concentration) and the duration of suppression are determined. Statistical analysis is performed to compare the effects of different doses and compounds.
Discussion and Future Perspectives
The development of non-peptide, orally active GnRH antagonists has marked a paradigm shift in the management of hormone-sensitive conditions. The convenience of oral administration offers a significant advantage in terms of patient compliance and quality of life compared to the injectable peptide formulations.
Clinical data, particularly from the HERO trial comparing oral relugolix to the GnRH agonist leuprolide, have demonstrated the rapid and profound testosterone suppression achieved with non-peptide antagonists. Furthermore, this trial suggested a potential cardiovascular safety benefit with relugolix, a finding of significant clinical importance.
Peptide GnRH antagonists, however, remain crucial therapeutic agents. Their established efficacy and long-term safety profiles in indications such as assisted reproduction and advanced prostate cancer are well-documented. Degarelix, an injectable peptide antagonist, has been shown to achieve rapid testosterone suppression without the initial flare associated with GnRH agonists.
Future research will likely focus on the development of new non-peptide antagonists with optimized pharmacokinetic and pharmacodynamic properties. Additionally, long-term comparative studies are needed to further elucidate the relative benefits and risks of peptide and non-peptide GnRH antagonists across various patient populations and clinical indications. The choice between a peptide and a non-peptide GnRH antagonist will ultimately depend on a variety of factors, including the specific indication, patient preference, and the desired speed and duration of hormonal suppression.
References
The Evolving Landscape of GnRH Receptor Modulation: Validating the Long-Term Safety of Novel Antagonists
A Comparative Analysis of Sufugolix's Therapeutic Class Against Established GnRH Agonists
In the pursuit of safer and more effective treatments for hormone-dependent conditions such as endometriosis and uterine fibroids, the pharmaceutical landscape has seen a significant shift from gonadotropin-releasing hormone (GnRH) agonists to a new generation of GnRH antagonists. This compound, a once-promising oral GnRH antagonist, represents this therapeutic evolution. Although its development was discontinued after Phase II clinical trials, its safety profile can be contextualized by examining the long-term safety data of its approved contemporaries, Relugolix and Elagolix, in comparison to the established class of GnRH agonists, including Leuprolide, Goserelin, and Triptorelin. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals to objectively evaluate the long-term safety of this therapeutic approach.
Executive Summary
This guide delves into the long-term safety profiles of oral GnRH antagonists and injectable GnRH agonists. While direct long-term safety data for this compound is unavailable due to its discontinued development, an analysis of its successor, Relugolix, and another in-class molecule, Elagolix, provides a strong basis for validating the potential long-term safety of this class of compounds. The primary safety concerns associated with hormonal therapies for endometriosis and uterine fibroids revolve around the hypoestrogenic effects, leading to loss of bone mineral density (BMD) and potential cardiovascular risks. This guide will demonstrate that while both classes of drugs effectively suppress estrogen, the newer oral GnRH antagonists, often co-administered with add-back therapy, may offer a more favorable long-term safety profile, particularly concerning BMD and cardiovascular health.
Comparative Safety Analysis: GnRH Antagonists vs. GnRH Agonists
The following tables summarize the long-term safety data from key clinical trials of Relugolix, Elagolix, Leuprolide, Goserelin, and Triptorelin.
Table 1: Long-Term Bone Mineral Density (BMD) Changes
| Drug (Trial) | Duration | Population | Key Findings on BMD |
| GnRH Antagonists | |||
| Relugolix Combination Therapy (SPIRIT Extension)[1][2] | 104 Weeks | Women with Endometriosis | After an initial small decrease (<1%) at 24 weeks, BMD plateaued and was sustained through 104 weeks. |
| Elagolix (Elaris EM-III & EM-IV) | 12 Months | Women with Endometriosis | Dose-dependent decreases in BMD were observed. |
| GnRH Agonists | |||
| Leuprolide Acetate[3] | 52 Weeks | Women with Endometriosis | Significant loss in BMD (6.3%) in the group receiving leuprolide alone. This loss was prevented with add-back therapy. |
| Goserelin (Zoladex Endometriosis Study)[4] | 24 Weeks | Women with Endometriosis | Mean BMD decreased from baseline by 5.4%. |
| Triptorelin | 4-6 Months | Women with Uterine Fibroids | Data on BMD changes were not a primary focus of the cited long-term follow-up study[5]. |
Table 2: Common and Serious Adverse Events (Long-Term)
| Drug Class | Common Adverse Events | Serious Adverse Events of Note |
| GnRH Antagonists (Relugolix, Elagolix) | Hot flush, headache, nasopharyngitis, abnormal uterine bleeding. | Dose-dependent bone mineral density loss (can be mitigated with add-back therapy), elevated serum lipids. |
| GnRH Agonists (Leuprolide, Goserelin, Triptorelin) | Hot flashes, decreased libido, headache, emotional lability, injection site reactions. | Significant bone mineral density loss, potential increased risk of diabetes and cardiovascular diseases (heart attack, stroke), tumor flare in the initial phase of treatment. |
Mechanism of Action: A Tale of Two Pathways
The differing safety profiles of GnRH agonists and antagonists can be attributed to their distinct mechanisms of action at the pituitary gland's GnRH receptors.
Caption: GnRH Agonist vs. Antagonist Signaling Pathways.
Experimental Protocols for Key Safety Assessments
To ensure the robust evaluation of long-term safety in clinical trials of GnRH modulators, specific and rigorous experimental protocols are essential.
Bone Mineral Density (BMD) Monitoring
Objective: To quantify changes in bone density over the course of treatment and post-treatment to assess the risk of osteoporosis.
Methodology:
-
Baseline Assessment: All participants undergo a baseline dual-energy X-ray absorptiometry (DXA) scan of the lumbar spine (L1-L4) and total hip prior to initiation of the study drug.
-
Scheduled Follow-up Scans: DXA scans are repeated at scheduled intervals, typically at 24, 52, and 104 weeks during long-term extension studies.
-
Post-Treatment Follow-up: For a comprehensive understanding of bone density recovery, post-treatment DXA scans are conducted at 6 and 12 months after discontinuation of the drug.
-
Standardization: To ensure consistency across study sites, a centralized reading of all DXA scans is performed by qualified radiologists blinded to the treatment allocation.
-
Supplementation: Patients in many trials are advised to take daily calcium and vitamin D supplements to support bone health.
Caption: Experimental Workflow for BMD Monitoring.
Cardiovascular Safety Monitoring
Objective: To monitor for any potential adverse cardiovascular effects, a known concern with long-term androgen deprivation.
Methodology:
-
Baseline Cardiovascular Assessment: A thorough baseline assessment includes a medical history focusing on cardiovascular risk factors, blood pressure measurement, and a 12-lead electrocardiogram (ECG).
-
Regular Monitoring: Blood pressure and heart rate are monitored at each study visit. ECGs are repeated at specified intervals (e.g., annually) and for any patient reporting cardiovascular symptoms.
-
Lipid Profile: Serum lipid panels (total cholesterol, LDL, HDL, and triglycerides) are assessed at baseline and periodically throughout the study, as changes in lipid levels have been observed.
-
Adverse Event Reporting: All cardiovascular adverse events, including major adverse cardiovascular events (MACE) such as myocardial infarction and stroke, are meticulously recorded and adjudicated by an independent clinical events committee.
General Safety and Tolerability Monitoring
Objective: To comprehensively assess the overall safety and tolerability of the treatment.
Methodology:
-
Adverse Event (AE) Monitoring: At each study visit, participants are queried about any new or worsening symptoms since the last visit. All AEs are recorded, and their severity and relationship to the study drug are assessed by the investigator.
-
Clinical Laboratory Tests: A panel of laboratory tests is conducted at baseline and at regular intervals. This typically includes:
-
Hematology: Complete blood count with differential.
-
Serum Chemistry: Electrolytes, renal function tests (BUN, creatinine), and liver function tests (ALT, AST, bilirubin).
-
-
Endometrial Safety (for female participants): Transvaginal ultrasounds and/or endometrial biopsies may be performed at baseline and at the end of the study to assess endometrial thickness and rule out hyperplasia, particularly in the context of add-back therapy.
Conclusion
References
- 1. academic.oup.com [academic.oup.com]
- 2. Two-year efficacy and safety of relugolix combination therapy in women with endometriosis-associated pain: SPIRIT open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leuprolide acetate depot and hormonal add-back in endometriosis: a 12-month study. Lupron Add-Back Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zoladex (goserelin acetate implant) in the treatment of endometriosis: a randomized comparison with danazol. The Zoladex Endometriosis Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Symptom-free interval after triptorelin treatment of uterine fibroids: long-term results - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of GnRH Antagonists in Preclinical Endometriosis Models: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of gonadotropin-releasing hormone (GnRH) antagonists in preclinical models of endometriosis. The information is intended to assist researchers and drug development professionals in evaluating and selecting compounds for further investigation. This document summarizes available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and experimental workflows.
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus. This ectopic tissue responds to cyclical hormonal changes, leading to debilitating pelvic pain, inflammation, and infertility.[1] A primary therapeutic strategy for managing endometriosis is the suppression of ovarian estrogen production.[2] GnRH antagonists represent a significant advancement in the medical management of endometriosis.[1] Unlike GnRH agonists which cause an initial stimulatory flare, antagonists competitively block GnRH receptors in the pituitary gland, leading to a rapid, dose-dependent decrease in gonadotropin (LH and FSH) and consequently, ovarian estradiol production.[3][4] This guide focuses on the preclinical evidence for the efficacy of several oral GnRH antagonists, including elagolix, relugolix, and linzagolix, in relevant animal models of endometriosis.
Mechanism of Action: GnRH Antagonist Signaling Pathway
GnRH antagonists competitively bind to GnRH receptors on the pituitary gonadotrophs, preventing the binding of endogenous GnRH. This blockade disrupts the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The reduction in circulating gonadotropins results in decreased ovarian stimulation, leading to a dose-dependent suppression of estradiol and progesterone production. The resulting hypoestrogenic state suppresses the growth and maintenance of ectopic endometrial lesions, thereby alleviating endometriosis-associated symptoms.
Comparative Efficacy in Preclinical Models
Direct comparative preclinical studies of different GnRH antagonists in the same endometriosis model are limited. The following tables summarize available data from individual studies on the efficacy of linzagolix, with clinical trial data for elagolix and relugolix provided for a broader comparative context, as extensive preclinical data was not available in the searched literature.
Table 1: Effect of GnRH Antagonists on Lesion Size in Endometriosis Models
| Compound | Animal Model | Dosing Regimen | Duration | Outcome Measure | Result | Citation |
| Linzagolix | Rat | 50 mg/kg, oral, daily | 4 weeks | Cyst Volume | Significant decrease compared to control. | |
| 100 mg/kg, oral, daily | 4 weeks | Cyst Volume | Significant decrease compared to control. | |||
| 200 mg/kg, oral, daily | 4 weeks | Cyst Volume | Significant decrease compared to control. | |||
| Relugolix | Human (Clinical Trial) | 40 mg, oral, daily | 24 weeks | Ovarian Endometriotic Cyst Volume | Decrease of 12.26 ± 17.52 cm³ | |
| Elagolix | Human (Clinical Trial) | 150 mg QD & 200 mg BID | 6 months | N/A (Lesion size not reported as primary outcome) | Effective in reducing pain symptoms. |
Table 2: Effect of GnRH Antagonists on Pain-Related Behaviors in Endometriosis Models
| Compound | Animal Model/Study Population | Dosing Regimen | Duration | Pain Assessment Method | Result | Citation |
| Linzagolix | Human (Clinical Trial) | 75 mg, oral, daily | 12 weeks | Dysmenorrhea & Non-Menstrual Pelvic Pain (NMPP) Responder Rates | Significant improvement in DYS and NMPP. | |
| 200 mg, oral, daily | 12 weeks | Dysmenorrhea & Non-Menstrual Pelvic Pain (NMPP) Responder Rates | Significant improvement in DYS and NMPP. | |||
| Relugolix | Human (Clinical Trial) | 40 mg, oral, daily | 12 weeks | Pelvic Pain & Dysmenorrhea (VAS Score) | Significant reduction in pain scores. | |
| Elagolix | Human (Clinical Trial) | 150 mg, oral, daily | 12 weeks | Dysmenorrhea (Modified B&B Scale) | Significant reduction in pain scores vs. placebo. | |
| 250 mg, oral, daily | 12 weeks | Dysmenorrhea (Modified B&B Scale) | Significant reduction in pain scores vs. placebo. |
Table 3: Effect of GnRH Antagonists on Estradiol Levels
| Compound | Study Population | Dosing Regimen | Duration | Estradiol (E2) Suppression | Citation |
| Linzagolix | Rat | ≥ 50 mg/kg, oral, daily | 4 weeks | Sustained inhibitory effect on E2 secretion. | |
| Human (Clinical Trial) | 75 mg, oral, daily | N/A | Maintains E2 levels between 20-60 pg/mL. | ||
| Human (Clinical Trial) | 200 mg, oral, daily | N/A | Suppresses E2 levels to <20 pg/mL. | ||
| Relugolix | Human (Clinical Trial) | 40 mg, oral, daily | 24 weeks | E2 levels remained below postmenopausal levels. | |
| Elagolix | Human (Clinical Trial) | 150 mg QD & 200 mg BID | N/A | Dose-dependent partial to full E2 suppression. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of GnRH antagonists in endometriosis models.
Surgically-Induced Endometriosis in a Rat Model
This protocol is based on methods described for inducing experimental endometriosis in rats, which allows for the in vivo evaluation of therapeutic agents on endometriotic lesion development.
Methodology:
-
Animal Selection: Adult female Sprague-Dawley rats are selected. The stage of the estrous cycle is determined by vaginal smear, and animals in the proestrus stage are used for the procedure.
-
Anesthesia and Surgical Preparation: Rats are anesthetized using an appropriate anesthetic agent. The surgical site is shaved and disinfected.
-
Uterine Tissue Collection: A midline laparotomy is performed to expose the uterine horns. One uterine horn is ligated and excised.
-
Endometrial Tissue Preparation: The excised uterine horn is placed in a sterile saline solution. The endometrium is isolated and minced into small fragments (e.g., 2x2 mm).
-
Autotransplantation: The prepared endometrial fragments are autotransplanted to a well-vascularized site, such as the renal subcapsular space or the intestinal mesentery.
-
Wound Closure and Post-operative Care: The abdominal wall and skin are sutured. Post-operative analgesics are administered to manage pain.
-
Lesion Development: The animals are allowed a recovery period (e.g., 4 weeks) for the transplanted tissue to establish and form endometriotic-like cysts.
-
Treatment and Evaluation: Following the lesion development period, animals are randomized into treatment and control groups. The GnRH antagonist or vehicle is administered daily for a specified duration. At the end of the treatment period, animals are euthanized, and the endometriotic lesions are excised, measured (volume and weight), and processed for histological analysis.
Assessment of Pain-Related Behavior: Von Frey Test
The von Frey test is a widely used method to assess mechanical allodynia and hyperalgesia (increased sensitivity to pain) in rodent models of endometriosis.
Methodology:
-
Acclimation: The animal is placed in a test chamber with a wire mesh floor and allowed to acclimate for a period of time (e.g., 30-60 minutes) before testing begins.
-
Filament Application: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw or the lower abdominal/pelvic region. The filament is pressed against the skin until it bends.
-
Response Assessment: A positive response is recorded if the animal exhibits a sharp withdrawal of the paw, licking of the paw, or abdominal constriction.
-
Threshold Determination: The 50% withdrawal threshold is determined using the up-down method. A series of stimuli are applied, and the filament force is increased after a negative response and decreased after a positive response. The pattern of responses is used to calculate the mechanical sensitivity threshold.
-
Data Analysis: The withdrawal thresholds of the treatment group are compared to those of the control group to determine the effect of the GnRH antagonist on pain-related behavior. A significant increase in the withdrawal threshold in the treatment group indicates an analgesic effect.
Conclusion
The available preclinical and clinical data suggest that oral GnRH antagonists are a promising class of drugs for the management of endometriosis. Linzagolix has demonstrated efficacy in reducing lesion size and suppressing estradiol in a rat model of endometriosis. While direct comparative preclinical data for elagolix and relugolix are not as readily available, extensive clinical trials have established their efficacy in reducing endometriosis-associated pain in women. The dose-dependent suppression of estradiol by these antagonists allows for a tailored therapeutic approach, balancing efficacy with the potential for hypoestrogenic side effects. Further head-to-head preclinical studies would be valuable to directly compare the potency and efficacy of these compounds in standardized endometriosis models. The experimental protocols detailed in this guide provide a framework for conducting such comparative studies and advancing the development of novel therapies for endometriosis.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Sufugolix for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Sufugolix, a non-peptide antagonist of the gonadotropin-releasing hormone receptor (GnRHR).
This compound, also known as TAK-013, is a potent research compound that requires careful handling throughout its lifecycle, including disposal.[1][2] Adherence to proper disposal protocols is essential to protect laboratory personnel, the surrounding community, and the environment from potential harm. All procedures must be conducted in accordance with local, state, and federal regulations.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer of your this compound supply. The SDS contains detailed information regarding the compound's hazards, handling, and emergency procedures. This document should be readily accessible to all personnel handling the compound.
Key Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound in its pure form or in solution.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined in the SDS.
-
Do Not Ingest: this compound is for research use only and must not be ingested.[1][3]
II. Step-by-Step Disposal Procedure
The disposal of this compound, as with many pharmaceutical compounds used in research, must follow the principles of hazardous chemical waste management. The following steps provide a general framework that should be adapted to your institution's specific policies and the guidance in the manufacturer's SDS.
Step 1: Characterize the Waste
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure this compound powder.
-
Contaminated consumables (e.g., pipette tips, vials, weighing papers).
-
Solutions containing this compound.
-
Contaminated cleaning materials from spills.
Step 2: Segregate the Waste
Proper segregation is crucial to prevent unintended chemical reactions and to ensure compliant disposal.
-
Solid Waste: Collect all non-sharp, solid waste contaminated with this compound (e.g., gloves, weighing papers, absorbent pads) in a designated, clearly labeled hazardous waste container.
-
Sharps Waste: Any sharp items contaminated with this compound (e.g., needles, broken glass) must be placed in a puncture-resistant sharps container that is specifically designated for hazardous chemical waste.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a dedicated, leak-proof, and chemically compatible hazardous waste container. Do not mix with other incompatible chemical waste.
Step 3: Labeling and Storage
Properly label all waste containers with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS Number: 308831-61-0.
-
The primary hazards associated with the chemical (as per the SDS).
-
The accumulation start date.
-
The name and contact information of the generating laboratory or researcher.
Store the waste containers in a designated, secure, and well-ventilated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Step 4: Arrange for Professional Disposal
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Only trained and authorized personnel should handle the final disposal of chemical waste. Hazardous waste is typically incinerated at high temperatures in a permitted facility to ensure complete destruction.
III. Quantitative Data Summary
While specific disposal limits for this compound are not publicly available and would be determined by local regulations and the capabilities of the disposal facility, the following table summarizes key chemical and physical properties relevant to its handling and storage.
| Property | Value | Reference |
| CAS Number | 308831-61-0 | [4] |
| Molecular Formula | C36H31F2N5O4S | |
| Molecular Weight | 667.73 g/mol | |
| Appearance | Solid | |
| Storage Temperature | -20°C | |
| Solubility | Soluble in DMSO and DMF |
IV. Experimental Protocols and Workflows
Workflow for Preparing a this compound Stock Solution and Handling Waste
This protocol outlines the preparation of a stock solution and the concurrent management of waste generated.
-
Preparation:
-
Don appropriate PPE (lab coat, gloves, safety glasses).
-
Work within a certified chemical fume hood.
-
Weigh the desired amount of solid this compound.
-
Dissolve the solid in a suitable solvent, such as DMSO or DMF, to create a stock solution.
-
-
Waste Management during Preparation:
-
Dispose of the contaminated weighing paper and any residue in the designated solid hazardous waste container.
-
If pipette tips are used, dispose of them in the same solid hazardous waste container.
-
-
Use in Experiments:
-
When diluting the stock solution or adding it to experimental setups, ensure any contaminated consumables (e.g., pipette tips, microfuge tubes) are disposed of as solid hazardous waste.
-
-
Post-Experiment Waste:
-
Collect all liquid waste containing this compound from the experiment in a designated liquid hazardous waste container.
-
Decontaminate work surfaces with an appropriate solvent (e.g., 70% ethanol), and dispose of the cleaning materials in the solid hazardous waste container.
-
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory. Always prioritize the guidance provided in the specific Safety Data Sheet for the compound in use.
References
Safeguarding Research: A Comprehensive Guide to Handling Sufugolix
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Sufugolix, a potent gonadotropin-releasing hormone (GnRH) receptor antagonist. Adherence to these procedures is critical to ensure personnel safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required for handling this compound. The level of protection corresponds to the potential risk of exposure during specific procedures.
| Procedure | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses | Nitrile gloves | Lab coat | Not generally required |
| Weighing (powder) | Chemical splash goggles | Double nitrile gloves | Disposable gown over lab coat | NIOSH-approved respirator with P100 filter |
| Reconstitution (liquid) | Chemical splash goggles | Double nitrile gloves | Disposable gown over lab coat | Recommended, especially if not in a fume hood |
| Administration | Safety glasses | Nitrile gloves | Lab coat | Not generally required |
| Spill Cleanup | Chemical splash goggles | Heavy-duty nitrile gloves | Disposable gown or suit | NIOSH-approved respirator with P100 filter |
| Waste Disposal | Safety glasses | Nitrile gloves | Lab coat | Not generally required |
Operational Plan: From Receipt to Administration
A systematic approach is crucial for minimizing exposure risk. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
Experimental Protocol: Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
Verify that the product and quantity match the order documentation.
-
Transport the sealed container to the designated secure storage area.
-
This compound powder should be stored at -20°C for long-term stability.[1]
-
Log the receipt of the compound in the chemical inventory system.
2. Weighing (Solid Form):
-
Crucially, all handling of powdered this compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Don appropriate PPE as outlined in the table above, including double gloves and a respirator.
-
Use dedicated, clean weighing tools.
-
Carefully transfer the desired amount of powder to a tared, sealed container.
-
Clean the balance and surrounding surfaces immediately after weighing using a damp wipe to avoid generating dust.
3. Reconstitution (Liquid Form):
-
Conduct the reconstitution procedure within a chemical fume hood.
-
Use the appropriate solvent as specified in the experimental protocol.
-
Slowly add the solvent to the vial containing the this compound powder to avoid splashing.
-
Gently agitate the vial until the solid is completely dissolved.
-
Clearly label the reconstituted solution with the compound name, concentration, date, and solvent used.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is imperative to prevent environmental contamination and accidental exposure.
-
Segregation: All waste contaminated with this compound must be segregated into a clearly labeled, sealed hazardous waste container. This includes:
-
Empty vials
-
Used pipette tips
-
Contaminated gloves, gowns, and other disposable PPE
-
Spill cleanup materials
-
-
Disposal Method: Dispose of hazardous waste containing this compound through your institution's hazardous waste management program. Do not dispose of it down the drain or in regular trash.
-
Decontamination: All non-disposable equipment and work surfaces should be decontaminated after use. A suitable decontamination solution should be validated for effectiveness.
Mechanism of Action: GnRH Receptor Antagonism
This compound is a selective antagonist of the gonadotropin-releasing hormone receptor (GnRHR).[1] It competitively binds to the GnRH receptors in the anterior pituitary gland, thereby inhibiting the downstream signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression of gonadotropins subsequently reduces the production of sex hormones like testosterone and estrogen.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
